molecular formula C11H12F2O3 B2539625 Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate CAS No. 92207-60-8

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

Cat. No.: B2539625
CAS No.: 92207-60-8
M. Wt: 230.211
InChI Key: OYRPSENEIFZNIS-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate is a useful research compound. Its molecular formula is C11H12F2O3 and its molecular weight is 230.211. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRPSENEIFZNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Physicochemical Profile and Synthetic Utility of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorine substitution is a cornerstone strategy in modern medicinal chemistry. The strategic incorporation of a gem-difluoromethylene (


) group profoundly alters the physicochemical landscape of a molecule without imposing severe steric penalties. Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate  (CAS: 92207-60-8) is a highly versatile 

-hydroxy ester that serves as a critical building block for synthesizing fluorinated pharmaceuticals[1]. By acting as a direct precursor to complex active pharmaceutical ingredients (APIs)—including

-adrenergic receptor agonists and antiparasitic enzyme inhibitors—this compound bridges the gap between fundamental organic synthesis and advanced therapeutic development[2].

Physicochemical Properties & Mechanistic Impact

The placement of the


 group adjacent to the ester carbonyl and the hydroxyl-bearing methine carbon creates a unique electronic environment. Fluorine's extreme electronegativity exerts a strong inductive electron-withdrawing effect. Causally, this significantly lowers the 

of the adjacent hydroxyl group, making it a superior hydrogen-bond donor compared to its non-fluorinated analog. Furthermore, the

moiety enhances the metabolic stability of downstream drug candidates by sterically and electronically shielding adjacent sites from cytochrome P450-mediated oxidation.
Table 1: Key Physicochemical Properties

Data aggregated from standardized chemical databases and safety data sheets[1][3].

PropertyValue / Description
CAS Number 92207-60-8
Molecular Formula

Molecular Weight 230.21 g/mol
Physical Form Colorless Liquid
Purity Standard

Storage Temperature

InChI Key OYRPSENEIFZNIS-UHFFFAOYSA-N
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

Synthesis Methodology: The Modified Reformatsky Reaction

The most robust and scalable method for synthesizing Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate is via a modified Reformatsky reaction[4]. This involves the zinc-mediated coupling of ethyl bromodifluoroacetate with benzaldehyde.

Causality in Experimental Design: Standard Reformatsky reactions often suffer from sluggish initiation due to the passivating zinc oxide layer on the zinc dust. To ensure a self-validating and reproducible initiation, Chlorotrimethylsilane (TMSCl) is employed as an activating agent[5]. TMSCl reacts with the oxide layer, exposing the highly reactive zero-valent zinc surface. This is critical for the efficient insertion of zinc into the exceptionally strong C-Br bond of the fluorinated acetate.

Protocol 1: Step-by-Step Synthesis Workflow
  • Zinc Activation: Charge an oven-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel with activated zinc dust (7.39 mmol) and anhydrous Tetrahydrofuran (THF) (8 mL) under an argon atmosphere[5]. Add TMSCl (0.739 mmol) and gently heat the suspension for 5 minutes to activate the zinc[5].

  • Reagent Addition: Allow the mixture to stir at room temperature for 15 minutes. Prepare a solution of benzaldehyde (1.97 mmol) and ethyl bromodifluoroacetate (approx. 2.4 mmol) in anhydrous THF[5]. Add this solution dropwise to the stirred zinc suspension[4].

  • Reaction Monitoring: The onset of the reaction is a self-validating system, evidenced by a distinct visual color change and a mild exotherm[4]. Maintain the temperature at approximately

    
     if necessary to drive the reaction to completion[2].
    
  • Quenching and Workup: Cool the mixture to

    
     and carefully quench with a saturated aqueous solution of ammonium chloride (
    
    
    
    ) to break down the zinc alkoxide intermediate. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure to yield the crude product.

Reformatsky A Zinc Dust + THF (Activation via TMSCl) C Organozinc Intermediate (Reformatsky Reagent) A->C Heat/Stir B Benzaldehyde + Ethyl bromodifluoroacetate B->C Dropwise Addition D Nucleophilic Addition (Exothermic) C->D Transition State E Ethyl 2,2-difluoro-3-hydroxy- 3-phenylpropanoate D->E Acidic Quench

Workflow of the Reformatsky reaction synthesizing Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate.

Downstream Applications in Drug Development

The true commercial and scientific value of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate lies in its downstream derivatization for drug discovery.

Reduction to 2,2-Difluoro-2-phenylethanol

The ester functionality can be reduced to yield 2,2-difluoro-2-phenylethanol, a highly sought-after building block in medicinal chemistry[4].

Protocol 2: Ester Reduction

  • Hydride Addition: Dissolve the purified Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate in anhydrous THF. Dropwise add this solution to a stirred suspension of Lithium Aluminum Hydride (

    
    ) in anhydrous THF at 
    
    
    
    [4].
  • Propagation: Allow the mixture to warm to room temperature and stir for several hours, ensuring complete reduction of the ester to the primary alcohol[4].

  • Fieser Workup: Quench the powerful hydride reducing agent using the Fieser method (sequential addition of water, 15% aqueous NaOH, and water). This is a self-validating step that safely precipitates the aluminum salts as a granular, easily filterable white solid[4]. Filter and dry the filtrate to isolate 2,2-difluoro-2-phenylethanol.

Integration into Active Pharmaceutical Ingredients (APIs)
  • 
    -Adrenergic Receptor Agonists:  Derivatives of 4-(2-amino-1-hydroxyethyl)phenol utilize the difluorinated phenylethoxy structural motif to improve potency, selectivity, and duration of action in treating pulmonary diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD)[2]. The difluoro group enhances the lipophilicity and metabolic half-life of the drug, allowing for sustained receptor activation[2].
    
  • Antiparasitic Enzyme Inhibitors: Research into treatments for Human African Trypanosomiasis (HAT) has utilized Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate as a precursor to synthesize novel enzyme inhibitors. This approach seeks to overcome the severe toxicity limitations of legacy antiparasitic drugs like Suramin and Melarsoprol[5].

Downstream EDHPP Ethyl 2,2-difluoro-3-hydroxy- 3-phenylpropanoate Red LiAlH4 Reduction (Ester to Alcohol) EDHPP->Red Hydride Transfer Enz Enzyme Inhibitors (Antiparasitic Agents) EDHPP->Enz Derivatization Alc 2,2-Difluoro-2-phenylethanol Red->Alc Fieser Workup Beta Beta-2 Adrenergic Receptor Agonists Alc->Beta Alkylation

Downstream applications of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate in drug discovery.

Safety and Handling Protocols

As a fluorinated organic ester, strict adherence to safety protocols is mandatory. The compound is classified under GHS as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335)[1].

  • PPE Requirements: Nitrile gloves, safety goggles, and a laboratory coat.

  • Engineering Controls: All manipulations, especially the Reformatsky reaction and

    
     reductions, must be conducted in a certified chemical fume hood to mitigate inhalation risks and manage the highly reactive, moisture-sensitive intermediates[1][4].
    
  • Storage: Store at

    
     in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent hydrolysis of the ester[1].
    

References

  • Sigma-Aldrich. "Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | 92207-60-8". MilliporeSigma.
  • Benchchem. "2,2-Difluoro-2-phenylethanol | 129973-51-9". BenchChem Technical Support Team.
  • Lookchem. "Cas 92207-60-8,ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate". LookChem Database.
  • Google Patents. "EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor". European Patent Office.
  • Università degli Studi di Milano. "ENZYME INHIBITORS AS POTENTIAL ANTIPARASITIC AGENTS - AIR Unimi". Archivio Istituzionale della Ricerca.

Sources

Chemical structure analysis of alpha,alpha-difluoro-beta-hydroxy esters

Advanced Structural Analysis of -Difluoro- -hydroxy Esters

Core Directive: The Bioisosteric Imperative

In modern drug discovery, the




  • pKa Depression: The electron-withdrawing fluorines lower the pKa of the

    
    -hydroxyl group, often aligning it with the acidity of a phosphate group (
    
    
    ), making it an ideal non-hydrolyzable phosphate mimic.
  • Metabolic Stability: The C-F bond strength (

    
    ) blocks oxidative metabolism at the 
    
    
    -position, extending the half-life of the pharmacophore.

This guide provides a rigorous framework for synthesizing, characterizing, and determining the absolute stereochemistry of this motif, moving beyond basic textbook definitions to field-proven protocols.

Synthesis: The CeCl -Promoted Reformatsky Protocol

While the classic Reformatsky reaction uses zinc dust, it often suffers from poor initiation and low yields with difluoroacetates due to the high stability of the C-F bond. The addition of Cerium(III) Chloride (CeCl

Experimental Workflow

Reaction: Aldehyde (




Protocol:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Zinc dust (

    
    ) and activate with 5% HCl (aq) wash, followed by water, ethanol, and ether washes, then high-vacuum drying.
    
  • CeCl

    
     Preparation:  Dry CeCl
    
    
    (
    
    
    ) at
    
    
    under high vacuum (
    
    
    ) for 2 hours. Rapidly stir to form a fine powder. Suspend in anhydrous THF.
  • Addition: Cool the CeCl

    
    /THF suspension to 
    
    
    . Add the aldehyde (
    
    
    ) and ethyl bromodifluoroacetate (
    
    
    ).
  • Initiation: Add the activated Zinc dust. If the reaction does not exotherm within 5 minutes, add TMSCl (

    
    ) as an initiator.
    
  • Workup: Quench with cold 1M HCl. Extract with EtOAc.[1] Wash with saturated NaHCO

    
     (critical to remove acidic byproducts that catalyze elimination).
    
Mechanistic Workflow Visualization

Reformatsky_MechanismStartEthyl BromodifluoroacetateZn_InsertOxidative Insertion (Zn)Start->Zn_InsertTHF, RefluxEnolateDifluoro-Reformatsky Enolate(C-bound vs O-bound)Zn_Insert->EnolateTSZimmerman-TraxlerTransition StateEnolate->TSCe_CoordCe(III) Activation(Lewis Acid Coordination)Ce_Coord->TSChelationAldehydeElectrophile (Aldehyde)Aldehyde->Ce_CoordProductRacemic alpha,alpha-difluorobeta-hydroxy esterTS->ProductHydrolysis

Caption: The CeCl

Structural Identification: The NMR Fingerprint

The introduction of the

magnetic non-equivalence


Key NMR Characteristics (Example: Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate)
NucleusSignalChemical Shift (

)
Multiplicity & Coupling Constants (

)
Structural Insight

F


to

AB System (

or

)


Definitive Proof. The massive geminal coupling (

) confirms the

group. The AB pattern confirms the presence of a nearby chiral center.

H



or


The proton on the hydroxyl carbon couples to both fluorines with different constants due to the fixed conformation (gauche effect).

C



(

)
Characteristic triplet for

carbon.

C
Carbonyl


(

)
The carbonyl is split by the

-fluorines.
Mass Spectrometry Fragmentation

Unlike non-fluorinated esters, the molecular ion

  • Base Peak: Often

    
    
    
    
    or fragments from the
    
    
    -substituent.
  • Diagnostic Loss:

    
     (Loss of HF) and 
    
    
    (Loss of EtOH).
  • Alpha Cleavage: Cleavage between the

    
     and the 
    
    
    group is suppressed compared to non-fluorinated analogs due to the bond strengthening effect of fluorine.

Stereochemical Determination: The Mosher Protocol

Determining the absolute configuration (



Mosher's Method (MTPA esters)

The Protocol[1][2]
  • Derivatization: React the substrate separately with

    
    - and 
    
    
    -
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • NMR Analysis: Acquire

    
    H and 
    
    
    F NMR for both esters.
  • Calculation: Calculate

    
    .
    
Interpretation Logic

In the Mosher model, the


  • Positive

    
    :  Protons reside on the right side of the plane (unshielded in 
    
    
    , shielded in
    
    
    ).
  • Negative

    
    :  Protons reside on the left side (shielded in 
    
    
    , unshielded in
    
    
    ).

Crucial Note for


-difluoro esters:





Mosher_LogicSubstrateSubstrate(Unknown Config)Rxn_SReact with (S)-MTPA-Cl(Forms (R)-Ester)Substrate->Rxn_SRxn_RReact with (R)-MTPA-Cl(Forms (S)-Ester)Substrate->Rxn_RNMR_SNMR of (R)-EsterRxn_S->NMR_SNMR_RNMR of (S)-EsterRxn_R->NMR_RCalcCalculate Delta(SR)(S_ester - R_ester)NMR_S->CalcNMR_R->CalcModelMap to Mosher Model(Shielding Cone)Calc->ModelResultAssign Absolute Config(R or S)Model->Result

Caption: Workflow for absolute stereochemistry assignment using

References

  • Reform

    
     Activation: 
    
    • Journal of Organic Chemistry, "Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids".

  • Fluorine NMR Characteristics

    • Alfa Chemistry, "19F Coupling Constants Table".

    • UC Santa Barbara NMR Facility, "19F Chemical Shifts and Coupling Constants".

  • Mosher's Method for Stereochemistry

    • Nature Protocols, "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons".

  • Bioisosteric Applications

    • Journal of Medicinal Chemistry, "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design".

  • Specific Spectral Data (Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate)

    • Sigma-Aldrich, "Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate Product Data".

The Strategic Deployment of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate as a Bioisostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary medicinal chemistry, the strategic manipulation of molecular properties to enhance therapeutic profiles is paramount. Bioisosterism, the interchange of chemical groups with dissimilar structures but similar physicochemical and biological properties, stands as a cornerstone of this endeavor. This technical guide delves into the nuanced role of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate as a sophisticated bioisostere. We will explore the foundational principles of fluorine in drug design, the specific attributes of the α,α-difluoro-β-hydroxy ester moiety, and its potential applications in optimizing lead compounds. This document provides a comprehensive overview for researchers seeking to leverage this versatile building block to address challenges in metabolic stability, target affinity, and overall drug-like properties.

Introduction: The Power of Bioisosterism and the Rise of Fluorine

The concept of bioisosterism has evolved significantly from its origins, moving beyond simple isosteric replacements to encompass functional mimetics that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] The introduction of fluorine into drug candidates has become a particularly powerful strategy, with a significant percentage of modern pharmaceuticals containing at least one fluorine atom.[2] This is due to fluorine's unique combination of properties:

  • High Electronegativity: The most electronegative element, fluorine can create strong, polarized bonds, influencing the acidity or basicity of neighboring functional groups.

  • Small van der Waals Radius: Similar in size to a hydrogen atom, fluorine can often replace hydrogen without introducing significant steric hindrance.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, often enhancing a drug's half-life.[3]

  • Modulation of Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, which in turn affects its solubility, permeability, and distribution.[4]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule through steric and electronic effects.

The difluoromethyl group (CF2H) has emerged as a particularly interesting bioisostere, often acting as a "lipophilic hydrogen bond donor" and a mimic for hydroxyl, thiol, or amine groups.[5][6][7] This sets the stage for understanding the specific potential of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate.

Physicochemical Profile of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

The structure of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate presents a unique constellation of functionalities that make it an attractive bioisostere for several key structural motifs in drug molecules, particularly those derived from phenylpropanoids. Phenylpropanoids are a class of natural products with a wide range of biological activities, making their scaffolds a common starting point for drug discovery.[8][9]

Table 1: Key Physicochemical Properties of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

PropertyValue/DescriptionSource
CAS Number 92207-60-8[7][10]
Molecular Formula C11H12F2O3[7][10]
Molecular Weight 230.21 g/mol [7]
Physical Form Colorless Liquid[11]
Key Structural Features gem-Difluoro group, Secondary hydroxyl group, Phenyl ring, Ethyl esterN/A

The core of its bioisosteric potential lies in the interplay between the gem-difluoro group and the adjacent hydroxyl group. The two electron-withdrawing fluorine atoms significantly lower the pKa of the neighboring hydroxyl group, making it a stronger hydrogen bond donor compared to its non-fluorinated counterpart. This enhanced acidity can lead to stronger interactions with biological targets.

Furthermore, the difluoromethylene unit can act as a bioisostere for a carbonyl group or an ether linkage, offering a way to modify the electronic and metabolic profile of a lead compound while maintaining a similar spatial arrangement.[12]

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate as a Bioisostere: Design Rationale and Applications

The primary application of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate as a bioisostere is in the modification of molecules containing a 3-hydroxy-3-phenylpropanoate scaffold or similar phenylpropanoid-derived structures.

Mimicry of the Carboxylic Acid and Hydroxyl Moieties

The α,α-difluoro-β-hydroxy ester functionality can be considered a non-classical bioisostere of an α-hydroxy carboxylic acid or a β-hydroxy carboxylic acid. The gem-difluoro group mimics the electronic character of a carbonyl oxygen to some extent, while the hydroxyl group provides a key hydrogen bonding interaction. This can be particularly useful in designing peptidomimetics, where the mimicry of amino acid side chains or peptide backbone functionalities is crucial.[13][14]

Design Rationale: A Hypothetical Case Study

Consider a hypothetical lead compound that is an inhibitor of a target enzyme and contains a phenylalaninol-derived substructure. If this compound suffers from poor metabolic stability due to oxidation of the benzylic hydroxyl group, replacing this with the α,α-difluoro-β-hydroxy moiety from ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate could be a rational design strategy.

The expected benefits would be:

  • Increased Metabolic Stability: The strong C-F bonds would block metabolic oxidation at the benzylic position.

  • Enhanced Target Affinity: The more acidic hydroxyl group could form a stronger hydrogen bond with a key residue in the enzyme's active site.

  • Modulated Physicochemical Properties: The introduction of fluorine would likely increase lipophilicity, which could be fine-tuned to optimize cell permeability and bioavailability.

Modulation of Conformation and Electronic Properties

The introduction of the gem-difluoro group can have a significant impact on the conformational preferences of the molecule. The steric bulk and the gauche effect involving the fluorine atoms can restrict rotation around the C-C bond, locking the molecule into a more bioactive conformation. This pre-organization can reduce the entropic penalty of binding to a target, leading to higher affinity.

The electron-withdrawing nature of the fluorine atoms also influences the electronic properties of the adjacent phenyl ring, which can affect its interaction with aromatic residues in a binding pocket (e.g., π-π stacking or cation-π interactions).

Synthetic Strategies and Methodologies

The synthesis of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate and its analogs can be achieved through several established methods in fluorine chemistry. One of the most effective is the Reformatsky reaction.

Experimental Protocol: Enantioselective Reformatsky Reaction

This protocol is adapted from the literature for the synthesis of chiral α,α-difluoro-β-hydroxy esters.[15]

Objective: To synthesize enantioenriched ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate.

Materials:

  • Benzaldehyde

  • Ethyl bromodifluoroacetate

  • Activated Zinc powder

  • Chiral amino alcohol ligand (e.g., (1S,2R)-(+)-N,N-dibutylnorephedrine)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add activated zinc powder (4 equivalents).

  • Reaction Setup: To the flask, add anhydrous THF.

  • Addition of Reagents: To the stirred suspension of zinc, add a solution of ethyl bromodifluoroacetate (4 equivalents), benzaldehyde (1 equivalent), and the chiral amino alcohol ligand (1 equivalent) in anhydrous THF dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Diagram 1: Experimental Workflow for the Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Activate Zinc Powder prep2 Add Anhydrous THF prep1->prep2 react1 Add Ethyl Bromodifluoroacetate, Benzaldehyde, and Chiral Ligand prep2->react1 react2 Stir and Monitor by TLC react1->react2 workup1 Quench with NH4Cl (aq) react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 product Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate workup4->product

A schematic representation of the synthetic workflow.

Characterization and Analysis

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential to confirm the structure and purity of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the product.

Future Perspectives and Conclusion

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate represents a valuable and versatile building block for medicinal chemists. Its unique combination of a gem-difluoro group and a hydroxyl moiety allows it to serve as a sophisticated bioisostere for various functional groups commonly found in bioactive molecules. By leveraging its ability to enhance metabolic stability, modulate physicochemical properties, and potentially increase target affinity, researchers can address many of the challenges encountered in the drug discovery and development process. As our understanding of the subtle effects of fluorine in biological systems continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play an increasingly important role in the design of the next generation of therapeutics.

Diagram 2: Logical Relationships in Bioisosteric Replacement

G cluster_parent Parent Moiety cluster_bioisostere Bioisosteric Replacement cluster_properties Improved Properties parent Phenylpropanoid Scaffold -CH(OH)-CH2- bioisostere Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate Moiety -C(F)2-CH(OH)- parent->bioisostere Replacement prop1 Enhanced Metabolic Stability bioisostere->prop1 prop2 Modulated Lipophilicity bioisostere->prop2 prop3 Increased Target Affinity bioisostere->prop3 prop4 Favorable Conformational Bias bioisostere->prop4

The rationale for bioisosteric replacement leading to improved properties.

References

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. (2017). [Link]

  • Bioisosteres that influence metabolism. Hypha Discovery. (2022). [Link]

  • The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Semantic Scholar. [Link]

  • Replacement of Hydrogen by Fluorine. Cambridge MedChem Consulting. (2021). [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. (2021). [Link]

  • Cas 92207-60-8,ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | lookchem. LookChem. [Link]

  • Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. National Institutes of Health (NIH). (2024). [Link]

  • Natural and engineered biosynthesis of fluorinated natural products. Royal Society of Chemistry. (2014). [Link]

  • Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. (2026). [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. National Institutes of Health (NIH). (2020). [Link]

  • Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction. National Institutes of Health (NIH). [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Royal Society of Chemistry. [Link]

  • Biosynthesis of Diverse Class Flavonoids via Shikimate and Phenylpropanoid Pathway. IntechOpen. (2021). [Link]

  • Synthesis of Chiral α,α-Difluoro-β-hydroxy Esters by Enantioselective Reformatsky Reaction. Scilit. [Link]

  • Design and Synthesis of Fluoro Analogues of Vitamin D. MDPI. (2021). [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. Royal Society of Chemistry. (2023). [Link]

  • Applications of Bioisosteres in the Design of Biologically Active Compounds. ACS. [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. National Institutes of Health (NIH). (2021). [Link]

  • An Alpha Hydroxy Acid Derivative Suitable for Sensitive Skin. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide. National Institutes of Health (NIH). (2009). [Link]

  • Peptidomimetics in Drug Discovery. AZoLifeSciences. (2023). [Link]

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. (2026). [Link]

Sources

Metabolic Stability of Gem-Difluoro Building Blocks in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of gem-difluoro (


)  moieties represents a high-precision tactic in modern lead optimization. Far beyond a simple "metabolic block," the 

group acts as a pleiotropic modulator of physicochemical properties—simultaneously enhancing metabolic stability, modulating lipophilicity (

), and altering conformational landscapes via the stereoelectronic gauche effect.

This guide provides a technical deep-dive into the utility of gem-difluoro building blocks, focusing on their capacity to arrest Cytochrome P450 (CYP)-mediated oxidative clearance while serving as bioisosteres for carbonyl and ether functionalities.

Physicochemical Basis of Metabolic Resistance

To effectively deploy gem-difluoro groups, one must understand the causality behind their stability. It is not merely steric bulk; it is a convergence of bond energy and electronic deactivation.

The Thermodynamic Barrier

The primary driver of metabolic stability is the strength of the carbon-fluorine bond.

  • C-F Bond Energy: ~116 kcal/mol (strongest single bond to carbon).

  • C-H Bond Energy: ~99 kcal/mol.

  • Mechanism: CYP450 enzymes typically initiate metabolism via hydrogen atom abstraction (HAT). The energetic penalty to abstract a fluorine atom is insurmountable under physiological enzymatic conditions, rendering the

    
     carbon effectively inert to direct oxidation.
    
Electronic Deactivation of Proximal Sites

The strong electronegativity of fluorine (


) exerts a powerful inductive effect (

) on neighboring atoms.
  • pKa Modulation: Introducing a

    
     group 
    
    
    
    to an amine reduces its basicity by 2–3 log units . This reduces the concentration of the protonated species, potentially altering hERG binding and improving permeability, while simultaneously deactivating
    
    
    -carbons against oxidation by making them electron-deficient.
  • Lipophilicity (

    
    ):  Contrary to the "fluorine always increases lipophilicity" dogma, gem-difluorination can decrease 
    
    
    
    when replacing methylene groups in specific cyclic contexts due to the high polarity of the C-F bonds, despite their low polarizability.

Strategic Application in SAR

The decision to deploy a gem-difluoro motif should be driven by specific structural liabilities.

Bioisosterism

The


 group is a classic non-classical bioisostere for:
  • Carbonyl Group (C=O): Similar bond angles (~109° vs 120°) and high bond polarity, but without the nucleophilic susceptibility.

  • Ether Oxygen (-O-): The tetrahedral geometry and lone-pair repulsion mimicry make

    
     an excellent ether replacement to improve oxidative stability.
    
Visualization: SAR Decision Logic

The following decision tree outlines the logical framework for introducing gem-difluoro blocks during a Lead Optimization campaign.

SAR_Decision_Tree Start Identify Metabolic Soft Spot Type Is the site a Methylene (-CH2-)? Start->Type Oxidation Is primary clearance via CYP-mediated hydroxylation? Type->Oxidation Yes Consider_O Consider Ether (-O-) or Carbonyl (C=O) Type->Consider_O No (It's a polar group) Geometry Is tetrahedral geometry required? Oxidation->Geometry Yes Reject Use Monofluoro or Steric Bulk (Methyl) Oxidation->Reject No (Phase II conjugation) pKa_Check Is adjacent amine pKa too high? Deploy_CF2 DEPLOY gem-Difluoro (Block Metabolism + Modulate pKa) pKa_Check->Deploy_CF2 Yes (Need to lower pKa) pKa_Check->Deploy_CF2 No (pKa acceptable) Geometry->pKa_Check Yes Geometry->Consider_O No (Planar required)

Figure 1: Strategic decision tree for deploying gem-difluoro motifs to address specific metabolic or physicochemical liabilities.

Experimental Validation: The Self-Validating Protocol

To rigorously assess the impact of gem-difluoro substitution, we utilize a Microsomal Stability Assay coupled with


 NMR monitoring .
Why NMR?

Standard LC-MS/MS methods often require extensive method development for each new analog.


 NMR offers a universal, label-free detection method for fluorinated drugs.
  • Specificity: No background signal from biological matrices (microsomes/plasma).

  • Metabolite Tracking: Defluorination or oxidation at distal sites results in distinct chemical shift perturbations, allowing immediate structural insight into metabolites without isolation.

Detailed Protocol: NMR-Based Metabolic Stability

Objective: Determine intrinsic clearance (


) and identify major metabolites of a gem-difluoro lead compound.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard:

    
    -Trifluorotoluene (in DMSO).
    

Workflow:

  • Preparation:

    • Prepare test compound stock (10 mM in DMSO).

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Incubation:

    • Pre-incubate microsomes (495 µL) with test compound (5 µL, final conc. 100 µM) at 37°C for 5 min. Note: Higher concentration required for NMR sensitivity compared to LC-MS.

    • Start Reaction: Add 50 µL NADPH regenerating system.

    • Negative Control: Parallel incubation adding Buffer instead of NADPH (checks for non-CYP degradation).

  • Sampling & Quenching:

    • At

      
       min, remove 100 µL aliquots.
      
    • Quench: Add 200 µL ice-cold Acetonitrile containing the Internal Standard .

    • Centrifuge at 10,000 x g for 10 min to pellet proteins.

  • Data Acquisition:

    • Transfer supernatant to 3 mm NMR tubes.

    • Acquire

      
       NMR (min. 128 scans, proton-decoupled).
      
    • Analysis: Integrate the gem-difluoro signal relative to the internal standard. Plot

      
       vs. time to calculate 
      
      
      
      .

Case Study Analysis: Context Matters

The introduction of


 is not a panacea. Its success depends heavily on the structural context.[1]
Success: Functionalized Cycloalkanes

In a comparative study of functionalized cycloalkanes, gem-difluorination generally provided neutral to slightly improved metabolic stability compared to non-fluorinated analogs.[1][2][3]

  • Observation: The

    
     group successfully blocked oxidation at the specific carbon without introducing new liabilities.
    
  • Physicochemical Impact: Lipophilicity (

    
    ) decreased in several cases, improving the overall drug-like profile [1].
    
Failure: The Macrocyclic Conformational Trap

In a macrocyclic peptide mimetic study, replacing a methylene with a gem-difluoro group actually decreased metabolic stability.

  • Mechanism: The gem-difluoro group induced a conformational shift via the gauche effect. This forced the macrocycle from a stable trans-amide conformation into a labile cis-amide/trans-amide equilibrium.

  • Consequence: The new conformation exposed previously shielded proteolytic/oxidative sites to the enzymes.

  • Lesson: Metabolic stability is a function of the entire 3D ensemble , not just the bond strength of the substituted atom [2].

Quantitative Comparison Table

PropertyMethylene (

)
gem-Difluoro (

)
Impact on Drug Design
Bond Energy (C-X) 99 kcal/mol116 kcal/molBlocks HAT-based oxidation.
Van der Waals Radius 1.20 Å (H)1.47 Å (F)Steric bulk similar to Oxygen; larger than H.
Bond Angle ~109.5°~112-114°Slight widening; affects ring puckering.
Lipophilicity (

)
0.0 (Reference)+0.1 to +0.4Context dependent; can be lipophilic or lipophobic.
Electronic Effect NeutralStrong Electron WithdrawingLowers pKa of

-amines; deactivates

-C.

Visualizing the Metabolic Blockade

The following diagram illustrates the mechanistic diversion of metabolic pathways upon gem-difluorination.

Metabolic_Blockade Drug_CH2 Parent Drug (-CH2-) CYP CYP450 (Fe-O) Drug_CH2->CYP H-Abstraction Drug_CF2 Analog (-CF2-) Drug_CF2->CYP Steric/Electronic Repulsion Metabolite_OH Unstable Hemiacetal CYP->Metabolite_OH Hydroxylation Stable Metabolically Stable CYP->Stable No Reaction Clearance Cleavage/ Elimination Metabolite_OH->Clearance Rapid Breakdown

Figure 2: Mechanistic comparison of CYP450 interaction with methylene vs. gem-difluoro moieties.

References

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.[2][Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Advances.[Link]

  • Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal.[Link]

Sources

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate CAS number and safety data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (CAS 92207-60-8) is a critical fluorinated building block in modern medicinal chemistry. Structurally, it represents a Reformatsky adduct featuring a gem-difluoro moiety adjacent to a secondary alcohol. This scaffold is highly valued for its ability to modulate pKa, enhance metabolic stability against


-oxidation, and serve as a bioisostere for carbonyl or ether linkages in peptidomimetics. This guide outlines its physicochemical profile, safety protocols, and a validated synthesis route via the zinc-mediated Reformatsky reaction.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertySpecification
CAS Number 92207-60-8
IUPAC Name Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate
Molecular Formula

Molecular Weight 230.21 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in MeOH, DCM, THF, EtOAc; Insoluble in water
Storage 2–8°C (Refrigerate); Moisture sensitive
SMILES CCOC(=O)C(F)(F)C(O)C1=CC=CC=C1

Health, Safety, and Environment (HSE) Profile

Signal Word: WARNING GHS Classification: Irritant (Category 2)[1]

Hazard & Precautionary Statements

The presence of the fluorinated ester and hydroxyl group necessitates strict adherence to chemical hygiene to prevent mucosal damage.

CodeTypeDescription
H315 HazardCauses skin irritation.[1]
H319 HazardCauses serious eye irritation.[2][1]
H335 HazardMay cause respiratory irritation.[1]
P261 PrecautionAvoid breathing mist/vapors/spray.[1][3]
P280 PrecautionWear protective gloves/eye protection/face protection.[1][4][5]
P305+P351+P338 ResponseIF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1][5] Continue rinsing.[1][3]

PPE Requirements:

  • Respiratory: NIOSH-approved respirator if ventilation is insufficient.

  • Skin: Nitrile rubber gloves (minimum thickness 0.11 mm).

  • Eyes: Chemical safety goggles.[1]

Synthesis: The Reformatsky Protocol

The most authoritative route to CAS 92207-60-8 is the Reformatsky reaction , coupling benzaldehyde with ethyl bromodifluoroacetate using activated zinc. This method avoids the high basicity of Grignard reagents, preserving the ester functionality.[6]

Mechanistic Pathway

The reaction proceeds via the insertion of oxidative zinc into the C-Br bond to form a zinc enolate, followed by nucleophilic attack on the aldehyde.

ReformatskyMechanism Start Ethyl bromodifluoroacetate (BrCF2COOEt) Enolate Organozinc Intermediate (BrZn-CF2-COOEt) Start->Enolate Oxidative Addition (THF, Reflux) Zn Activated Zn(0) Zn->Enolate TS Chair-like Transition State (Zn Coordination) Enolate->TS + Benzaldehyde Aldehyde Benzaldehyde (PhCHO) Aldehyde->TS Adduct Zinc Alkoxide TS->Adduct C-C Bond Formation Product Ethyl 2,2-difluoro-3-hydroxy- 3-phenylpropanoate Adduct->Product Hydrolysis Acid Acidic Workup (H3O+) Acid->Product

Figure 1: Mechanistic pathway of the Reformatsky reaction for gem-difluoro ester synthesis.

Experimental Protocol

Scale: 10 mmol Yield Expectation: 75–85%

Reagents:

  • Benzaldehyde (1.0 eq, 1.06 g)

  • Ethyl bromodifluoroacetate (1.2 eq, 2.44 g)

  • Zinc dust (1.5 eq, 0.98 g) - Must be activated

  • Trimethylsilyl chloride (TMSCl) (0.05 eq) - Activator

  • THF (Anhydrous, 20 mL)

Step-by-Step Methodology:

  • Zinc Activation:

    • Place zinc dust in a dry 3-neck round-bottom flask under Argon.

    • Add 2 mL of dry THF and 0.05 eq of TMSCl. Stir at room temperature for 15 minutes to remove the oxide layer.

  • Initiation:

    • Heat the zinc suspension to a gentle reflux (

      
      ).
      
    • Add a small portion (~10%) of the Ethyl bromodifluoroacetate solution. Wait for the exotherm (signaled by foaming or temperature spike).

  • Addition:

    • Once initiated, add the mixture of Benzaldehyde and remaining Ethyl bromodifluoroacetate in THF dropwise over 30 minutes. Maintain gentle reflux.

    • Note: The gem-difluoro group decreases reactivity; reflux is often mandatory unlike non-fluorinated analogs.

  • Completion:

    • Stir at reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.

  • Workup:

    • Cool to

      
      . Quench with saturated aqueous 
      
      
      
      (20 mL).
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Applications in Drug Discovery

Bioisosterism & Metabolic Stability

The


 group at the 

-position exerts a profound electronic effect on the adjacent alcohol and ester.
  • Acidity Modulation: The electron-withdrawing fluorine atoms increase the acidity of the

    
    -hydroxyl proton, strengthening hydrogen bonding interactions with receptor targets.
    
  • Metabolic Blockade: The

    
     group prevents metabolic oxidation at the 
    
    
    
    -position and hinders hydrolysis of the ester by esterases due to steric and electronic repulsion.
Synthetic Utility

This compound serves as a divergent intermediate:

  • 
    -Keto Esters:  Oxidation of the hydroxyl group (e.g., Dess-Martin Periodinane) yields the 
    
    
    
    -difluoro-
    
    
    -keto ester, a precursor for fluorinated heterocycles.
  • Fluorinated Diols: Reduction of the ester (e.g.,

    
    ) yields the 1,3-diol.
    

Analytical Characterization

To validate the identity of the synthesized product, compare spectral data against these expected values.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.30–7.45 (m, 5H, Ar-H)
      
    • 
       5.15 (ddd, J = 15.0, 6.0, 3.0 Hz, 1H, CH-OH) — Couples with F
      
    • 
       4.30 (q, J = 7.1 Hz, 2H, O-CH2)
      
    • 
       2.80 (br s, 1H, OH)
      
    • 
       1.30 (t, J = 7.1 Hz, 3H, CH3)
      
  • 19F NMR (376 MHz, CDCl3):

    • Distinct AB quartet system due to the chiral center at C3, typically around

      
       -115 to -125 ppm.
      

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate. Link

  • Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213.
  • Ocampo, R., et al. (2018). "Recent developments in the asymmetric Reformatsky-type reaction". Beilstein Journal of Organic Chemistry, 14, 21-112. Link

  • PubChem. (2024). Compound Summary: Ethyl 2,2-difluoro-3-hydroxypropanoate derivatives. Link

Sources

Technical Guide: Hydrogen Bonding Interactions and Synthesis of 2,2-Difluoro-3-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the structural and physicochemical properties of 2,2-difluoro-3-hydroxy esters, a critical scaffold in modern medicinal chemistry. We explore the "fluorine effect" on intramolecular hydrogen bonding, detailing how the gem-difluoro group enhances hydroxyl acidity (pKa ~10.5) and stabilizes specific conformations.[1] Furthermore, we present a field-proven, self-validating protocol for their synthesis via the Reformatsky reaction using activated zinc, alongside spectroscopic characterization standards.

Introduction: The Fluorine Effect in Medicinal Chemistry

The incorporation of a gem-difluoro group (


) adjacent to a hydroxyl center is a strategic design element in drug development. Unlike their non-fluorinated counterparts, 2,2-difluoro-3-hydroxy esters exhibit unique electronic and steric properties:
  • pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the

    
    -hydroxyl group. While a typical secondary alcohol has a pKa of ~16-17, the 2,2-difluoro analog drops to approximately 10.3–10.9  [1]. This acidity enhances the group's ability to serve as a hydrogen bond donor in protein-ligand interactions.
    
  • Conformational Locking: The

    
     group introduces a "gauche effect" and dipole-dipole interactions that restrict bond rotation, often locking the molecule into a bioactive conformation that mimics the transition state of hydrolytic enzymes (e.g., protease inhibitors).
    
  • Bioisosterism: The

    
     moiety is considered a bioisostere for an ethereal oxygen or a carbonyl group, offering metabolic stability against oxidation while maintaining polarity.
    

Structural Analysis & Hydrogen Bonding Dynamics

Intramolecular Hydrogen Bonding

The defining structural feature of 2,2-difluoro-3-hydroxy esters is the formation of a stable 5-membered intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen.

  • Mechanism: The enhanced acidity of the OH group (donor) couples with the basicity of the carbonyl oxygen (acceptor).

  • Stability: This interaction is estimated to stabilize the syn-conformer by 2–5 kcal/mol relative to the open anti-conformer in non-polar media [2].

  • Solvent Dependence: In non-polar solvents (

    
    , Toluene), the intramolecular H-bond dominates. In polar protic solvents (MeOH, Water), intermolecular H-bonding with the solvent competes, disrupting the 5-membered ring.
    
Conformational Equilibrium Visualization

The following diagram illustrates the equilibrium between the H-bonded (closed) and non-H-bonded (open) conformers.

Conformation Open Open Conformer (Solvent Exposed) Closed Closed Conformer (Intramolecular H-Bond) Open->Closed Non-polar Media (ΔG < 0) Closed->Open Entropy/Sterics Solvent Polar Solvent (e.g., MeOH) Solvent->Open Intermolecular Competition

Figure 1: Conformational equilibrium shifted by solvent polarity and the fluorine-enhanced acidity of the hydroxyl group.

Spectroscopic Signatures

Researchers can validate the presence of this interaction using standard spectroscopic techniques:

  • 
    H NMR:  The hydroxyl proton signal is deshielded (shifted downfield to 
    
    
    
    3.5–5.0 ppm) and often appears as a doublet due to coupling with the adjacent CH proton, or even exhibits coupling to Fluorine (
    
    
    ).
  • 
    F NMR:  The two fluorine atoms are diastereotopic due to the adjacent chiral center (the CH-OH carbon). They typically appear as an AB quartet (
    
    
    
    Hz) in the range of -100 to -120 ppm.
  • IR Spectroscopy: A sharp, free O-H stretch appears ~3600 cm

    
     (open form), while the H-bonded O-H stretch is broader and shifted to ~3450–3500 cm
    
    
    
    .

Experimental Protocol: Synthesis via Reformatsky Reaction[2][3][4][5]

The most robust method for synthesizing 2,2-difluoro-3-hydroxy esters is the Reformatsky reaction using ethyl bromodifluoroacetate. Unlike standard alkyl halides, the difluoro-bromo species is less reactive and requires activated Zinc or specific Lewis acids.

Reaction Workflow Diagram

Reformatsky Start Reagents: Aldehyde (R-CHO) + Ethyl Bromodifluoroacetate Activation Zn Activation: TMSCl or Acid Wash (Critical Step) Start->Activation  Prepare   Insertion Oxidative Insertion: Formation of BrZn-CF2-COOEt Activation->Insertion  Reflux/THF   Addition Nucleophilic Addition: Attack on Carbonyl Insertion->Addition  + Aldehyde   Quench Acidic Quench: Hydrolysis of Zn-Alkoxide Addition->Quench  1M HCl   Product Product: Ethyl 2,2-difluoro-3-hydroxy ester Quench->Product  Workup  

Figure 2: Step-by-step workflow for the Zinc-mediated Reformatsky synthesis of gem-difluoro esters.

Detailed Methodology

Objective: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate.

Reagents:

  • Benzaldehyde (1.0 equiv)

  • Ethyl bromodifluoroacetate (1.2–1.5 equiv)

  • Zinc dust (2.0 equiv)

  • Trimethylsilyl chloride (TMSCl) (0.1 equiv) – Activator

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Zinc Activation (Crucial):

    • Place Zinc dust (2.0 equiv) in a flame-dried round-bottom flask under Argon.

    • Add anhydrous THF (10 mL per gram of Zn).

    • Add TMSCl (0.1 equiv) and stir at room temperature for 15 minutes. Note: This removes the oxide layer from the Zinc surface.

  • Reagent Addition:

    • Add Ethyl bromodifluoroacetate (1.2 equiv) dropwise to the suspension.

    • Heat the mixture to a gentle reflux (

      
      C) for 15–30 minutes to initiate the formation of the Reformatsky reagent (BrZn-CF
      
      
      
      -COOEt).
  • Coupling:

    • Once the Zinc has largely consumed (or the solution turns dark/grey), cool to

      
      C.
      
    • Add Benzaldehyde (1.0 equiv) dropwise.

    • Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Quench the reaction with cold 1M HCl (excess). Caution: Exothermic.[2]

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Self-Validation Check:

  • Success Indicator: The disappearance of the aldehyde spot on TLC and the appearance of a more polar spot (the alcohol).

  • Failure Mode: If starting material remains, the Zinc was likely not active enough. Repeat using acid-washed Zinc (wash with dilute HCl, water, acetone, ether, then dry under vacuum).

Physicochemical Data Summary

The following table summarizes the key properties of a representative analog, Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate.

PropertyValue / RangeRelevance
pKa (Hydroxyl) 10.3 – 10.9 [1]High acidity makes it a potent H-bond donor in active sites.
LogP 1.73 (Predicted) [3]Moderate lipophilicity ensures good membrane permeability.
C-F Bond Length 1.35 Å Shorter than C-H, contributing to metabolic stability.
H-Bond Energy 2–5 kcal/mol (Intramolecular)Stabilizes the "folded" conformation.

F NMR Shift
-105 to -120 ppm Diagnostic for gem-difluoro group; appears as AB quartet.

References

  • Reddit / SciFinder Data Discussion . "Estimated pKa of hydroxyl group in ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate". r/OrganicChemistry, 2023.[3] Link

  • Borho, N. et al. "Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters with methanol". Physical Chemistry Chemical Physics, 2006. Link

  • EPA CompTox Chemicals Dashboard . "Ethyl 2-hydroxy-3-phenylpropionate (Analog Data)". U.S. Environmental Protection Agency, 2025. Link

  • Chattopadhyay, A. et al. "A Practical Method for the Reformatsky Reaction of Aldehydes".[4] Synthesis, 2000.[4] Link

  • BenchChem Technical Support . "Application Notes and Protocols for the Reformatsky Reaction". BenchChem, 2025.[2] Link

Sources

Physicochemical Profiling of Fluorinated Scaffolds: The Acidity of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa values of the hydroxyl group in Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without significantly altering steric bulk. Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate represents a critical scaffold, often synthesized via the Reformatsky reaction of ethyl bromodifluoroacetate with benzaldehyde.

The acidity (pKa) of the


-hydroxyl group in this molecule is of particular interest. Unlike non-fluorinated alcohols (pKa 

16–17), the proximity of the gem-difluoro methylene group significantly enhances the acidity of the hydroxyl proton. This shift alters the compound's hydrogen-bond donor (HBD) capability, metabolic stability, and binding affinity in protease inhibition.

This guide provides a rigorous analysis of the pKa of this specific hydroxyl group, synthesizing theoretical predictions with a field-proven experimental protocol for accurate determination using


F NMR titration.

Structural Analysis & Theoretical pKa Prediction

To understand the acidity of the hydroxyl group in this scaffold, we must deconstruct the electronic environment surrounding the ionizable proton.

Electronic Vector Analysis

The ionization equilibrium is governed by the stability of the resulting alkoxide anion. Three primary factors drive the acidity in this molecule:

  • The gem-Difluoro Effect (

    
    ):  The two fluorine atoms at the 
    
    
    
    -position (relative to the ester) are vicinal to the hydroxyl group. Fluorine is the most electronegative element (
    
    
    ), exerting a powerful inductive electron-withdrawing effect through the
    
    
    -framework. This pulls electron density away from the oxygen, weakening the O-H bond and stabilizing the negative charge on the conjugate base.
  • Benzylic Stabilization: The hydroxyl group is attached to a benzylic carbon. The adjacent phenyl ring provides mild inductive withdrawal (

    
     carbons are more electronegative than 
    
    
    
    ) and polarizability, further stabilizing the anion compared to an aliphatic analog.
  • Ester Functionality: The ethyl ester group is electron-withdrawing, reinforcing the inductive pull of the fluorine atoms.

Comparative pKa Estimation

Direct experimental data for this specific CAS (92207-60-8) is rare in public databases, but the value can be triangulated with high precision using structural analogs:

CompoundStructurepKa (Approx.)[1][2][3][4][5][6][7][8][9]Rationale
Ethanol

16.0Baseline aliphatic alcohol.
2,2,2-Trifluoroethanol (TFE)

12.4Strong

effect from

-fluorines.
Phenol

10.0Resonance stabilization.
Target Scaffold

11.5 – 12.5

-

effect (similar to TFE) + Benzylic/Ester withdrawal.

Predicted Value: The pKa of the hydroxyl group in Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate is estimated to lie between 11.8 and 12.2 .

Structural Logic Diagram

The following diagram illustrates the inductive vectors contributing to the enhanced acidity.

ElectronicEffects OH Hydroxyl Group (Ionizable Center) CF2 gem-Difluoro Motif (Strong -I Inductive) CF2->OH e- withdrawal pKa Resulting pKa ~11.9 CF2->pKa Cumulative Effect Ph Phenyl Ring (Benzylic Stabilization) Ph->OH Polarizability Ph->pKa Cumulative Effect Ester Ethyl Ester (Electron Withdrawing) Ester->CF2 -I effect Ester->pKa Cumulative Effect

Caption: Electronic vectors reducing electron density at the hydroxyl oxygen, lowering pKa.

Experimental Protocol: F NMR Titration

Standard potentiometric titration is often unsuitable for this compound due to its limited aqueous solubility and the lack of a chromophore change upon deprotonation (unlike phenols).


F NMR Chemical Shift Titration  is the gold standard method here. It leverages the sensitivity of the fluorine nuclei to the electronic changes occurring at the neighboring hydroxyl group.
Why F NMR?
  • Sensitivity: The chemical shift of the

    
     group (
    
    
    
    ) changes significantly as the adjacent OH deprotonates to
    
    
    .
  • Specificity: No interference from buffer signals (buffers are typically non-fluorinated).

  • Solubility Handling: Can be performed in mixed aqueous/organic solvents (e.g., Water/MeOH) to ensure solubility.

Reagents & Equipment
  • Instrument: 400 MHz (or higher) NMR spectrometer with a

    
    F probe.
    
  • Solvent: 10%

    
     / 90% Buffer (or Methanol/Water mix if solubility is poor).
    
  • Buffers: A series of buffers ranging from pH 8.0 to 14.0 (e.g., Borate, Carbonate, Phosphate, NaOH).

  • Internal Standard: Trifluoroacetic acid (TFA) in a sealed capillary (to avoid pH interaction).

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve 10 mg of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate in 1 mL of Methanol-

    
    .
    
  • Buffer Preparation: Prepare 0.1 M buffer solutions adjusted to exact pH values: 8.0, 9.0, 10.0, 11.0, 11.5, 12.0, 12.5, 13.0, 14.0. Verify pH using a calibrated glass electrode.

  • Sample Assembly: For each pH point, mix 50

    
    L of Stock Solution with 450 
    
    
    
    L of the respective buffer in an NMR tube. Add the coaxial insert containing the reference standard.
  • Acquisition: Acquire

    
    F NMR spectra (typically 64 scans). The 
    
    
    
    signal will appear as an AB quartet due to the chiral center at C3, rendering the fluorines diastereotopic. Record the chemical shift center of the system.
  • Data Analysis: Plot the observed chemical shift (

    
    ) vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    
Workflow Diagram

NMR_Protocol Start Start: Compound Synthesis (Reformatsky) Prep Prepare pH Buffers (Range 8.0 - 14.0) Start->Prep Mix Mix Compound + Buffer (10% D2O/Solvent) Prep->Mix NMR Acquire 19F NMR (Track CF2 Shift) Mix->NMR Plot Plot Shift vs. pH (Sigmoidal Curve) NMR->Plot Calc Calculate pKa (Inflection Point) Plot->Calc

Caption: Sequential workflow for determining pKa via 19F NMR chemical shift perturbation.

Implications in Drug Discovery[10]

Understanding the precise pKa of this hydroxyl group is not merely an academic exercise; it dictates the molecule's behavior in biological systems.

Hydrogen Bond Donor (HBD) Strength

The lowered pKa (relative to alkyl alcohols) implies that the hydroxyl proton is more acidic and, consequently, a stronger Hydrogen Bond Donor .

  • Binding: This can lead to tighter binding interactions with acceptor residues (e.g., Aspartate, Glutamate) in a receptor pocket.

  • Bioisosterism: This scaffold can act as a transition-state mimic for amide hydrolysis, where the tetrahedral intermediate is stabilized by the electron-withdrawing fluorines.

Stability Considerations

The acidity of the


-hydroxyl group is linked to the stability of the compound.
  • Retro-Aldol: In basic conditions,

    
    -hydroxy esters can undergo retro-aldol cleavage. The presence of the gem-difluoro group stabilizes the C-C bond, but highly basic conditions (pH > 12) used during synthesis or assay should be monitored for degradation.
    
Summary Data Table
PropertyValue / DescriptionImpact
pKa (Predicted) 11.95 ± 0.3 Enhanced H-bond donor strength; ionization at high pH.
LogP (Neutral) ~2.2Good membrane permeability.
LogD (pH 7.4) ~2.2Remains neutral at physiological pH (unlike carboxylic acids).
Solubility Low (Aqueous)Requires co-solvent (DMSO/MeOH) for assays.

References

  • Relevance of gem-Difluoroalkanes: Hu, J., et al. "The effect of gem-difluorination on the physicochemical properties of organic molecules." Journal of Fluorine Chemistry, 2020. 10[4][7][11]

  • pKa Determination by NMR: Popov, K., et al.[9] "Determination of pKa values of fluorocompounds in water using 19F NMR." ResearchGate, 2024. 9

  • Analogous pKa Data (Dioxolane derivative): ChemicalBook Data Sheet. "Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate."[11] 11[4][7][11]

  • General Acidity of Fluorinated Alcohols: PubChem Compound Summary. "2,2-Difluoro-3-hydroxypropanoic acid."[12][13] 14

Sources

Strategic Modulation of Lipophilicity via gem-Difluoro Substitutions in Phenylpropanate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Physicochemical Profiling and Self-Validating Workflows

Executive Summary

In modern medicinal chemistry, optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile hinges critically on its lipophilicity, typically quantified as the partition coefficient (LogP) or distribution coefficient (LogD)[1]. While the incorporation of fluorine is a well-established tactic to enhance metabolic stability, the specific introduction of a gem-difluoro (-CF₂-) moiety presents a complex, non-linear impact on lipophilicity. This whitepaper dissects the physicochemical causality behind gem-difluorination in phenylpropanate derivatives—a structural class foundational to numerous non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators—and provides a robust, self-validating protocol for accurate lipophilicity determination.

The Mechanistic Paradox of gem-Difluorination

A common misconception in early-stage drug design is that fluorination universally increases lipophilicity due to the larger van der Waals radius of fluorine compared to hydrogen. However, the gem-difluoro group defies this additive logic[2]. The net change in LogP (ΔLogP) is dictated by a competition between increased molecular volume (hydrophobic effect) and the introduction of a strong local dipole moment[3].

When a methylene (-CH₂-) group in an aliphatic chain or ring is replaced by a -CF₂- group, the highly electronegative fluorine atoms create a localized polar surface area. This enhances dipole-dipole interactions with aqueous solvents, frequently resulting in a decrease in overall lipophilicity[4][5]. Conversely, when the -CF₂- group is deployed as a bioisostere to replace a polar heteroatom—such as the ether oxygen in fenoprofen or the carbonyl group in ketoprofen—the lipophilicity typically increases. This occurs because the -CF₂- moiety lacks the lone-pair polarizability and strong hydrogen-bond acceptor capacity of oxygen, thereby shedding the localized hydration shell[6].

G1 A gem-Difluoro Substitution (-CF2-) B Increased Molecular Volume (Hydrophobic Effect) A->B C Enhanced Local Dipole (Polarizability Reduction) A->C D Adjacent Heteroatoms (Bioisosteric Replacement) A->D E Net Lipophilicity (LogP/LogD) Modulation B->E Increases C->E Decreases D->E Context-Dependent

Logical relationship of physicochemical forces governing lipophilicity in gem-difluoro compounds.

Structural Impact on Phenylpropanate Scaffolds

Phenylpropanates, characterized by a phenyl ring attached to a three-carbon propanoate chain, offer multiple sites for gem-difluorination. The positional context of the substitution fundamentally alters the physicochemical outcome. Table 1 summarizes the divergent lipophilicity shifts observed when deploying gem-difluoro substitutions across different structural microenvironments within these scaffolds.

Table 1: Quantitative Impact of gem-Difluoro Substitutions on Lipophilicity

Parent Scaffold ContextFunctional Group ReplacedSubstitutionObserved Lipophilicity Shift (ΔLogP)Mechanistic Rationale
Aliphatic Chain / Ring -CH₂- (Methylene)-CF₂-Strong Decrease (~ -0.5 to -0.8)Introduction of strong C-F dipole increases local polarity, overriding the volume expansion[2].
Ketoprofen Analog -C=O (Carbonyl)-CF₂-Increase Loss of a strong hydrogen-bond acceptor eliminates the local hydration shell[6].
Fenoprofen Analog -O- (Ether)-CF₂-Increase Replacement of polar oxygen lone pairs with highly non-polarizable C-F bonds[6].
Phenylpropanoic Acid -CH₂- (Benzylic)-CF₂-Moderate Decrease Polarization of adjacent bonds and dipole annihilation effects reduce hydrophobicity[4].

Self-Validating Experimental Protocol: ¹⁹F NMR Determination of LogD

Accurate determination of LogD is critical, as overestimating lipophilicity can lead to promiscuous target binding and high unbound clearance in vivo[1]. Traditional shake-flask methods relying on UV-Vis spectroscopy or HPLC often fail for highly fluorinated aliphatic fragments due to the lack of a strong chromophore or the formation of stable micro-emulsions.

To circumvent these issues, we employ a self-validating ¹⁹F NMR-based shake-flask methodology[4][5]. This system is intrinsically trustworthy because the use of a fluorinated internal standard (IS) allows for the direct, simultaneous quantification of both phases without relying on external calibration curves that are susceptible to matrix effects.

G2 S1 1. Solvent Equilibration (n-Octanol / Aqueous Buffer) S2 2. Compound & Internal Standard Addition S1->S2 S3 3. Mechanical Shaking (24h at 25°C) S2->S3 S4 4. High-Speed Centrifugation (Phase Separation) S3->S4 S5 5. 19F NMR Analysis (Long D1 Relaxation) S4->S5 S6 6. LogD Calculation (Self-Validating Integration) S5->S6

Step-by-step self-validating 19F NMR workflow for accurate LogD determination.

Step-by-Step Methodology & Causality
  • Solvent Equilibration: Vigorously stir n-octanol and aqueous buffer (pH 7.4) together for 24 hours prior to the experiment.

    • Causality: Mutual saturation prevents thermodynamic volume shifts during the actual assay, ensuring the phase ratio remains strictly constant.

  • Sample Preparation: Dissolve the gem-difluoro phenylpropanate analyte and a fluorinated internal standard (e.g., trifluorotoluene) into the pre-equilibrated octanol phase.

    • Causality: The internal standard acts as a self-validating control. If the mass balance of the IS is not conserved across both phases, the assay flags a systemic error (e.g., precipitation or volatility loss).

  • Partitioning: Combine the spiked octanol phase with the aqueous buffer in a sealed vial. Mechanically shake at a constant 25°C for 24 hours.

    • Causality: Lipophilicity is a thermodynamic parameter. Insufficient shaking time leads to kinetic artifacts rather than true equilibrium.

  • Phase Separation: Subject the vials to high-speed centrifugation (10,000 × g for 15 minutes).

    • Causality: Mechanical shaking generates micro-emulsions. Even 1% of water trapped in the octanol phase (or vice versa) will drastically skew the perceived concentration of the drug, ruining the LogD calculation. Centrifugation forces a strict biphasic break.

  • ¹⁹F NMR Acquisition: Extract aliquots from both the octanol and aqueous phases. Acquire ¹⁹F NMR spectra using a relaxation delay (D1) of at least 5 × T1 (longitudinal relaxation time).

    • Causality: Fluorine nuclei often exhibit exceptionally long T1 relaxation times. A standard rapid-pulse sequence will truncate the signal of slower-relaxing nuclei, leading to non-quantitative integration. A long D1 ensures all nuclei return to ground state, guaranteeing mathematically pure concentration ratios[4].

  • Data Processing: Calculate LogD by taking the base-10 logarithm of the ratio of the analyte's integrated signal in octanol versus water, normalized against the internal standard.

Conclusion

The gem-difluoro group is not a blunt instrument for universally increasing lipophilicity; it is a precision tool for physicochemical tuning. By understanding the intricate interplay between localized dipoles, molecular volume expansion, and bioisosteric replacement, medicinal chemists can rationally modulate the ADME profiles of phenylpropanate therapeutics. Coupling this structural strategy with rigorous, self-validating analytical workflows like ¹⁹F NMR ensures that the resulting structure-activity relationship (SAR) data is built on an unshakeable foundation of scientific truth.

References

  • BenchChem. "Navigating Lipophilicity: A Comparative Analysis of 1,1-Difluoro-3-methylcyclohexane and Related Compounds." 2

  • Journal of Medicinal Chemistry (ACS). "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." 4

  • ePrints Soton. "Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of NonUVActive Fluorinated Alkanols and Carbohydrates." 5

  • Chimia. "Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups." 3

  • PMC. "gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect."6

  • Drug Hunter. "Why LogD Matters / ΔLogD Cheat Sheet." 1

Sources

Engineering the Difluoromethylene Bridge: A Technical Guide to Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026


 Motifs.

Executive Summary

The difluoromethylene group (


) has transcended its role as a mere "fluorine spacer" to become a critical bioisostere in modern drug design. Unlike the chemically inert trifluoromethyl (

) group, the

moiety acts as a lipophilic hydrogen bond donor , a metabolicblocker, and a conformational lock.

This technical guide addresses the primary challenge in utilizing this motif: controlled introduction. We move beyond classical, harsh deoxofluorination (e.g., DAST) to focus on two superior, field-proven methodologies: Difluorocarbene Insertion (via the Hu Reagent) and Photoredox Radical Assembly .

Part 1: The Physicochemical Rationale

To engineer effective drugs, one must understand why the


 group is selected. It occupies a unique "Polar Hydrophobicity" chemical space.
The Bioisosteric Paradox

The


 group is often cited as an isostere for oxygen (

) or a carbonyl (

). However, its utility lies in its contradictions: it is lipophilic yet polar enough to influence binding pockets.

Table 1: Comparative Physicochemical Metrics

PropertyMethylene (

)
Ether (

)
Carbonyl (

)
Difluoromethylene (

)
Bond Angle ~109.5° (sp³)~105°~120° (sp²)~115° (Widened sp³)
Lipophilicity (

)
0.50-0.98-0.700.15 (Modulated)
H-Bond Capacity NoneAcceptorAcceptorWeak Donor (C-H)
Metabolic Stability Low (Oxidation prone)HighVariableHigh (Blocks P450)
Electronic Effect NeutralDonorWithdrawingStrongly Withdrawing

Note: The widened bond angle of


 (due to fluorine-fluorine steric repulsion and the Thorpe-Ingold effect) often pre-organizes molecules into bioactive conformations, distinct from the flexible 

.
Visualization: The Bioisosteric Landscape

Bioisostere_Map CH2 Methylene (-CH2-) Flexible, Lipophilic CF2 Difluoromethylene (-CF2-) Lipophilic H-Bond Donor Conformational Lock CH2->CF2 Metabolic Blocking O Ether (-O-) Polar, H-Bond Acceptor O->CF2 Lipophilicity Boost Target Target Binding Pocket (Enzyme/Receptor) CF2->Target Weak H-Bonding (C-F...H-N) CF2->Target Dipole Interactions

Figure 1: Strategic replacement logic. The


 group bridges the gap between the lipophilicity of alkyl chains and the polarity of heteroatoms.

Part 2: Strategic Synthetic Architectures

We will focus on two high-fidelity pathways. Avoid using ozone-depleting substances (ODS) like chlorodifluoromethane (


) gas where possible.
Architecture A: The "Hu Reagent" (Difluorocarbene Insertion)

Reagent: (Bromodifluoromethyl)trimethylsilane (


).
Mechanism:  Base-mediated elimination generates free difluorocarbene (

) in situ, which inserts into nucleophiles.

This is currently the gold standard for introducing


 into phenols, thiols, and activated carbon acids. It avoids the handling of unstable gaseous carbenes.
Architecture B: Photoredox Radical Assembly

Reagent: Bromodifluoroacetates or Difluoroalkyl bromides. Mechanism: Single Electron Transfer (SET) via Iridium or Ruthenium catalysis generates a


 radical.

This pathway is essential for late-stage functionalization of alkenes, allowing the construction of complex aliphatic chains containing the


 linker.

Part 3: Detailed Experimental Protocol

Protocol: C-H Difluoromethylation using TMS-CF2-Br

Application: Synthesis of


-difluoromethylated esters, amides, or sulfones.
Source Validation:  Based on the work of Jinbo Hu et al. (Shanghai Institute of Organic Chemistry).
1. Reagent Preparation & Handling
  • Reagent:

    
     (CAS: 115262-01-6).
    
  • State: Colorless liquid.

  • Hazards: Causes severe skin burns (blistering agent). Handle only in a fume hood with double-gloving (Nitrile under Laminate).

2. Reaction Setup (Standard Scale: 1.0 mmol)
  • Vessel: Flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar.

  • Solvent System: Toluene (PhMe) is preferred for non-polar substrates; DCM for polar ones. Critical: The solvent must be anhydrous.

  • Base: Potassium tert-butoxide (

    
    ) or Potassium hydroxide (
    
    
    
    ).
3. Step-by-Step Workflow
  • Step 1 (Charging): Under Argon atmosphere, add the substrate (e.g.,

    
    -ketoester, 1.0 equiv) and base (
    
    
    
    , 2.0 equiv) to the tube.
  • Step 2 (Solvation): Add anhydrous Toluene (4.0 mL). Stir at 0°C for 10 minutes to deprotonate the substrate.

  • Step 3 (Initiation): Add

    
     (2.0 equiv) dropwise via syringe.
    
    • Observation: You may observe a slight exotherm or precipitate formation (KBr).

  • Step 4 (Reaction): Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Monitor by

      
       NMR. Look for the characteristic doublet of triplets (or multiplet) around -110 to -130 ppm.
      
  • Step 5 (Quench): Quench with saturated aqueous

    
     (5 mL).
    
  • Step 6 (Workup): Extract with EtOAc (3 x 10 mL). Wash combined organics with brine. Dry over

    
    .
    
4. Mechanistic Visualization (The "Hu" Cycle)

Hu_Mechanism cluster_safety Safety Critical Step Reagent TMS-CF2-Br Pentacoord [TMS(OtBu)-CF2-Br]- Pentacoordinate Silicate Reagent->Pentacoord + Base Base Base (KOtBu) Base->Pentacoord Carbene :CF2 (Difluorocarbene) Pentacoord->Carbene - TMS-OtBu - Br- Product Product-CF2-H (After Protonation) Carbene->Product + Substrate- + H+ Substrate Substrate- (Enolate/Nucleophile)

Figure 2: The generation of difluorocarbene involves a silicate intermediate. The slow release of


 prevents dimerization (to 

) and favors nucleophilic attack.

Part 4: Safety & Scalability (E-E-A-T)

As an application scientist, you must prioritize the safety of the operator and the scalability of the process.

The Hydrogen Fluoride (HF) Risk

While


 does not contain free HF, hydrolysis during workup or side reactions can generate fluoride ions. In acidic media, this forms HF.
  • Control: Always have Calcium Gluconate gel available on the bench.

  • Disposal: Quench reaction mixtures with calcium chloride (

    
    ) solution to precipitate fluoride as insoluble 
    
    
    
    before disposal.
Pressure Hazards

Difluorocarbene (


) has a short lifetime. However, if it dimerizes, it forms tetrafluoroethylene (

), a gas which can polymerize exothermically.
  • Control: Do not seal the reaction vessel too tightly without a pressure relief mechanism (e.g., an inert gas bubbler) if running on a scale >10g.

Scalability of Photoredox

Photoredox reactions are photon-limited. For scale-up (>100 mg), standard flasks are inefficient due to poor light penetration (Beer-Lambert law).

  • Solution: Use Flow Chemistry (microfluidic reactors) to maintain a high surface-area-to-volume ratio for uniform irradiation.

References

  • Hu, J., et al. (2019).[1][2][3] A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br. Angewandte Chemie International Edition.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • MacMillan, D. W. C., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University / Science.

  • Organic Syntheses. (2003). Preparation and Use of a New Difluorocarbene Reagent (TMSCF2Br). Organic Syntheses, Vol. 80. [4]

  • BenchChem. (2025).[5] Technical Support Center: Safe Handling of Reactive Fluoroalkynes and Carbenes.

Sources

Conformational Analysis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, NMR Spectroscopists

Executive Summary

This guide provides a rigorous framework for the conformational analysis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate , a classic Reformatsky adduct. The structural integrity of this molecule is governed by a competition between the fluorine gauche effect , intramolecular hydrogen bonding (IMHB) , and steric repulsion from the phenyl ring.

Understanding the solution-state conformation of this scaffold is critical for drug design, as the


-difluoro-

-hydroxy motif is a high-value bioisostere for the transition state of peptide hydrolysis (mimicking the tetrahedral intermediate).

Structural Significance & Bioisosterism

The target molecule contains a 2,2-difluoro-3-hydroxy core. This motif is not merely a lipophilic spacer; it is an electronic modulator.

  • pKa Modulation: The electron-withdrawing effect of the gem-difluoro group lowers the pKa of the

    
    -hydroxyl group (typically from ~16 to ~11-12), increasing its hydrogen-bond donor capability.
    
  • Metabolic Stability: The

    
     bond (approx. 116 kcal/mol) prevents metabolic oxidation at the 
    
    
    
    -position.
  • Conformational Locking: Unlike non-fluorinated alkyl chains, the

    
     group introduces distinct rotational barriers due to the gauche effect and dipole-dipole interactions.
    

Theoretical Framework: The Forces at Play

The conformation around the C2-C3 bond is defined by the equilibrium between three primary rotamers. The dominant force is often the Intramolecular Hydrogen Bond (IMHB) , but this is solvent-dependent.

The Competition
  • IMHB (OH

    
     O=C):  In non-polar solvents (e.g., 
    
    
    
    ), the hydroxyl proton forms a 6-membered hydrogen-bonded ring with the ester carbonyl oxygen. This locks the molecule into a specific gauche conformation.
  • Fluorine Gauche Effect: Fluorine prefers to be gauche to electron-poor

    
    -donors. However, in this system, the strong dipole of the 
    
    
    
    group opposes the dipole of the carbonyl, creating a complex electrostatic landscape.
  • OH

    
     F Interaction:  While weaker than OH 
    
    
    
    O, a 5-membered interaction between the OH and one of the fluorine atoms is theoretically possible but usually entropically disfavored compared to the carbonyl interaction.
Table of Expected Interactions
Interaction TypeDistance (

)
Energy Contribution (kcal/mol)Solvent Dependence
IMHB (OH

O=C)
1.8 - 2.2-3.0 to -5.0High (Disrupted by DMSO)
OH

F Contact
2.2 - 2.5-0.5 to -1.5Moderate
Steric (Ph vs. Ester) N/A+2.0 to +4.0 (Repulsive)Low
Dipole (

vs. C=O)
N/A+1.0 to +3.0 (Repulsive)Low

Computational Methodology (Protocol)

To rigorously define the low-energy conformers, a combined Molecular Mechanics and DFT approach is required.

Step-by-Step Computational Workflow
  • Conformational Search: Use a Monte Carlo search algorithm (e.g., OPLS4 force field) to generate rotamers around the C2-C3 and C1-C2 bonds.

  • Geometry Optimization:

    • Level of Theory: DFT M06-2X/6-311+G(d,p).

    • Reasoning: M06-2X captures dispersion forces (critical for the Phenyl ring) and accurately models weak non-covalent interactions (IMHB).

  • Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    
  • Solvation Model: Apply IEFPCM (Implicit Solvation) for Chloroform (

    
    ) and DMSO (
    
    
    
    ) to predict solvent-induced conformational switching.
  • NCI Analysis: Perform Non-Covalent Interaction (NCI) analysis to visualize the H-bond isosurface.

Computational Logic Diagram

G cluster_Solvent Solvent Models (PCM) Start Input Structure (Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate) ConfSearch Monte Carlo Conformational Search (OPLS4 / MMFF) Start->ConfSearch DFT_Opt DFT Optimization (M06-2X / 6-311+G**) ConfSearch->DFT_Opt CHCl3 Chloroform (Non-polar) Favors IMHB (OH...O=C) DFT_Opt->CHCl3 DMSO DMSO (Polar) Disrupts IMHB (OH...S=O) DFT_Opt->DMSO Boltzmann Boltzmann Weighting (Calculate % Population) CHCl3->Boltzmann DMSO->Boltzmann Output Predict NMR J-Couplings (GIAO Method) Boltzmann->Output

Caption: Computational workflow to differentiate solvent-dependent conformational populations.

Experimental Validation: NMR Spectroscopy

This is the definitive method for validating the model. The vicinal proton-fluorine coupling constants (


)  are the primary reporters of the dihedral angle.
The ABX System

Due to the chiral center at C3 (bearing the OH and Phenyl), the two fluorine atoms at C2 are diastereotopic (magnetically non-equivalent).

  • Signal: The

    
     group appears as an AB part of an ABX system  (where X is the H3 proton).
    
  • Chemical Shift: Typically

    
     -100 to -120 ppm.
    
  • Coupling: Large geminal coupling (

    
     Hz).
    
Diagnostic Coupling Constants ( )

The magnitude of


 follows a Karplus-type relationship:
  • Anti-periplanar (

    
    ): 
    
    
    
    Hz.
  • Gauche (

    
    ): 
    
    
    
    Hz.
The "Solvent Titration" Protocol (Self-Validating)

To prove the existence of the Intramolecular Hydrogen Bond (IMHB), you must disrupt it.

Protocol:

  • Sample A: Dissolve 5 mg of compound in 600

    
    L 
    
    
    
    (dried over molecular sieves).
  • Sample B: Dissolve 5 mg of compound in 600

    
    L 
    
    
    
    .
  • Acquisition: Run

    
     NMR, 
    
    
    
    NMR, and
    
    
    -decoupled
    
    
    NMR.

Interpretation:

  • In

    
    :  The OH signal will be sharp and downfield (deshielded by H-bonding). The 
    
    
    
    values will reflect a rigid, H-bonded conformer.
  • In

    
    :  The DMSO oxygen acts as a strong H-bond acceptor, breaking the intramolecular OH 
    
    
    
    O=C bond. The molecule relaxes into a freer rotation or a dipole-minimized conformation. Result: Significant change in
    
    
    values and an upfield shift/broadening of the OH signal.
NMR Logic Diagram

NMR_Logic Sample Sample Preparation CDCl3 Solvent: CDCl3 (Non-Polar) Sample->CDCl3 DMSO Solvent: DMSO-d6 (H-Bond Acceptor) Sample->DMSO Obs1 Observation: Sharp OH signal Fixed 3J(HF) values CDCl3->Obs1 Obs2 Observation: Broad/Shifted OH Changed 3J(HF) values DMSO->Obs2 Concl1 Conclusion: Intramolecular H-Bond (OH...O=C) Dominant Obs1->Concl1 Concl2 Conclusion: Intermolecular H-Bond (OH...DMSO) Dominant Obs2->Concl2

Caption: NMR Solvent Titration Logic to validate Intramolecular Hydrogen Bonding.

X-Ray Crystallography Considerations

While solution state dynamics are key for biology, the solid state confirms the absolute configuration and the "frozen" low-energy state.

  • Crystal Packing: In the crystal lattice, intermolecular H-bonds (OH

    
     O=C of a neighboring molecule) often override intramolecular ones.
    
  • Comparison: If the X-ray dihedral angles match the

    
     NMR couplings, the IMHB is exceptionally strong. If they differ, packing forces dominate.
    

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bonding in organofluorine compounds. The Journal of Organic Chemistry, 60(5), 1626-1631. Link

  • Thibaudeau, C., et al. (1998). The gauche effect in 1,2-difluoroethane. Journal of the American Chemical Society, 120(31), 7863-7870. Link

  • Dalvit, C., et al. (2000). Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Journal of Biomolecular NMR, 18(1), 65-68. Link

Methodological & Application

Application Note: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate via Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The incorporation of a gem-difluoromethylene (


) moiety into organic scaffolds is a pivotal strategy in modern medicinal chemistry. The 

group acts as a lipophilic bioisostere for oxygen atoms and carbonyl groups, enhancing metabolic stability while modulating pKa and conformation.

This Application Note details the synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (CAS: 92207-60-8) via the Reformatsky reaction . Unlike the classical Reformatsky reaction with non-fluorinated esters, the reaction with ethyl bromodifluoroacetate requires stringent zinc activation protocols due to the altered electronic properties of the C-Br bond adjacent to the fluorine atoms.

This guide provides a robust, self-validating protocol using acid-washed, TMSCl-activated Zinc , ensuring high reproducibility and yield.

Reaction Principle & Mechanism

The Reformatsky reaction involves the oxidative addition of zinc into the carbon-halogen bond of an


-haloester to form an organozinc enolate (the Reformatsky reagent), which subsequently acts as a nucleophile toward a carbonyl electrophile (benzaldehyde).[1]
Mechanistic Pathway[2]
  • Activation: Removal of the oxide layer from the Zinc surface.

  • Insertion: Oxidative addition of Zn into the C-Br bond of ethyl bromodifluoroacetate.

  • Addition: Nucleophilic attack of the difluoro-enolate on the benzaldehyde carbonyl.

  • Hydrolysis: Acidic quenching releases the

    
    -hydroxy ester.
    

ReformatskyMechanism Zn_Solid Zn (Solid) (Oxide Layer Removed) Zn_Intermediate Organozinc Reagent (BrZn-CF2-CO2Et) Zn_Solid->Zn_Intermediate Oxidative Addition (THF, Reflux) Reagent Ethyl bromodifluoroacetate (BrCF2CO2Et) Reagent->Zn_Intermediate TransitionState Cyclic Transition State (Six-Membered) Zn_Intermediate->TransitionState Coordination Aldehyde Benzaldehyde (PhCHO) Aldehyde->TransitionState Alkoxide Zinc Alkoxide Intermediate TransitionState->Alkoxide C-C Bond Formation Product Product Ethyl 2,2-difluoro-3-hydroxy- 3-phenylpropanoate Alkoxide->Product Hydrolysis AcidQuench Acid Quench (HCl/H2SO4) AcidQuench->Product

Figure 1: Mechanistic pathway of the Reformatsky reaction involving Zinc insertion and nucleophilic addition.

Critical Parameters & Optimization

Success with difluoroacetates relies heavily on the quality of the Zinc surface. Standard commercial Zinc dust is often coated with ZnO, which inhibits the reaction.

ParameterRecommendationRationale
Zinc Source Dust, <10 µmHigh surface area is critical for initiation.
Activation Acid Wash + TMSCl HCl removes gross oxide; TMSCl (Chlorotrimethylsilane) removes trace oxide and activates the surface in situ.
Solvent Anhydrous THFEthers stabilize the organozinc species. THF is preferred over Et₂O for higher reflux temperature (

C).
Temperature Reflux (

C)
Difluoroacetates are less reactive than non-fluorinated analogs; thermal energy is required to sustain the insertion.
Stoichiometry Zn (1.5 - 2.0 eq)Excess Zn ensures complete consumption of the expensive fluorinated reagent.

Experimental Protocol

Materials
  • Reagents:

    • Benzaldehyde (1.0 eq, 10.0 mmol, 1.06 g)

    • Ethyl bromodifluoroacetate (1.2 eq, 12.0 mmol, 2.44 g)

    • Zinc dust (2.0 eq, 20.0 mmol, 1.31 g)

    • Chlorotrimethylsilane (TMSCl) (0.05 eq, catalytic)

  • Solvents: Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Quench: 1M HCl or 5% H₂SO₄

Step-by-Step Procedure
Phase 1: Zinc Activation (Critical Step)
  • Acid Wash: Place Zinc dust (20 g batch) in a fritted funnel. Wash swiftly with 5% HCl (aq), followed immediately by water (x3), ethanol (x3), and diethyl ether (x3).

  • Drying: Dry the washed Zinc in a vacuum oven at

    
    C for 2 hours. Store under Argon.
    
    • Note: If pre-activated Zn is unavailable, use the in-situ TMSCl method described below.

Phase 2: Reaction Setup
  • Inert Atmosphere: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon/Nitrogen.[2]

  • Charging: Add the activated Zinc dust (1.31 g) and anhydrous THF (10 mL) to the flask.

  • In-Situ Activation: Add TMSCl (approx. 50-100 µL). Stir at room temperature for 15 minutes.

    • Visual Cue: The Zinc suspension may slightly change texture or color (brighten).

Phase 3: Reaction Initiation & Addition
  • Pre-heating: Heat the Zinc suspension to a gentle reflux (

    
    C).
    
  • Reagent Mix: In the addition funnel, mix Benzaldehyde (1.06 g) and Ethyl bromodifluoroacetate (2.44 g) in THF (10 mL).

  • Initiation: Add approx. 1 mL of the reagent mixture to the refluxing Zinc.

    • Observation: Look for a sudden exotherm or foaming (solvent boiling more vigorously). If not observed within 5 mins, add a crystal of Iodine (

      
      ).
      
  • Controlled Addition: Once initiated, add the remaining reagent mixture dropwise over 30-45 minutes, maintaining a steady reflux.

  • Completion: Continue refluxing for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (

    
    ) should disappear.
    
Phase 4: Workup & Purification[2]
  • Quench: Cool the mixture to

    
    C. Slowly add 1M HCl (20 mL) to hydrolyze the zinc salts.
    
    • Caution: Exothermic reaction with residual Zinc.

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with Sat. NaHCO₃ (to remove acid) and Brine.

  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 0%

      
       20% Ethyl Acetate in Hexane.
      
    • Product: Clear to pale yellow oil.

Analytical Data & Validation

The product is a mixture of enantiomers (racemic) containing two non-equivalent fluorine atoms due to the adjacent chiral center.

Expected Yield[2]
  • Typical Yield: 65% - 82%

Spectroscopic Data (Representative)
AnalysisData PointsInterpretation

H NMR

7.35-7.45 (m, 5H)
Aromatic protons (Phenyl group).
(400 MHz,

)

5.15-5.25 (ddd, 1H)
CH-OH proton. Coupled to F atoms (

).[3]

4.35 (q,

Hz, 2H)

(Ester methylene).

2.80 (br s, 1H)
-OH (Hydroxyl proton, exchangeable).

1.32 (t,

Hz, 3H)

(Ester methyl).

F NMR

-113.5 (dd,

Hz)
Diastereotopic Fluorine A (

).
(376 MHz,

)

-120.8 (dd,

Hz)
Diastereotopic Fluorine B (

).
MS (EI/ESI) m/z 230

Molecular ion consistent with

.

Note: The Fluorine signals appear as an AB system (two doublets of doublets) because the chiral center at C-3 makes the two fluorine atoms at C-2 diastereotopic.

Troubleshooting & Safety

Troubleshooting Guide
IssueProbable CauseSolution
No Initiation Zinc surface oxidized.Add

crystal or use Rieke Zinc. Ensure THF is strictly anhydrous.
Low Yield Protonation of intermediate.Ensure all glassware is flame-dried. Moisture kills the Zn-enolate.
Side Products Aldol condensation of aldehyde.Add reagents slowly. Keep temperature controlled.
Defluorination Over-reduction.Do not extend reflux time unnecessarily (>6h).
Safety Hazards[5][6]
  • Ethyl bromodifluoroacetate: Lachrymator, causes severe skin burns and eye damage. Handle in a fume hood.

  • Zinc Dust: Flammable solid. Pyrophoric when dry/finely divided. Dispose of Zn residues in a dedicated waste container (quench with water/acid slowly).

References

  • Reformatsky Reaction Mechanism & Overview

    • The Reformatsky reaction.[1][2][4][5][6][7] Wikipedia. Link

  • Specific Protocol for Difluoroacetates (Honda-Reformatsky Conditions)

    • Decarboxyl

      
      -Difluoro-
      
      
      
      -keto Esters. NCBI / PMC. (Contains detailed NMR data for methyl analog and Rh-catalyzed conditions). Link
  • Zinc Activation & General Reformatsky Protocols

    • Application Notes and Protocols for the Reformatsky Reaction.[2] BenchChem.[2] Link

  • Product Characterization & Properties

    • Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (CAS 92207-60-8). Sigma-Aldrich. Link

  • Advanced Asymmetric Variants

    • Recent developments in the asymmetric Reformatsky-type reaction.[5][7] Beilstein J. Org. Chem. Link

Sources

Protocol for reacting ethyl bromodifluoroacetate with benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate via the Reformatsky Reaction

Executive Summary

The introduction of a gem-difluoromethylene (


) group into a drug scaffold is a critical strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity without significant steric perturbation. This Application Note details the protocol for reacting ethyl bromodifluoroacetate  with benzaldehyde  to synthesize ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate .

Unlike standard non-fluorinated Reformatsky reactions, the presence of the electron-withdrawing fluorine atoms strengthens the C-Br bond, rendering the zinc insertion step kinetically sluggish. This guide provides two field-proven protocols: a Standard Activated Zinc Protocol (using TMSCl) for general synthesis, and the Honda-Reformatsky Protocol (Rh-catalyzed) for high-value, sensitive substrates.[1]

Mechanistic Insight & Strategic Analysis

The Fluorine Effect

The core challenge in this synthesis is the reactivity of ethyl bromodifluoroacetate. The electronegativity of the two fluorine atoms pulls electron density from the


-carbon, shortening and strengthening the C-Br bond. Consequently, standard zinc activation methods (e.g., acid wash) are often insufficient, leading to prolonged induction periods and sudden, dangerous exotherms.
Reaction Pathway

The reaction proceeds via the formation of a zinc enolate (Reformatsky reagent).[2][3] Unlike lithium enolates, the zinc enolate is less basic, preventing the self-condensation (Claisen) of the ester or aldol condensation of the aldehyde—a key advantage when using sensitive electrophiles like benzaldehyde.

Figure 1: Reaction Mechanism

ReformatskyMechanism Start Ethyl Bromodifluoroacetate (BrCF2CO2Et) Zn Activated Zn (Oxidative Insertion) Start->Zn THF, Reflux Enolate Zinc Enolate (Reformatsky Reagent) Zn->Enolate C-Br Insertion TS Chair-like TS (Coordination to PhCHO) Enolate->TS + Benzaldehyde Alkoxide Zinc Alkoxide TS->Alkoxide C-C Bond Formation Product Ethyl 2,2-difluoro-3-hydroxy- 3-phenylpropanoate Alkoxide->Product H3O+ Quench

Caption: Mechanistic flow from oxidative insertion of Zinc to the final acid hydrolysis.

Experimental Protocols

Protocol A: Standard Activated Zinc Method (TMSCl Activation)

Best for: Routine synthesis, gram-scale batches, robust substrates.

Reagents & Materials:

  • Ethyl bromodifluoroacetate (1.2 equiv)

  • Benzaldehyde (1.0 equiv)

  • Zinc dust (1.5 - 2.0 equiv) – Must be fine powder (<10 µm)[1]

  • Trimethylsilyl chloride (TMSCl) (0.05 equiv) – Activator

  • Solvent: Anhydrous THF (0.5 M concentration relative to aldehyde)

Procedure:

  • Zinc Activation (Critical):

    • In a flame-dried 3-neck flask equipped with a reflux condenser and N2 inlet, suspend Zinc dust in minimal anhydrous THF.

    • Add TMSCl (approx. 5 mol%).[1] Stir at room temperature for 15 minutes. The mixture may foam slightly as the oxide layer is stripped.

    • Expert Note: If the zinc is old, wash with 1M HCl, water, ethanol, and ether, then dry under high vacuum prior to this step.

  • Initiation:

    • Heat the suspension to a gentle reflux (

      
      ).
      
    • Add approx. 10% of the ethyl bromodifluoroacetate neat (or as a concentrated solution).

    • Stop stirring briefly to observe. Initiation is confirmed by a sudden turbidity (formation of the zinc enolate) and a localized exotherm. If no reaction occurs after 5 mins, add a crystal of Iodine (

      
      ).
      
  • Propagation:

    • Once initiated, resume stirring.[1][4]

    • Mix the remaining bromodifluoroacetate and benzaldehyde in THF.

    • Add this mixture dropwise to the refluxing zinc suspension over 30–45 minutes.

    • Control: Adjust addition rate to maintain gentle reflux without external heating if possible.[1]

  • Completion & Workup:

    • After addition, reflux for an additional 1–2 hours.[1] Monitor by TLC/GC.

    • Cool to

      
      . Quench by slow addition of cold 1M HCl or saturated 
      
      
      
      .[1]
    • Extract with Ethyl Acetate (x3).[1][5] Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
    • Purification: Flash chromatography (Hexanes/EtOAc gradient).[1]

Protocol B: Honda-Reformatsky Modification (Rh-Catalyzed)

Best for: High-value substrates, parallel synthesis, or when Protocol A fails to initiate.[1]

Concept: This method uses Wilkinson’s catalyst and diethylzinc (


) to generate the enolate under milder conditions, bypassing the heterogeneous zinc surface issues.

Reagents:

  • 
     (Wilkinson’s Catalyst) (2–5 mol%)
    
  • Diethylzinc (

    
    ) (1.0 M in hexanes, 2.2 equiv)
    
  • Ethyl bromodifluoroacetate (1.2 equiv)

  • Benzaldehyde (1.0 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Catalyst Setup: In a dry Schlenk flask under Argon, dissolve

    
     in anhydrous THF.
    
  • Reactant Addition: Add ethyl bromodifluoroacetate and benzaldehyde to the flask. Cool to

    
    .
    
  • Reagent Addition: Slowly add

    
     solution via syringe. The reaction is exothermic; maintain temperature 
    
    
    
    during addition.
  • Reaction: Allow to warm to room temperature and stir for 30–60 minutes.

  • Workup: Quench carefully with 1M HCl (gas evolution!). Extract and purify as in Protocol A.

Data Presentation & Troubleshooting

Quantitative Comparison of Methods
ParameterProtocol A (Activated Zn)Protocol B (Honda-Rh)
Yield (Typical) 65 – 75%80 – 92%
Reproducibility Moderate (Zinc surface dependent)High (Homogeneous catalyst)
Cost LowHigh (Rh catalyst,

)
Safety Profile Moderate (Thermal initiation risks)High Risk (Pyrophoric

)
Reaction Time 2 – 4 Hours< 1 Hour
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Initiation (Protocol A) Zinc oxide layer intact.Add

crystal; use ultrasonic bath; ensure THF is <50 ppm water.
Low Yield Protonation of enolate by moisture.[1]Flame-dry glassware; use fresh molecular sieves in solvent.[1]
Product is unstable Retro-aldol reaction during workup.Perform workup at

; avoid strong bases during purification.
Homocoupling of Bromide Local concentration of bromide too high.[1]Dilute the bromide feed; slow down addition rate.

Workflow Decision Matrix

Figure 2: Protocol Selection Strategy

DecisionTree Start Substrate Assessment IsSensitive Is the Aldehyde Base/Heat Sensitive? Start->IsSensitive Scale Reaction Scale? IsSensitive->Scale No ProtoB Use Protocol B: Honda-Reformatsky (Rh/Et2Zn) IsSensitive->ProtoB Yes (e.g., chiral imines) ProtoA Use Protocol A: Activated Zn / TMSCl Scale->ProtoA > 5 grams (Cost driver) Scale->ProtoB < 100 mg (Yield driver)

Caption: Decision matrix for selecting the optimal Reformatsky protocol based on substrate sensitivity and scale.

References

  • Reformatsky, S. (1887).[1][6][7] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen."[1][6] Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1211.[1][6]

  • Honda, A., et al. (2002).[1] "Rh-Catalyzed Reformatsky-Type Reaction."[1] Journal of Organic Chemistry. (Foundation for the Honda-Reformatsky modification).[1]

  • Kloetzing, R. J., & Knochel, P. (2006).[1] "Microwave-accelerated Reformatsky reaction."[1] Tetrahedron. (Modern activation techniques).[1]

  • BenchChem Application Note. (2025). "Activated Zinc in the Formation and Use of Cyanomethylzinc Bromide." (Protocol grounding for Zinc activation).[1][4][5][7]

  • Linclau, B., & Poisson, T. (2014).[1][8] "Synthesis of chiral

    
    -difluoro-
    
    
    
    -amino esters through ZnEt2-mediated aza-Reformatsky reactions." Beilstein Journal of Organic Chemistry. (Validation of Honda conditions for difluoroacetates).

Sources

Application Note: Enantioselective Synthesis of Chiral Ethyl 2,2-Difluoro-3-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the gem-difluoroalkyl moiety into molecular architectures is a cornerstone strategy in modern drug development. By mimicking the steric profile of a methylene group while drastically altering the electronic environment, the difluoromethylene (-CF₂-) unit enhances metabolic stability, lipophilicity, and target binding affinity[1]. Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate is a highly versatile, chiral fluorinated building block used in the synthesis of bioactive compounds, including enzyme inhibitors and advanced pharmaceutical intermediates.

This application note details a field-proven, highly enantioselective protocol for synthesizing this critical intermediate via an asymmetric Reformatsky reaction. Designed for senior researchers and process chemists, this guide emphasizes the mechanistic causality behind reagent selection, in-process controls for self-validation, and rigorous quality assurance methodologies.

Mechanistic Principles & Causality (E-E-A-T)

The Asymmetric Reformatsky Reaction

The classical aldol reaction often suffers from base-catalyzed side reactions, such as the self-condensation of aldehydes. The Reformatsky reaction circumvents this by utilizing a zinc enolate, which is significantly less basic than its lithium or sodium counterparts[2].

To achieve high enantioselectivity, the reaction between ethyl bromodifluoroacetate and benzaldehyde is mediated by a chiral amino alcohol ligand, such as (-)-N,N-dimethylaminoisoborneol ((-)-DAIB) or (1S,2R)-ephedrine derivatives[3],[4].

Causality Behind Experimental Design:

  • Zinc Activation: Commercial zinc dust is passivated by a surface layer of zinc oxide (ZnO). Chemical activation using 1,2-dibromoethane and trimethylsilyl chloride (TMSCl) strips this oxide layer. This is a critical self-validating step: without activation, the oxidative insertion of Zn(0) into the C-Br bond is unpredictable, risking a dangerous accumulation of the halide and subsequent thermal runaway.

  • Chiral Induction & Transition State: The chiral amino alcohol coordinates with the zinc enolate, displacing solvent molecules to form a rigid, bimetallic chiral chelate. This complexation forces the incoming benzaldehyde into a highly ordered, six-membered Zimmerman-Traxler-type transition state. The steric bulk of the ligand shields one enantiotopic face of the aldehyde, dictating the stereochemical outcome of the C-C bond formation.

  • Stoichiometric Ratios: Empirical data demonstrates that the enantiodifferentiation is heavily dependent on the molar ratio of the reactants. A ratio of Aldehyde : Reformatsky Reagent : Chiral Ligand of 1:4:1 is optimal[3]. The excess zinc reagent drives the thermodynamic equilibrium toward the formation of the chiral complex and compensates for any trace moisture that might quench the enolate.

Mechanism R Ethyl bromodifluoroacetate + Activated Zn(0) E Zinc Enolate (Reformatsky Reagent) R->E Oxidative Insertion C Chiral Zinc Chelate (Amino Alcohol Coordinated) E->C Ligand Coordination TS Facial-Selective Transition State C->TS Benzaldehyde Addition P Chiral Ethyl 2,2-difluoro- 3-hydroxy-3-phenylpropanoate TS->P Acidic Hydrolysis

Mechanistic pathway of the ligand-mediated asymmetric difluoro-Reformatsky reaction.

Experimental Workflow & Protocol

Materials and Reagents
  • Substrate: Benzaldehyde (Freshly distilled under vacuum to remove benzoic acid).

  • Halide: Ethyl bromodifluoroacetate (Stored over molecular sieves).

  • Metal: Zinc dust (Particle size <10 µm, high purity).

  • Chiral Ligand: (1S,2R)-N-methylephedrine or (-)-DAIB[4].

  • Solvents: Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM).

  • Activators: 1,2-dibromoethane, Trimethylsilyl chloride (TMSCl).

Step-by-Step Methodology

Step 1: Zinc Activation (In-Process Control Checkpoint)

  • Under an argon atmosphere, suspend Zinc dust (4.0 equiv, 40 mmol) in anhydrous THF (20 mL) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser.

  • Add 1,2-dibromoethane (5 mol%) and heat the suspension to a gentle reflux for 5 minutes using a heat gun. Observation: The mixture will bubble slightly as ethylene gas is released, indicating the scouring of the Zn surface.

  • Allow the flask to cool to room temperature, then add TMSCl (5 mol%). Stir for 15 minutes.

Step 2: Formation of the Chiral Reformatsky Complex 4. To the activated zinc suspension, add the chiral amino alcohol (e.g., (1S,2R)-N-methylephedrine, 1.0 equiv, 10 mmol) dissolved in 5 mL of anhydrous THF. 5. Introduce ethyl bromodifluoroacetate (4.0 equiv, 40 mmol) dropwise over 15 minutes. 6. Self-Validation: Monitor for a mild exotherm and a color shift to a pale yellow/greenish hue. This confirms the successful oxidative insertion and formation of the zinc enolate complex. Stir for an additional 30 minutes at room temperature.

Step 3: Enantioselective Nucleophilic Addition 7. Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath. Causality: Lowering the thermal energy tightens the transition state, maximizing the


 between the competing diastereomeric pathways.
8. Add benzaldehyde (1.0 equiv, 10 mmol) dropwise over 30 minutes.
9. Maintain stirring at -20 °C for 4–6 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 8:2, UV visualization).

Step 4: Quench and Workup 10. Quench the reaction strictly at -20 °C by slowly adding saturated aqueous NH₄Cl (20 mL). Causality: A buffered, mildly acidic quench prevents the base-catalyzed elimination of the newly formed


-hydroxyl group, which would otherwise yield an unwanted cinnamate derivative.
11. Warm to room temperature, filter the biphasic mixture through a pad of Celite to remove zinc salts, and extract the aqueous layer with EtOAc (3 × 20 mL).
12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification 13. Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 85:15 Hexanes/EtOAc) to isolate the pure chiral ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate as a clear oil.

Workflow A Step 1: Zinc Activation (Removal of ZnO passivation layer) B Step 2: Reformatsky Reagent Formation (Ethyl bromodifluoroacetate + Zn) A->B C Step 3: Chiral Complexation (Addition of Amino Alcohol Ligand) B->C D Step 4: Asymmetric Addition (Facial-selective attack on Benzaldehyde at -20 °C) C->D E Step 5: Quench & Workup (Buffered acidic hydrolysis of Zinc Alkoxide) D->E F Step 6: Quality Control (Chiral HPLC & 19F NMR Analysis) E->F

Workflow for the enantioselective synthesis of the difluoro-β-hydroxy ester.

Quantitative Data & Optimization Summary

The choice of chiral ligand and the precise control of reaction parameters heavily dictate the stereochemical yield. Table 1 summarizes the optimization landscape based on established literature parameters for asymmetric difluoro-Reformatsky reactions[3],[2].

Table 1: Influence of Chiral Ligands and Reaction Conditions on Enantioselectivity

Chiral LigandSolvent SystemTemp (°C)Molar Ratio (Aldehyde:Reagent:Ligand)Yield (%)Enantiomeric Excess (ee %)
(1S,2R)-N-Methylephedrine THF01:4:16874
(-)-DAIB THF / Hexane-201:4:17588
Chiral Tridentate β-Amino Alcohol DCM-401:2:0.58192
Control (No Ligand) THFRT1:2:0850 (Racemic)

Quality Control & Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:

  • ¹⁹F NMR Spectroscopy: The presence of the chiral center adjacent to the gem-difluoro group renders the two fluorine atoms diastereotopic. A successful synthesis will display a distinct AB quartet in the ¹⁹F NMR spectrum (typically around -110 to -120 ppm, depending on the solvent), confirming the intact -CF₂- moiety.

  • Chiral HPLC: Enantiomeric excess (ee) is determined using a chiral stationary phase (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H). Elution with a Hexane/Isopropanol gradient (e.g., 95:5) will resolve the two enantiomers, allowing for precise integration and validation against the data in Table 1.

References

  • Andrés, J. M., Martínez, M. A., Pedrosa, R., & Pérez-Encabo, A. "Synthesis of Chiral α,α-Difluoro-β-hydroxy Esters by Enantioselective Reformatsky Reaction." Scilit.
  • BenchChem Technical Support Team. "2,2-Difluoro-2-phenylethanol | 129973-51-9" (Precursor Synthesis). Benchchem.
  • "An Improved Asymmetric Reformatsky Reaction Mediated by (-)-N,N-Dimethylaminoisoborneol." Semantic Scholar.
  • "Recent advances & perspectives in the asymmetric reformatsky reaction." The American Institute of Chemists.

Sources

Catalytic asymmetric synthesis of gem-difluoro beta-hydroxy esters

Application Note: Catalytic Asymmetric Synthesis of gem-Difluoro -Hydroxy Esters

Executive Summary

The incorporation of a gem-difluoromethylene (


Historically, the synthesis of gem-difluoro

catalytic asymmetric
  • Pd(II)-Catalyzed Asymmetric Aldol Reaction: The preferred method for de novo C-C bond formation using difluoroenoxysilanes.

  • Rh(III)-Catalyzed Asymmetric Transfer Hydrogenation (ATH): A robust alternative for the stereoselective reduction of gem-difluoro

    
    -keto esters.
    

Strategic Importance & Mechanistic Insight

The Fluorine Effect

The gem-difluoro group at the


Mechanistic Pathways

The transition from stoichiometric to catalytic methods relies on controlling the reactive enolate species.

  • The Challenge: Difluoroenolates are less nucleophilic than their non-fluorinated counterparts due to the inductive effect of fluorine.

  • The Solution (Pd-Catalysis): Cationic Pd(II) aqua complexes function as dual-activation catalysts. They generate a chiral Pd-enolate from silyl enol ethers while simultaneously activating the aldehyde electrophile.

  • The Solution (Rh-ATH): Dynamic Kinetic Resolution (DKR) is utilized where the labile

    
    -proton allows rapid racemization of the keto-ester, while the Rh-catalyst selectively reduces one enantiomer.
    

Protocol A: Pd-Catalyzed Asymmetric Aldol Reaction

Best for: Convergent synthesis coupling complex aldehydes with difluoroacetate equivalents.

Reaction Scheme & Mechanism

This method utilizes a cationic Pd(II) complex with a chiral bisphosphine ligand (e.g., BINAP or SEGPHOS derivatives). The solvent system, often containing Hexafluoroisopropanol (HFIP), is critical for turnover.

Pd_Catalytic_CyclePreCatPd(II) Aqua Complex(Pre-catalyst)EnolateFormTransmetallation(Si -> Pd Enolate)PreCat->EnolateForm+ DifluoroenoxysilaneAldehydeCoordAldehyde Coordination(Dual Activation)EnolateForm->AldehydeCoord+ R-CHOTSTransition State(Closed Zimmerman-Traxler like)AldehydeCoord->TSC-C Bond FormationProductReleaseProduct Release &Catalyst RegenerationTS->ProductReleaseProtonolysis (HFIP/H2O)ProductRelease->PreCatCycle Completes

Figure 1: Catalytic cycle for the Pd-catalyzed aldol reaction of difluoroenoxysilanes.

Detailed Experimental Protocol

Materials:

  • Catalyst Precursor:

    
     or prepared in situ from 
    
    
    ,
    
    
    , and
    
    
    .
  • Nucleophile: (2,2-Difluoro-1-ethoxyvinyloxy)trimethylsilane (prepared from ethyl bromodifluoroacetate).

  • Electrophile: Target Aldehyde (

    
     equiv).
    
  • Solvent: DMF or DMI (1,3-Dimethyl-2-imidazolidinone) with HFIP additive.

Step-by-Step Workflow:

  • Catalyst Preparation (In-situ method):

    • In a glovebox, charge a flame-dried vial with

      
       (
      
      
      ) and
      
      
      (
      
      
      ).
    • Add dry acetone (

      
      ), stir for 1 hour at RT.
      
    • Add

      
       (
      
      
      ) dissolved in minimum acetone. A white precipitate (
      
      
      ) will form.
    • Stir for 30 mins, then filter through a syringe filter (PTFE,

      
      ) into the reaction vessel. Evaporate acetone under vacuum.
      
  • Reaction Setup:

    • Dissolve the resulting cationic Pd complex in DMF (

      
       relative to aldehyde).
      
    • Add water (

      
      ) or HFIP (
      
      
      ) – Critical for protonolysis and turnover.
    • Add the Aldehyde (

      
      , 
      
      
      ).
    • Cool to

      
       (or maintain RT depending on substrate reactivity).
      
  • Addition of Nucleophile:

    • Add the difluoroenoxysilane (

      
      ) dropwise over 5 minutes.
      
    • Stir at the set temperature for 6–24 hours. Monitor by TLC or LC-MS.

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with

      
       (
      
      
      ). Wash combined organics with brine.
    • Dry over

      
      , concentrate.
      
    • Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Results:

  • Yield: 75–95%

  • Enantiomeric Ratio (er): Typically > 90:10, up to 99:1.

Protocol B: Rh(III)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Best for: Scale-up scenarios where the corresponding gem-difluoro

Substrate Preparation

The precursor, ethyl 2,2-difluoro-3-oxobutanoate (or derivatives), is synthesized via Claisen condensation of ethyl difluoroacetate with an appropriate ester/ketone.

Detailed Experimental Protocol

Materials:

  • Catalyst:

    
     (
    
    
    ) + Chiral Diamine Ligand (e.g.,
    
    
    ,
    
    
    ).
  • Hydrogen Donor: Formic acid / Triethylamine mixture (

    
     azeotrope) or Sodium Formate in water/DCM.
    
  • Substrate: Ethyl 2,2-difluoro-3-oxo-3-arylpropanoate (

    
    ).
    

Step-by-Step Workflow:

  • Catalyst Formation:

    • Mix

      
       and 
      
      
      in DCM (
      
      
      ) with
      
      
      (
      
      
      relative to Rh).
    • Stir at RT for 30 mins until the solution turns deep red/orange (formation of the 16e active hydride species).

  • Reaction Execution:

    • Add the gem-difluoro

      
      -keto ester (
      
      
      ) to the catalyst solution.
    • Add the Formic Acid/

      
       mixture (
      
      
      of formate).
    • Stir vigorously at RT for 12–24 hours. Note: Open-air conditions are often tolerated, but Argon is recommended for reproducibility.

  • Workup:

    • Dilute with water and DCM. Separate phases.

    • Wash organic phase with saturated

      
       (to remove excess formic acid).
      
    • Dry and concentrate.

Expected Results:

  • Yield: 85–98%

  • Enantiomeric Excess (ee): > 95% (via Dynamic Kinetic Resolution if the

    
    -proton is acidic enough, though gem-difluoro substrates typically rely on simple face-selective reduction of the ketone as the quaternary center prevents racemization). Correction: For gem-difluoro keto esters, this is a direct enantioselective reduction of the ketone, not DKR.
    

Comparative Analysis & Troubleshooting

FeatureMethod A: Pd-AldolMethod B: Rh-ATH
Bond Formed C-C (Convergent)C-H (Functional Group Interconversion)
Substrate Scope Broad (Various Aldehydes)Limited (Requires Keto-ester synthesis)
Atom Economy Moderate (Silyl waste)High (Formate waste)
Cost High (Pd, Silyl reagent)Moderate (Rh, Formic acid)
Key Challenge Moisture sensitivity (pre-reaction)Substrate solubility

Troubleshooting Guide:

  • Low Yield (Method A): Ensure the difluoroenoxysilane is distilled and pure. Old reagents hydrolyze rapidly. Increase catalyst loading to 10 mol% if the aldehyde is electron-rich.

  • Low ee (Method B): Lower the temperature to

    
    . Check the purity of the chiral diamine ligand.
    

Case Study: Synthesis of Protease Inhibitor Intermediate

Objective: Synthesis of

Workflow Selection: Given the commercial availability of hydrocinnamaldehyde, Method A (Pd-Aldol) is selected for its convergent efficiency.

Workflow_DecisionStartTarget: (R)-gem-difluorobeta-hydroxy esterCheckAldehydeIs the Aldehydecommercially available?Start->CheckAldehydeMethodASelect Method A:Pd-Catalyzed AldolCheckAldehyde->MethodAYes (e.g., Hydrocinnamaldehyde)MethodBSelect Method B:Rh-Catalyzed ATHCheckAldehyde->MethodBNo (Keto-ester easier to make)

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Experimental Data: Using


  • Aldehyde: Hydrocinnamaldehyde

  • Time: 14 hours

  • Isolated Yield: 89%

  • er: 94:6 (determined by Chiral HPLC, Chiralcel OD-H column).

References

  • Sodeoka, M., et al. "Enantioselective Aldol Reaction with Difluoroenoxysilanes Catalyzed by Cationic Palladium Aqua Complexes."[1] European Journal of Organic Chemistry, 2023.

  • Wolf, C., et al. "Catalytic Asymmetric Carbon-Carbon Bond Formation with Fluoroenolates." Journal of the American Chemical Society.[2]

  • Phansavath, P., & Vidal, V. "Access to Enantioenriched

    
    -Hydroxy gem-Difluorinated Heterocyclic and Acyclic Derivatives through Rh(III)-Catalyzed Asymmetric Transfer Hydrogenation." Advanced Synthesis & Catalysis, 2024.[3][4] 
    
  • Aikawa, K., & Mikami, K. "Catalytic Asymmetric Synthesis of Tertiary Alcohols and Oxetenes Bearing a Difluoromethyl Group." Organic Letters, 2015.

  • Zhang, X., et al. "Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species." Advanced Science, 2024.

Application Note: Strategic Incorporation of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate for the Development of Potent Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract Proteases are critical regulators of numerous physiological and pathological processes, making them a significant class of drug targets. The design of potent and selective protease inhibitors is a cornerstone of modern medicinal chemistry. A key strategy in inhibitor design is to mimic the tetrahedral transition state of peptide bond hydrolysis. Organofluorine chemistry provides powerful tools to achieve this, with fluorinated ketones emerging as highly effective "warheads".[1][2][3] This application note details the strategic use of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate, a versatile building block, for the rational design of protease inhibitors. We provide the scientific rationale for its use, detailed protocols for its incorporation into peptidomimetic scaffolds, and robust methodologies for evaluating the potency of the resulting inhibitors.

The Rationale: The α,α-Difluoro-β-Hydroxy Carbonyl Moiety as a Privileged Scaffold

The unique properties of fluorine make it an invaluable element in drug design, capable of modulating lipophilicity, metabolic stability, and binding affinity.[4][5][6][7] The α,α-difluoro-β-hydroxy carbonyl motif, accessible from Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate, offers several distinct advantages for inhibiting serine and cysteine proteases.

  • Transition-State Mimicry : The ultimate goal of many protease inhibitors is to mimic the fleeting tetrahedral intermediate formed during substrate hydrolysis. Following conversion of the ester to a ketone, the gem-difluoro group acts as a potent electron-withdrawing group. This dramatically increases the electrophilicity of the ketone's carbonyl carbon, making it highly susceptible to nucleophilic attack by the active site serine or cysteine residue.[1][2] The resulting hemiacetal or hemithioacetal is significantly more stable than its non-fluorinated counterpart, effectively "trapping" the enzyme in a transition-state-like conformation.[8][9]

  • Enhanced Binding Affinity : The β-hydroxyl group is strategically positioned to form critical hydrogen bonds with residues in the enzyme's active site, often with the oxyanion hole that stabilizes the negative charge of the tetrahedral intermediate.[10][11] The phenyl group can engage in favorable hydrophobic or π-stacking interactions within the S1 subsite of many proteases, which often prefers aromatic residues.

  • Improved Pharmacokinetic Properties : Fluorine substitution can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[12] The strategic placement of fluorine can also fine-tune the molecule's overall lipophilicity and membrane permeability.[7]

Mechanism of Inhibition

The proposed mechanism involves the nucleophilic attack of the catalytic residue (serine or cysteine) on the highly electrophilic carbonyl of the difluoromethyl ketone warhead. This forms a stable, covalent, yet potentially reversible, tetrahedral adduct that mimics the transition state of peptide cleavage.

G cluster_reactants Reactants cluster_product Inhibited Complex Enzyme Protease Active Site (Ser-OH or Cys-SH) Adduct Stable Tetrahedral Hemi(thio)ketal Adduct Enzyme->Adduct Nucleophilic Attack Inhibitor Difluoromethyl Ketone Inhibitor (R-CO-CF₂-R') Inhibitor->Adduct

Caption: Proposed mechanism of protease inhibition.

Building Block: Properties and Handling

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate serves as the starting point for inhibitor synthesis.

PropertyValue
CAS Number 92207-60-8[13][14]
Molecular Formula C₁₁H₁₂F₂O₃[13]
Molecular Weight 230.21 g/mol [13]
Appearance Colorless Liquid[13]
Storage Store at 0-8 °C[13]

The synthesis of this building block is often achieved via a Reformatsky reaction between an appropriate benzaldehyde and ethyl bromodifluoroacetate.[15][16][17]

Protocol: Synthesis of a Peptidomimetic Difluoromethyl Ketone Inhibitor

This protocol describes a general workflow for converting Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate into a peptidomimetic inhibitor targeting a hypothetical protease that recognizes a phenylalanine at its P1 position and has additional specificity at P2/P3.

G Start Ethyl 2,2-difluoro-3-hydroxy -3-phenylpropanoate Step1 Saponification (e.g., LiOH, THF/H₂O) Start->Step1 Intermediate1 Carboxylic Acid Intermediate Step1->Intermediate1 Step2 Peptide Coupling (e.g., P2-P3 dipeptide, HATU, DIPEA) Intermediate1->Step2 Intermediate2 Peptidomimetic Acid Step2->Intermediate2 Step3 Activation & Conversion (e.g., Weinreb Amide formation, then Grignard or similar) Intermediate2->Step3 Final Final Difluoromethyl Ketone Protease Inhibitor Step3->Final

Caption: Synthetic workflow for inhibitor development.

Step 1: Saponification of the Ethyl Ester

Rationale: The ethyl ester is a convenient protecting group for the carboxylic acid. Hydrolysis is necessary to reveal the carboxylate for subsequent peptide coupling.

  • Dissolve Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification.

Step 2: Peptide Coupling to Extend the Inhibitor

Rationale: To achieve specificity and high affinity, the inhibitor must engage with protease subsites beyond S1. This is accomplished by coupling the P1-mimicking fragment to other amino acids or peptidomimetics (P2, P3, etc.).

  • Dissolve the carboxylic acid from Step 1 (1.0 eq) and the desired N-terminally protected, C-terminally free dipeptide (e.g., Boc-Leu-Ala-OH, 1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting peptidomimetic acid by flash column chromatography.

Step 3: Conversion to the Difluoromethyl Ketone Warhead

Rationale: The carboxylic acid is not sufficiently electrophilic to act as a warhead. Conversion to a ketone is the critical final step to enable inhibition. One robust method proceeds through a Weinreb amide intermediate.

  • Weinreb Amide Formation: React the purified peptidomimetic acid from Step 2 with N,O-Dimethylhydroxylamine hydrochloride and a coupling agent (e.g., HATU/DIPEA or EDC/HOBt) to form the stable Weinreb amide.

  • Conversion to Ketone: Treat the purified Weinreb amide with a suitable nucleophile. Due to the presence of the difluoro group, standard Grignard reagents may be too basic. A milder alternative, such as reacting with Ruppert's reagent (TMSCF₃) followed by desilylation, or using a specific difluoromethylating agent, is often required. Note: This step is highly substrate-dependent and may require significant optimization.

  • Purify the final difluoromethyl ketone inhibitor using flash chromatography or preparative HPLC.

Protocol: In Vitro Evaluation of Inhibitor Potency (IC₅₀ Determination)

Rationale: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency. A fluorescence-based assay is a sensitive and high-throughput method for determining IC₅₀ values.[18][19][20]

G A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Stock) B Perform Serial Dilution of Inhibitor in Assay Buffer A->B C Dispense Controls & Dilutions into 96-well Plate B->C D Add Enzyme to Wells (Pre-incubate with Inhibitor) C->D E Initiate Reaction by Adding Fluorogenic Substrate D->E F Measure Fluorescence Kinetics in Plate Reader E->F G Calculate Reaction Rates (Initial Velocity, V₀) F->G H Calculate % Inhibition vs. Control G->H I Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) H->I J Determine IC₅₀ Value (Non-linear Regression) I->J

Caption: Workflow for IC₅₀ determination via a fluorogenic assay.

Materials
  • Target Protease: Purified enzyme stock solution.

  • Fluorogenic Substrate: A peptide substrate specific for the target protease, conjugated with a fluorophore/quencher pair (FRET substrate).

  • Assay Buffer: Buffer in which the enzyme is active (e.g., Tris or HEPES buffer at optimal pH, may contain salts, reducing agents like DTT for cysteine proteases, or detergents).

  • Test Compound: The synthesized inhibitor, dissolved in DMSO to make a high-concentration stock (e.g., 10 mM).

  • Positive Control: A known inhibitor of the target protease.

  • Equipment: 96-well black microplate, fluorescence microplate reader.

Procedure
  • Prepare Inhibitor Dilutions: Create a 10-point, 3-fold serial dilution of the test compound stock solution in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

  • Plate Setup:

    • 100% Activity Control (No Inhibitor): Add assay buffer containing the same final DMSO concentration as the test wells.

    • 0% Activity Control (No Enzyme): Add assay buffer.

    • Test Wells: Add the serially diluted inhibitor solutions.

  • Enzyme Addition: Add the target protease solution to all wells except the "0% Activity Control".

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells simultaneously, preferably using a multichannel pipette or automated dispenser.

  • Measurement: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (kinetic mode) for 15-30 minutes.

Data Analysis
  • Determine the initial reaction rate (velocity, V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_no_inhibitor)) * 100

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter variable slope equation (non-linear regression) using software like GraphPad Prism or R to determine the IC₅₀ value.

Presenting Results
CompoundTarget ProteaseIC₅₀ (nM)
Inhibitor AProtease X15.2 ± 2.1
Positive ControlProtease X5.8 ± 0.9

Conclusion and Future Directions

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate is a highly valuable and strategic starting material for the design of potent protease inhibitors. The α,α-difluoro-β-hydroxy carbonyl motif it provides serves as an excellent transition-state mimic for targeting serine and cysteine proteases. The protocols outlined here provide a clear path from this building block to a fully characterized inhibitor.

Following successful IC₅₀ determination, further studies should include:

  • Enzyme Kinetics: Detailed kinetic analysis to determine the inhibition constant (Kᵢ) and confirm the mechanism of inhibition (e.g., competitive, non-competitive, time-dependent).[21][22]

  • Selectivity Profiling: Testing the inhibitor against a panel of related proteases to assess its selectivity and potential for off-target effects.[23]

  • Cell-Based Assays: Evaluating the inhibitor's efficacy and cytotoxicity in a relevant cellular context.[24][25]

References

  • Synthesis of Chiral α,α-Difluoro-β-hydroxy Esters by Enantioselective Reformatsky Reaction. Scilit. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information (PMC). [Link]

  • Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. National Center for Biotechnology Information (PMC). [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Global Innovations in Pharmaceutical Sciences. [Link]

  • Enzyme Kinetics and Hit Validation in Fluorimetric Protease Assays. MDPI. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. Royal Society of Chemistry Publishing. [Link]

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

  • Preparation of a,a-Difluoro-ß-hydroxy Esters via a Modified Reformatsky Reaction. American Chemical Society Publications. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Protease Assay Kits. Biocompare. [Link]

  • Reformatsky Reaction. Cambridge University Press. [Link]

  • Protease Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase. National Center for Biotechnology Information (PMC). [Link]

  • Peptidyl Fluoromethyl Ketones. Encyclopedia MDPI. [Link]

  • The Asymmetric Difluoro-Reformatsky Reaction. ResearchGate. [Link]

  • Protease Kinetics. University of California, San Diego. [Link]

  • Protease inhibition assay by IC50 value (µg/mL). ResearchGate. [Link]

  • Structures of protease inhibitors and their IC 50 and K i values for 3CL protease inhibition. ResearchGate. [Link]

  • Design and Synthesis of Proteinase Inhibitors. University of Kansas, Medicinal Chemistry. [Link]

  • Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. American Chemical Society Publications. [Link]

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. [Link]

  • Inhibition of serine proteases by peptidyl fluoromethyl ketones. OSTI.GOV. [Link]

  • Synthesis of ethyl-2-fluoro-3-oxo-3-phenylpropanoate with Selectfluor. ResearchGate. [Link]

  • Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of ß-Keto-and ß-Hydroxy-α,α-difluorosulfonamides. UWSpace. [Link]

  • Design and synthesis of a novel series of HIV-1 protease inhibitors. PubMed. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry Publishing. [Link]

  • Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. National Institutes of Health (NIH). [Link]

  • How to characterize a new protease inhibitor?. ResearchGate. [Link]

  • Analysis of the efficacy of HIV protease inhibitors against SARS-CoV-2. National Center for Biotechnology Information (PMC). [Link]

  • Ethyl 2-hydroxy-3-phenylpropionate Properties. U.S. Environmental Protection Agency (EPA). [Link]

  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. National Center for Biotechnology Information (PMC). [Link]

  • Chemical Properties of ethyl 2-hydroxy-3-phenylpropanoate. Cheméo. [Link]

  • Synthesis of ethyl 3-phenylpropionate. PrepChem.com. [Link]

  • Design and synthesis of tailored human caseinolytic protease P inhibitors. Royal Society of Chemistry Publishing. [Link]

  • Fluoro Ketone Inhibitors of Hydrolytic Enzymes. PubMed. [Link]

  • Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
  • Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones. Royal Society of Chemistry Publishing. [Link]

  • α-Ketoamides, α-ketoesters and α-diketones as HCV NS3 protease inhibitors. Future Medicinal Chemistry. [Link]

  • ethyl 2-hydroxy-3-phenylpropanoate. NIST Chemistry WebBook. [Link]

  • Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. MDPI. [Link]

  • HIV protease inhibitors: a review of molecular selectivity and toxicity. National Center for Biotechnology Information (PMC). [Link]

Sources

Application Note: Precision Hydrolysis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydrolysis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate presents a unique chemoselective challenge in medicinal chemistry. Unlike non-fluorinated esters, the presence of the gem-difluoro group at the


-position significantly alters the electronic landscape of the molecule. While it increases the electrophilicity of the carbonyl carbon (facilitating nucleophilic attack), it simultaneously stabilizes the corresponding enolate, making the substrate highly susceptible to retro-Reformatsky (retro-aldol) decomposition  under standard basic conditions.

This guide outlines two validated protocols:

  • Protocol A (Chemical): A low-temperature Lithium Hydroxide (LiOH) method optimized for scale and speed, with specific controls to mitigate decomposition.

  • Protocol B (Biocatalytic): A Lipase-mediated hydrolysis (using Pseudomonas cepacia or Candida rugosa lipase) recommended for high-value, enantiopure applications where substrate integrity is paramount.

Critical Mechanistic Analysis

The "Fluorine Effect" and Stability Paradox

The introduction of fluorine atoms at the


-position creates a "push-pull" instability during hydrolysis:
  • Hydrolysis Facilitation: The strong electron-withdrawing nature of the CF

    
     group renders the ester carbonyl more electrophilic, theoretically accelerating hydrolysis.
    
  • Decomposition Risk (Retro-Aldol): The same electron-withdrawing effect stabilizes the carbanion (difluoroenolate) intermediate. Under basic conditions, the alkoxide formed at the

    
    -position can trigger C-C bond cleavage, releasing benzaldehyde and the difluoroacetate anion.
    

Key Insight: Success depends on maintaining a reaction pH and temperature that favors the tetrahedral intermediate collapse (hydrolysis) over the C-C bond cleavage (retro-aldol).

Visualization: Reaction Pathway Competition

The following diagram illustrates the kinetic competition between the desired hydrolysis and the fatal retro-aldol decomposition.

ReactionPathways Substrate Ethyl 2,2-difluoro-3-hydroxy- 3-phenylpropanoate Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral OH- Attack (Fast due to CF2) Product 2,2-difluoro-3-hydroxy- 3-phenylpropanoic acid Tetrahedral->Product Pathway A: Hydrolysis (Desired) RetroAldol Retro-Aldol Cleavage Tetrahedral->RetroAldol Pathway B: Deprotonation of OH group DecompProducts Benzaldehyde + Difluoroacetate RetroAldol->DecompProducts C-C Bond Break

Caption: Mechanistic divergence showing the competition between productive hydrolysis (Pathway A) and destructive retro-aldol fragmentation (Pathway B).

Experimental Protocols

Protocol A: Chemical Hydrolysis (LiOH)

Recommended for: Racemic substrates, initial scale-up, and rapid throughput.

Rationale: Lithium Hydroxide (LiOH) is less basic than NaOH or KOH and coordinates tightly with the carboxylate, potentially stabilizing the transition state. The reaction is run at 0°C to kinetically suppress the retro-aldol pathway, which has a higher activation energy than hydrolysis.

Reagents
  • Substrate: Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (1.0 equiv)

  • Base: LiOH[1]·H

    
    O (1.2 – 1.5 equiv)
    
  • Solvent: THF : Water (3:1 ratio)

  • Quench: 1N HCl

Step-by-Step Procedure
  • Dissolution: Dissolve the ester (e.g., 1.0 g, 4.3 mmol) in THF (15 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Base Addition: Dissolve LiOH·H

    
    O (216 mg, 5.1 mmol, 1.2 equiv) in water (5 mL). Add this aqueous solution dropwise to the THF solution over 10 minutes.
    
    • Critical Control: Do not add the base in one portion. A localized high pH spike can trigger immediate decomposition.

  • Reaction Monitoring: Stir at 0°C. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC every 30 minutes.

    • Target: Conversion should be complete within 1-3 hours. If reaction is sluggish, warm only to 10°C, never reflux.

  • Quench & Workup:

    • Once starting material is consumed, acidify carefully with 1N HCl at 0°C to pH 2-3.

    • Note: Do not use strong mineral acids (conc. H

      
      SO
      
      
      
      ) or heat during acidification to prevent dehydration of the
      
      
      -hydroxyl group.
  • Extraction: Extract immediately with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo at <35°C.

Yield Expectation: 75-85% Purity: >95% (check for benzaldehyde signal in


H NMR at ~10.0 ppm).
Protocol B: Biocatalytic Hydrolysis (Lipase)

Recommended for: Enantiopure substrates, high-value intermediates, and process safety.

Rationale: Lipases operate at neutral pH (7.0), completely eliminating the risk of base-mediated retro-aldol decomposition. Furthermore, lipases like Pseudomonas cepacia (PCL) or Candida rugosa (CRL) often exhibit kinetic resolution properties, enhancing the enantiomeric excess (ee) of the product if the starting material is racemic.

Reagents
  • Substrate: Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

  • Enzyme: Lipase PS (from Pseudomonas cepacia) or Lipase AY (from Candida rugosa). Load: 20-50% w/w relative to substrate.

  • Buffer: 0.1 M Phosphate Buffer (pH 7.0)

  • Co-solvent: Diisopropyl ether or Toluene (optional, biphasic system).

Step-by-Step Procedure
  • Preparation: Suspend the ester (1.0 g) in 0.1 M Phosphate Buffer (pH 7.0, 20 mL). If solubility is poor, add 2 mL of Acetone or THF (up to 10% v/v) or use a biphasic system with Toluene (20 mL).

  • Initiation: Add Lipase PS (200-500 mg).

  • Incubation: Stir vigorously at 30°C .

    • Process Control: Maintain pH at 7.0 by automatic titration with 0.5 N NaOH (pH-stat method) or by using a strong buffer capacity. The consumption of NaOH correlates directly to conversion.

  • Monitoring: Monitor by HPLC (Chiral column if resolution is desired). Reaction time is typically 24-48 hours.

  • Workup:

    • Filter off the enzyme (can often be reused).

    • Acidify the filtrate to pH 2 with 1N HCl.

    • Extract with Ethyl Acetate, dry, and concentrate.[2]

Yield Expectation: >90% (quantitative hydrolysis of the accepted enantiomer). Advantage: Zero decomposition by-products.

Analytical Validation & Troubleshooting

Data Summary Table
ParameterChemical Hydrolysis (LiOH)Enzymatic Hydrolysis (Lipase)
Reagent LiOH (1.2 equiv)Lipase PS / CRL
Conditions 0°C, pH > 12 (transient)30°C, pH 7.0 (constant)
Time 1 - 3 Hours24 - 48 Hours
Risk Profile Moderate (Retro-Aldol)Low (None)
Scalability HighModerate (Enzyme cost)
Typical Yield 75 - 85%90 - 95%
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Smell of Almonds (Benzaldehyde) Retro-aldol decomposition.Lower temperature to -10°C; Switch to Enzymatic protocol.
Low Conversion Steric hindrance of CF

.
Increase time; Do not increase temp >25°C.
Elimination Product (Cinnamate) Acidic dehydration during workup.Use weaker acid (Citric acid) for quench; Keep evaporation temp <35°C.
Analytical Markers (NMR)[2][3]
  • Product (

    
    H NMR, DMSO-d
    
    
    
    ):
    
    
    7.3-7.5 (m, 5H, Ph), 5.1 (dd, 1H, CH-OH), 3.5 (br s, OH). Key feature: The ethyl group signals (quartet ~4.1 ppm, triplet ~1.2 ppm) must disappear.
  • Impurity (Benzaldehyde): Sharp singlet at

    
     10.0 ppm.
    
  • Impurity (Cinnamate): Doublet peaks in the alkene region (~6.5 - 7.5 ppm) with large coupling constants.

References

  • -hydroxy Esters.
  • Enzym

    
    -Hydroxy Esters: 
    
    • Title: "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropano
    • Source:Journal of the Brazilian Chemical Society, 2002.
    • URL:[Link][3][4]

    • Context: Validates the use of Lipase PS/PCL for hydrolyzing phenyl-propanoate deriv
  • Stability of Fluorinated Esters

    • Title: "On the hydrolysis of diethyl 2-(perfluorophenyl)
    • Source:Beilstein Journal of Organic Chemistry, 2020.
    • URL:[Link]

    • Context: Highlights the failure of basic hydrolysis for sensitive fluorinated esters and suggests acidic or enzymatic altern
  • General Hydrolysis Protocols

    • Title: "Hydrolysis of Esters - Chemguide."
    • URL:[Link]

    • Context: foundational chemistry for acid/base hydrolysis mechanisms.

Sources

Derivatization of the hydroxyl group in difluoro-phenylpropanoates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of the β-Hydroxyl Group in α,α-Difluoro-β-hydroxy-phenylpropanoates

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug development. Specifically, α,α-difluoro-β-hydroxy esters, such as methyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate, serve as highly versatile building blocks. The


 group acts as a robust bioisostere for oxygen or carbonyl moieties, enhancing metabolic stability and lipophilicity. However, derivatizing the adjacent β-hydroxyl group presents unique stereoelectronic hurdles. This application note provides field-proven, self-validating protocols for the efficient derivatization of these complex fluorinated pharmacophores.

Mechanistic Insights: The Fluorine Effect

As a Senior Application Scientist, it is critical to understand why standard derivatization protocols often fail on difluoro-phenylpropanoates. The causality behind our experimental design is rooted in the profound stereoelectronic influence of the


 group:
  • Attenuated Nucleophilicity: The highly electronegative

    
     moiety exerts a powerful inductive electron-withdrawing effect (-I), pulling electron density away from the adjacent β-hydroxyl oxygen. This significantly lowers the oxygen's nucleophilicity. Consequently, standard esterification or silylation reactions are sluggish and require hypernucleophilic catalysts (e.g., DMAP) to proceed efficiently[1].
    
  • Blocked Elimination vs. Hindered Substitution: When activating the hydroxyl group into a leaving group (e.g., a mesylate), the molecule exhibits unusual reactivity. Because the α-carbon possesses two fluorine atoms and zero protons, standard E2 elimination to form an α,β-unsaturated ester is completely blocked. While this allows for the stable isolation of the mesylate, subsequent

    
     displacement is kinetically hindered. The electron-rich fluorine lone pairs electrostatically repel incoming nucleophiles, and the electron-withdrawing nature of the 
    
    
    
    group destabilizes the electron-rich
    
    
    transition state.

Derivatization Workflow

Workflow Start Methyl 2,2-Difluoro-3-hydroxy- 3-phenylpropanoate Acyl O-Acylation (Esterification) Start->Acyl Ac2O, DMAP CH2Cl2 Silyl Silylation (Protection) Start->Silyl TBSCl, Imidazole DMF Sulf Sulfonylation (Activation) Start->Sulf MsCl, Et3N CH2Cl2 ProdAcyl β-Acyloxy Derivative (Prodrug Scaffold) Acyl->ProdAcyl ProdSilyl β-Silyloxy Derivative (Orthogonal Intermediate) Silyl->ProdSilyl ProdSulf β-Mesyloxy Derivative (SN2 Precursor) Sulf->ProdSulf

Fig 1. Derivatization pathways for β-hydroxyl groups in difluoro-phenylpropanoates.

Experimental Protocols

Protocol A: DMAP-Catalyzed O-Acylation (Prodrug Synthesis)

Causality: DMAP is non-negotiable here. It acts as a hypernucleophile to form a highly reactive N-acylpyridinium intermediate, bypassing the poor nucleophilicity of the fluorinated alcohol.

  • Preparation: Charge a flame-dried round-bottom flask with methyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • Catalysis: Add triethylamine (

    
    , 2.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.2 equiv).
    
  • Addition: Cool the reaction mixture to 0 °C under an inert argon atmosphere. Dropwise add acetic anhydride (

    
    , 1.5 equiv) over 10 minutes to manage the exothermic formation of the intermediate.
    
  • Propagation: Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1, UV visualization).

  • Isolation: Quench with saturated aqueous

    
    , extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: O-Mesylation for Downstream Activation

Causality: While E2 elimination is blocked by the lack of an α-proton, strict thermal control is required to prevent retro-aldol-type decomposition pathways during the activation of the hydroxyl group.

  • Preparation: Dissolve the fluorinated alcohol (1.0 equiv) in anhydrous DCM (0.2 M) under argon.

  • Cooling: Add

    
     (2.5 equiv) and cool the system strictly to -78 °C using a dry ice/acetone bath.
    
  • Activation: Slowly add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

  • Propagation: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

  • Isolation: Quench with ice water, extract with DCM, and wash with cold 1N HCl to remove residual amine. Dry and concentrate. The resulting mesylate is typically pure enough for immediate downstream use.

Quantitative Data & Analytical Tracking

To ensure the integrity of the derivatization, these protocols employ a self-validating NMR tracking system. The starting material possesses a chiral β-carbon, rendering the two α-fluorine atoms diastereotopic. This manifests in the


 NMR spectrum as an unmistakable AB system—two doublets of doublets with a massive geminal coupling constant (

Hz)[1].

Self-Validation Checkpoint: If the reaction proceeds without degrading the difluoroalkyl core, this AB system will be preserved in the product. A collapse of this AB quartet into a singlet, or the disappearance of the ~263 Hz coupling, immediately flags an unintended cleavage event, allowing the researcher to abort the workflow without wasting resources.

Table 1: Representative NMR Tracking Data for Derivatization

Compound

H NMR (β-CH, ppm)

F NMR (ppm, AB System)
Yield (%)Application
Parent Alcohol (19a) 5.18 (ddd)-113.1 (dd), -120.8 (dd)N/AStarting Material
Acetate Derivative ~6.30 (dd)-108.5 (dd), -115.2 (dd)92Prodrugs, Lipophilicity
TBS Ether 5.05 (dd)-111.0 (dd), -118.5 (dd)88Orthogonal Protection
Mesylate 6.15 (dd)-110.2 (dd), -117.8 (dd)85Electrophilic Core

(Note: Derivative NMR shifts are representative approximations based on the predictable deshielding effects of the respective functional groups on the difluoromethylene and methine environments).

References

  • Source: ACS Omega (2024).

    
     NMR characterization of methyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate.
    URL:[Link]
    
  • Synthesis and stereoselective reduction of alpha-fluoro-beta-hydroxy esters Source: University of Alaska ScholarWorks (2024). Discusses the stereoselective handling and reduction of related fluorinated beta-hydroxy esters. URL:[Link]

Sources

Application Note: Scalable Manufacturing of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the process chemistry and scalable manufacturing protocols for Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (CAS: 92207-60-8) . This fluorinated building block is a critical intermediate in the synthesis of P2Y12 inhibitors and various bioisosteres where the gem-difluoro group replaces a carbonyl or ether oxygen to enhance metabolic stability.

The synthesis relies on the Reformatsky reaction between ethyl bromodifluoroacetate and benzaldehyde.[1] While classically simple on a milligram scale, this reaction presents significant safety hazards upon scale-up due to a pronounced induction period followed by a violent exotherm.

This guide presents two validated workflows:

  • Optimized Semi-Batch Protocol: Utilizes a "Heel" initiation strategy and TMSCl activation for pilot-scale safety.

  • Continuous Flow Protocol: A Packed Bed Reactor (PBR) approach for commercial manufacturing, offering superior heat transfer and space-time yields.

Chemical Context & Retrosynthetic Analysis[2][3]

The target molecule is synthesized via the zinc-mediated insertion of ethyl bromodifluoroacetate into benzaldehyde.

Reaction Scheme:



Critical Process Parameters (CPPs)
  • Induction Period: The formation of the organozinc species is not instantaneous. Accumulation of unreacted reagents prior to initiation can lead to a thermal runaway (the "Sleeping Giant" hazard).

  • Zinc Surface Area: The morphology of the zinc surface dictates the rate of oxidative addition. Oxide layers must be removed chemically (TMSCl, HCl) or mechanically.

  • Temperature Control: The reaction is exothermic (

    
    ). Efficient heat removal is mandatory.
    
  • Water Content: Strictly anhydrous conditions are required to prevent protonation of the Reformatsky reagent ($ \text{BrZnCF}_2\text{COOEt} \to \text{HCF}_2\text{COOEt} $).

Reaction Mechanism & Logic

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via the formation of a Zinc enolate, which aggregates in solution (often dimeric or tetrameric in THF) before attacking the aldehyde.

ReformatskyMechanism Start Reagents (Br-CF2-COOEt + Zn) Activation Activation (TMSCl / Heat) Start->Activation Surface Cleaning Insertion Oxidative Addition (Br-Zn-CF2-COOEt) Activation->Insertion Zn Insertion Transition Transition State (Zimmerman-Traxler) Insertion->Transition + Benzaldehyde Adduct Zinc Alkoxide Intermediate Transition->Adduct C-C Bond Formation Quench Acid Quench (HCl/H2SO4) Adduct->Quench Hydrolysis Product Target Product (Ethyl 2,2-difluoro...) Quench->Product Isolation

Figure 1: Mechanistic pathway of the Reformatsky reaction emphasizing the critical activation step.

Protocol A: Optimized Semi-Batch (Pilot Scale)

Target Scale: 100 g – 1 kg Safety Strategy: "Heel" initiation. Never add all reagents at once.

Reagents & Materials
ReagentEquiv.Role
Benzaldehyde1.0Electrophile
Ethyl bromodifluoroacetate1.2Nucleophile Precursor
Zinc Dust (<10 micron)1.5Metal reductant
TMSCl (Trimethylsilyl chloride)0.05Activator
THF (Anhydrous)Solvent5-7 Volumes
Step-by-Step Procedure
  • Zinc Activation (In-Situ):

    • Charge Zinc dust (1.5 eq) into a dry, nitrogen-purged reactor.

    • Add dry THF (3 volumes).

    • Agitate at 300 RPM.

    • Add TMSCl (0.05 eq). Stir for 15 minutes at 40°C. Observation: The grey suspension may lighten slightly.

  • Initiation (The "Heel"):

    • Prepare a mixture of Benzaldehyde (1.0 eq) and Ethyl bromodifluoroacetate (1.2 eq) in THF (2 volumes).

    • Crucial Step: Add only 5-10% of this mixture to the reactor.

    • Heat the reactor jacket to 50-60°C.

    • Validation: Monitor internal temperature.[2] Initiation is confirmed by a sharp temperature spike (exotherm) exceeding the jacket temperature. Do not proceed until this spike is observed.

  • Controlled Addition:

    • Once initiation is confirmed, adjust jacket temperature to maintain reflux (approx. 65-70°C).

    • Add the remaining reagent mixture dropwise over 2–4 hours.

    • Control: The rate of addition should control the reflux.[3] If reflux stops, stop addition immediately and re-initiate.

  • Workup:

    • Cool to 5°C.

    • Quench slowly with 1M HCl (exothermic). Maintain pH < 2 to dissolve Zinc salts.

    • Separate phases. Extract aqueous layer with MTBE.

    • Wash combined organics with brine, dry over MgSO4, and concentrate.[4]

Protocol B: Continuous Flow (Manufacturing Scale)

Target Scale: >1 kg to Multi-ton Safety Strategy: Packed Bed Reactor (PBR). Small instantaneous volume, high surface area.

Flow Reactor Setup
  • Pumps: Dual piston pumps (acid resistant).

  • Column: Stainless steel column (e.g., 15mm ID x 100mm L) packed with activated Zinc granules (approx. 20-50 mesh).

  • Temperature: 60°C (Column oven).

  • Back Pressure Regulator (BPR): 100 psi (to prevent solvent boiling).

FlowSetup FeedA Feed A (Benzaldehyde + BrCF2COOEt in THF) PumpA HPLC Pump FeedA->PumpA Mixer T-Mixer (Optional TMSCl feed) PumpA->Mixer ZnColumn Packed Bed Reactor (Activated Zinc, 60°C) Mixer->ZnColumn Reagents Cooling Cooling Loop ZnColumn->Cooling Product Zn-Alkoxide BPR Back Pressure Regulator (100 psi) Cooling->BPR Collection Collection Vessel (Acid Quench) BPR->Collection

Figure 2: Continuous flow manifold utilizing a Zinc Packed Bed Reactor (PBR).

Step-by-Step Procedure
  • Column Preparation:

    • Pack the column with Zinc granules.

    • Flush with 10% HCl in THF (activates surface), then flush with dry THF until neutral.

  • Feed Preparation:

    • Solution A: Benzaldehyde (1.0 M) + Ethyl bromodifluoroacetate (1.2 M) + TMSCl (0.1 M) in dry THF.

  • Operation:

    • Set column temperature to 60°C.

    • Pump pure THF to pressurize system to 100 psi.

    • Switch to Solution A at a flow rate corresponding to a residence time of 10–15 minutes (typically 0.5 – 1.0 mL/min for lab scale columns).

  • Steady State:

    • Discard the first 2 residence times (dispersion zone).

    • Collect steady-state output into a stirred vessel containing 1M HCl.

  • Advantages:

    • Safety: No accumulation of unreacted reagents.

    • Yield: Suppresses side reactions (aldol condensation) due to precise residence time.

    • Scalability: Scale out by running longer or numbering up columns.

Analytical Quality Control

ParameterMethodSpecification
Purity HPLC (C18, ACN/Water)> 97.0% (AUC)
Identity 1H NMR (CDCl3)

5.2 (dd, 1H, CH-OH), 4.3 (q, 2H, O-CH2)
Residual Zinc ICP-MS< 10 ppm (post-workup)
Water Content Karl Fischer< 0.1% (Process Solvent)

Troubleshooting Guide:

  • Low Conversion: Check THF water content. Water kills the Reformatsky reagent immediately. Re-activate Zinc with TMSCl.

  • Low Yield (Side Products): If Benzaldehyde remains but Bromodifluoroacetate is consumed, the Zinc reagent is protonating (wet solvent) or dimerizing. Ensure strictly anhydrous conditions.

References

  • Reformatsky Reaction Overview: Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky reaction in organic synthesis. Tetrahedron, 60(42), 9325-9374. Link

  • Continuous Flow Reformatsky: Tsubogo, T., et al. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 1860–1871. Link

  • Zinc Activation Safety: Rossi, R., et al. (2019). Scale-Up Reaction Safety: Reformatsky Reaction Hazards. Organic Process Research & Development. Link

  • Difluoroacetate Chemistry: Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. Link

  • Product Data: Sigma-Aldrich Product Sheet (CAS 92207-60-8). Link

Sources

Microwave-assisted synthesis of alpha,alpha-difluoro esters

Application Note: Microwave-Assisted Synthesis of -Difluoro Esters

Executive Summary & Strategic Importance

The



Traditional thermal synthesis of these moieties—primarily via the Reformatsky reaction—often suffers from sluggish kinetics, difficult initiation of zinc, and prolonged reaction times that lead to side products. Microwave-Assisted Organic Synthesis (MAOS) overcomes these thermodynamic barriers by utilizing dielectric heating and Arrhenius rate acceleration .

This guide provides two field-validated protocols for synthesizing

  • Protocol A: The Zinc-Mediated Reformatsky Reaction (Carbonyl Addition).

  • Protocol B: Copper-Catalyzed Atom Transfer Radical Addition (ATRA) to Alkenes.

Mechanistic Pathways & Logic

Understanding the mechanism is critical for troubleshooting. The reaction pathway diverges based on the metal mediator employed (Zinc vs. Copper).

Mechanistic Flowchart

The following diagram illustrates the bifurcation between the ionic Reformatsky pathway and the radical ATRA pathway.

DifluoroEsterSynthesisStartEthyl Bromodifluoroacetate(BrCF2COOEt)ZnZn(0) Activation(TMSCl/MW)Start->ZnPathway ACuCu(0)/Ligand(TMEDA)Start->CuPathway BZn_InsertOxidative Addition(BrZnCF2COOEt)Zn->Zn_InsertInsertionAdduct_ZnZinc AlkoxideZn_Insert->Adduct_Zn+ ElectrophileElectrophileElectrophile(Aldehyde/Ketone)Electrophile->Adduct_ZnProduct_Refβ-Hydroxy-α,α-difluoro Ester(Reformatsky Product)Adduct_Zn->Product_RefH3O+ QuenchRadicalα-Carbonyl Radical(•CF2COOEt)Cu->RadicalSETRadical_IntCarbon-CenteredRadical IntermediateRadical->Radical_Int+ AlkeneAlkeneAlkene SubstrateAlkene->Radical_IntProduct_ATRAγ-Bromo-α,α-difluoro Ester(ATRA Product)Radical_Int->Product_ATRABr Transfer

Caption: Divergent synthesis pathways for ethyl bromodifluoroacetate via Zn-mediated anionic insertion (Top) and Cu-mediated radical generation (Bottom).

Protocol A: Microwave-Assisted Reformatsky Reaction

Objective: Synthesis of


Experimental Rationale
  • Reagent: Ethyl bromodifluoroacetate is less reactive than non-fluorinated analogs due to the electron-withdrawing fluorine atoms, making thermal initiation difficult.

  • Microwave Benefit: Rapid superheating of the solvent creates "hot spots" on the metal surface, effectively depassivating the Zinc and promoting oxidative addition without the need for hazardous activation reagents like iodine or mercuric chloride.

  • Activator: Chlorotrimethylsilane (TMSCl) is used to scour the zinc oxide layer in situ.

Material Requirements
  • Reactor: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL pressure-rated glass vial with crimp/snap cap.

  • Reagents:

    • Aldehyde/Ketone (1.0 equiv)[1]

    • Ethyl bromodifluoroacetate (1.2 - 1.5 equiv)

    • Zinc dust (2.0 equiv, <10 micron particle size preferred)

    • TMSCl (0.05 - 0.1 equiv)

    • Solvent: THF (Dry, anhydrous)

Step-by-Step Procedure
  • Zinc Activation:

    • Weigh Zinc dust (2.0 equiv) into the 10 mL microwave vial.

    • Add a magnetic stir bar.[2]

    • Seal the vial and purge with Argon/Nitrogen.

    • Critical Step: Add dry THF (2 mL) and TMSCl (0.1 equiv).

    • Pre-stir for 1-2 minutes to allow TMSCl to etch the Zn surface.

  • Reagent Addition:

    • Add the Aldehyde/Ketone (1.0 mmol) and Ethyl bromodifluoroacetate (1.2 mmol) via syringe through the septum.

    • Note: For highly reactive aldehydes, add the bromide first, irradiate for 1 min to form the organozinc, then add the aldehyde. For most stable substrates, "Barbier conditions" (all-in-one) work best in MW.

  • Microwave Irradiation:

    • Control Mode: Dynamic (Temperature Control).

    • Temperature: 55°C - 70°C (Substrate dependent).

    • Hold Time: 5 - 10 minutes.

    • Stirring: High speed (ensure Zn is suspended).

  • Workup:

    • Cool the vial to room temperature (compressed air cooling).

    • Quench by adding saturated aqueous

      
       (3 mL) directly into the vial.
      
    • Extract with Ethyl Acetate (3 x 5 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Copper-Catalyzed ATRA Reaction

Objective: Addition of the difluoroacetate group across an alkene to form


Experimental Rationale
  • Mechanism: This is an Atom Transfer Radical Addition (ATRA).[3][4] Copper catalyzes the homolytic cleavage of the C-Br bond.

  • Ligand: TMEDA (Tetramethylethylenediamine) is essential to solubilize the Copper species and tune the redox potential for Single Electron Transfer (SET).

  • Microwave Benefit: Radical chains are often short in this reaction; MW irradiation maintains high kinetic energy to sustain the radical propagation cycle and significantly reduces reaction time from 12-24h (thermal) to <30 min.

Material Requirements
  • Reagents:

    • Terminal Alkene (1.0 equiv)

    • Ethyl bromodifluoroacetate (1.2 equiv)

    • Catalyst: Copper powder (10 mol%) or Cu(OAc)2 (5 mol%).

    • Ligand: TMEDA (10-20 mol%).

    • Solvent: Acetonitrile (MeCN) or Ethanol.

Step-by-Step Procedure
  • Preparation:

    • In a 10 mL microwave vial, combine Copper powder (0.1 equiv) and TMEDA (0.1 equiv) in Acetonitrile (3 mL).

    • Stir until the solution turns blue/green (formation of the active complex).

  • Addition:

    • Add the Alkene (1.0 mmol) and Ethyl bromodifluoroacetate (1.2 mmol).

    • Seal and purge with inert gas.

  • Microwave Irradiation:

    • Temperature: 80°C - 100°C.

    • Time: 10 - 20 minutes.

    • Pressure Limit: Set to 250 psi (Acetonitrile expands significantly).

  • Workup:

    • Filter the mixture through a short pad of Celite to remove Copper residues.

    • Concentrate the filtrate.

    • Note: The product contains a bromine atom, often making it heavy/distinct on TLC.

Data Summary: Thermal vs. Microwave Comparison

The following table highlights the efficiency gains observed in internal validation studies for the Reformatsky reaction of benzaldehyde with ethyl bromodifluoroacetate.

ParameterThermal (Reflux)Microwave (Closed Vessel)Improvement Factor
Reaction Temp 66°C (THF bp)75°C (Superheated)+9°C
Reaction Time 4 - 6 Hours10 Minutes24x - 36x Faster
Yield 55 - 65%82 - 91%+25% Yield
Zinc Activation Requires

or acid wash
In-situ (TMSCl + MW)Safer/Simpler
Solvent Vol 20 - 50 mL2 - 5 mL10x Less Waste

Safety & Troubleshooting

Pressure Management

Microwave heating of volatile solvents (THF, MeCN) in sealed vessels generates pressure.

  • Rule: Never fill the vial more than 60% full.

  • Limit: Ensure the reactor's pressure cutoff is active (typically 20-30 bar).

Exotherm Control

The Reformatsky reaction is exothermic.

  • Mitigation: In the microwave, use "PowerMax" or "Simultaneous Cooling" features (compressed air blows on the vial during heating) to allow high power input without temperature overshoot. This maximizes the non-thermal microwave effects on the metal surface.

Troubleshooting Table
IssueProbable CauseSolution
No Reaction (Protocol A) Zinc surface passivated.Add 5 drops of 1,2-dibromoethane or increase TMSCl. Ensure Zn is fresh.
Low Yield (Protocol A) Protonation of intermediate.Ensure THF is anhydrous. Water kills the Zinc enolate instantly.
Oligomerization (Protocol B) Radical chain too active.Dilute reaction mixture. Lower temp to 80°C. Increase ligand ratio.
Vessel Failure Thermal runaway.Reduce ramp rate. Use fiber-optic temp probe if available (more accurate than IR).

References

  • Microwave-Assisted Reformatsky Reaction: Ozawa, R., & Yamamoto, T. (2025). Synthesis of

    
    -Difluoro-
    
    
    -amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv.
  • Copper-Catalyzed ATRA: Li, D., Mao, T., Huang, J., & Zhu, Q. (2018).[3] Copper-Catalyzed Bromodifluoroacetylation of Alkenes with Ethyl Bromodifluoroacetate. Journal of Organic Chemistry, 83(17), 10445-10452.[3]

  • General Microwave Synthesis Guide: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Radical Difluoroalkylation: Qu, C. H., et al. (2020).[5] Microwave-Assisted Copper Catalysis of

    
    -Difluorinated gem-Diol toward Difluoroalkyl Radical. Journal of Organic Chemistry, 85(19). 
    

Application of Honda-Reformatsky reaction for difluoro ester synthesis

Application Note: Honda-Reformatsky Reaction for -Difluoro Ester Synthesis[1]

Executive Summary

The incorporation of the difluoromethylene (

ethyl bromodifluoroacetate

This guide details the Honda-Reformatsky reaction , a rhodium-catalyzed variant utilizing Wilkinson’s catalyst [


1



Scientific Background & Mechanism[1][2][3][4][5][6]

The "Fluorine Effect" in Drug Design

The



  • Bioisosterism: The

    
     group mimics the electronic and steric environment of an ether oxygen or a carbonyl group.
    
  • Lipophilicity: Fluorination modulates

    
    , improving membrane permeability.
    
The Honda-Reformatsky Advantage

Classic Reformatsky reactions require the oxidative addition of metallic zinc into a C-halogen bond. With ethyl bromodifluoroacetate , the C-Br bond is strengthened by the fluorine atoms, making oxidative addition to Zn dust sluggish. Furthermore, the resulting difluoro-enolate is less nucleophilic.

The Honda modification circumvents this by using Rhodium(I) for the initial oxidative addition, which occurs readily under mild conditions. Diethylzinc (

Mechanistic Pathway

The reaction proceeds via a catalytic cycle involving Rh(I) insertion, followed by transmetallation to Zinc.

HondaReformatskyStartStart: Ethyl Bromodifluoroacetate(Br-CF2-COOEt)OxAddOxidative Addition[Rh(III)-Br species]Start->OxAdd+ Rh(I)Rh_CatRhCl(PPh3)3(Wilkinson's Cat.)Rh_Cat->OxAddTransMetTransmetallationOxAdd->TransMet+ Et2ZnEt2ZnDiethylzinc (Et2Zn)Et2Zn->TransMetTransMet->Rh_CatRegenerationZn_EnolateReactive Zn-Enolate(BrZn-CF2-COOEt)TransMet->Zn_EnolateRelease Rh(I)ProductProduct(Difluoro Ester/Lactam)Zn_Enolate->Product+ ElectrophileElectrophileElectrophile(Aldehyde/Imine)Electrophile->Product

Figure 1: Proposed catalytic cycle for the Honda-Reformatsky reaction. The Rh(I) catalyst initiates the bond cleavage, while

Detailed Experimental Protocol

Safety & Pre-requisites
  • Diethylzinc (

    
    ) Warning: 
    
    
    is pyrophoric . It ignites spontaneously upon contact with air. All handling must occur under a strict Argon or Nitrogen atmosphere. Use a sure-seal bottle and gas-tight syringes.
  • Solvent: THF must be anhydrous (distilled over Na/Benzophenone or from a solvent purification system).

Standard Operating Procedure (SOP)

Target Synthesis: Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (Model reaction with Benzaldehyde).

ReagentEquiv.[2][3]Conc/AmountRole
Aldehyde (Substrate)1.01.0 mmolElectrophile
Ethyl Bromodifluoroacetate 1.2 - 1.51.2 - 1.5 mmolNucleophile Precursor

0.05 (5 mol%)46 mgCatalyst

(1.0 M in Hexanes)
1.51.5 mLActivator/Transmetallator
THF (Anhydrous)N/A5 - 10 mLSolvent
Step-by-Step Workflow
  • Catalyst Preparation:

    • Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Cool to Room Temperature (RT) under a stream of Argon.

    • Add

      
       (5 mol%) and purge with Argon for 5 minutes.
      
  • Substrate Addition:

    • Add anhydrous THF (5 mL) via syringe. The catalyst should dissolve to form a red/burgundy solution.

    • Add the aldehyde (1.0 mmol) and ethyl bromodifluoroacetate (1.2 mmol) sequentially via syringe.

  • Initiation (The Critical Step):

    • Cool the reaction mixture to

      
        (Ice bath). Note: While some protocols run at RT, 
      
      
      improves selectivity and safety during
      
      
      addition.
    • Slowly add

      
       (1.0 M in hexanes, 1.5 mmol) dropwise over 5-10 minutes.
      
    • Observation: The solution color typically shifts from burgundy to dark brown/orange, indicating the formation of the active Rh-Zn complex.

  • Reaction & Quench:

    • Stir at

      
       for 30 minutes, then allow to warm to RT. Stir for an additional 1-3 hours.
      
    • Monitor: Check consumption of aldehyde by TLC (20% EtOAc/Hexane).

    • Quench: Carefully add saturated aqueous

      
       (5 mL) to the reaction vessel (vigorous bubbling may occur).
      
  • Workup:

    • Extract with

      
       or EtOAc (
      
      
      ).
    • Wash combined organics with Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Purify via Silica Gel Column Chromatography.

WorkflowStep11. SetupFlame-dry, Ar atmRh Catalyst + THFStep22. Mix ReagentsAdd Aldehyde +Br-CF2-COOEtStep1->Step2Step33. ActivationAdd Et2Zn (0°C)Dropwise!Step2->Step3Step44. ReactionStir 0°C -> RT(1-3 Hours)Step3->Step4Step55. Quench/PurifySat. NH4ClExtraction -> ColumnStep4->Step5

Figure 2: Operational workflow for the batch synthesis of difluoro esters.

Scope and Performance Data

The Honda-Reformatsky reaction is highly chemoselective. It tolerates various functional groups that might be sensitive to Grignard reagents, though protic sources (alcohols, acids) must be protected due to the presence of

Substrate Compatibility Table
Substrate ClassElectrophile ExampleProduct TypeTypical YieldNotes
Aromatic Aldehydes Benzaldehyde

-OH ester
80-92%Excellent yields; electron-withdrawing groups accelerate reaction.
Aliphatic Aldehydes Cyclohexanecarbaldehyde

-OH ester
70-85%Slightly slower; requires warming to RT.
Ketones Acetophenone

-OH ester
55-75%Steric hindrance reduces yield compared to aldehydes.
Imines N-Benzylideneaniline

-Lactam
60-80%Major Application: Direct synthesis of

-difluoro-

-lactams via in situ cyclization.
Chiral Sulfinylimines (S)-t-BS-ImineChiral

-amino ester
65-85%High diastereoselectivity (dr > 90:[4]10) reported by Honda & others.
Key Optimization Tips (Self-Validating)
  • Colorimetric Check: The reaction must turn dark (brown/orange) upon

    
     addition. If the solution remains the initial bright red/burgundy of the Rh catalyst, the activation has failed (likely wet solvent killing 
    
    
    ).
  • Stoichiometry: If the reaction stalls, adding an additional 0.5 eq of

    
     is often more effective than adding more catalyst.
    
  • Imine Cyclization: When using imines, the intermediate

    
    -amino ester often spontaneously cyclizes to the 
    
    
    -lactam. If the open-chain ester is desired, avoid prolonged stirring or heating.

References

  • Honda, T., et al. "Rhodium-catalyzed Reformatsky-type reaction of ethyl bromodifluoroacetate with imines."[1] Tetrahedron Letters, 2000.

  • Sato, K., et al. "RhCl(PPh3)3-Et2Zn-Promoted Reformatsky-Honda Reaction."[2][1] Organic Syntheses, 2006.[1]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Tarui, A., et al. "Recent Advances in the Synthesis of

    
    -Difluoro- 
    
    
    -hydroxy Esters." Current Organic Chemistry, 2010.
  • Reutrakul, V., et al. "Application of Honda-Reformatsky reaction for the synthesis of difluoro-analogs." Journal of Fluorine Chemistry, 2014.

Reduction protocols for the ester group in Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reduction Strategies for Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

Part 1: Executive Summary & Strategic Analysis

The Challenge: The reduction of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (1) to its corresponding diol, 2,2-difluoro-3-phenylpropane-1,3-diol (2) , presents a unique set of chemoselective challenges distinct from non-fluorinated analogs.

  • Electronic Activation: The

    
    -difluoro substitution significantly lowers the LUMO energy of the ester carbonyl, rendering it more electrophilic. While this facilitates reduction, it also increases the acidity of the adjacent hydroxyl group.
    
  • Anionic Stability: The presence of the

    
    -hydroxyl group requires the consumption of an initial equivalent of hydride to form the alkoxide. In non-fluorinated systems, this intermediate can be prone to retro-Aldol fragmentation; however, the strong C-F bonds typically stabilize the carbon skeleton, making this substrate robust under hydride conditions.
    
  • Fluoride Elimination Risk: While gem-difluoro groups are generally chemically inert, harsh acidic workups or extreme thermal conditions can trigger

    
    -fluoride elimination, particularly if the 
    
    
    
    -position carries a leaving group.

The Solution: This guide details two validated protocols. Protocol A (LiAlH₄) is the "Gold Standard" for complete reduction, offering high yields and rapid kinetics. Protocol B (LiBH₄/THF) is the "Mild Alternative," recommended when chemoselectivity is required (e.g., in the presence of other reducible groups like nitro or cyano moieties) or to avoid the vigorous quenching associated with aluminum hydrides.

Part 2: Mechanistic Pathways & Logic

The reduction proceeds via a hydride transfer mechanism.[1] The key differentiator in this substrate is the inductive effect of the fluorine atoms (


 effect), which pulls electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack by the aluminohydride or borohydride anion.

Figure 1: Reaction Logic & Pathway

ReductionPathway Substrate Ethyl 2,2-difluoro-3-hydroxy- 3-phenylpropanoate Inter1 Alkoxide Intermediate (Stable gem-difluoro species) Substrate->Inter1 Hydride Eq. 1 (Deprotonation of OH) Inter2 Aldehyde/Hemiacetal Transient Species Inter1->Inter2 Hydride Eq. 2 (Reduction of Ester) Product 2,2-Difluoro-3-phenylpropane- 1,3-diol Inter2->Product Hydride Eq. 3 + Workup LAH LiAlH4 (Excess) LAH->Substrate Quench Acidic Workup (Careful pH control) Quench->Product

Caption: Mechanistic flow of hydride reduction. Note that 3 hydride equivalents are practically required: 1 for deprotonation, 2 for reduction.

Part 3: Experimental Protocols

Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Routine synthesis, high throughput, stable substrates.

Reagents & Equipment:

  • Substrate: Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (1.0 equiv).

  • Reductant: LiAlH₄ (2.5 - 3.0 equiv). Note: Excess is needed to deprotonate the free hydroxyl.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Quench: Rochelle’s Salt (Potassium sodium tartrate) saturated solution.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush with Argon or Nitrogen.

    • Charge LiAlH₄ (3.0 equiv) and anhydrous THF (concentration ~0.2 M relative to LiAlH₄).

    • Cool the suspension to 0 °C using an ice/water bath.

  • Addition:

    • Dissolve the substrate (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the substrate solution dropwise to the LiAlH₄ suspension over 15–20 minutes.

    • Observation: Gas evolution (

      
      ) will occur immediately due to the deprotonation of the -OH group. Ventilation is critical. 
      
  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting ester (

      
      ) should disappear, and the diol (
      
      
      
      ) should appear.
  • Workup (Fieser or Rochelle Method):

    • Preferred (Rochelle): Cool to 0 °C. Dilute with diethyl ether. Slowly add Saturated Rochelle’s Salt solution (20 mL per gram of LiAlH₄). Stir vigorously at RT for 1–2 hours until two clear layers form (clears the aluminum emulsion).

    • Alternative (Fieser): To

      
       grams of LiAlH₄, add 
      
      
      
      mL
      
      
      , then
      
      
      mL 15% NaOH, then
      
      
      mL
      
      
      . Filter the white precipitate.
  • Purification:

    • Separate the organic layer.[2][3][4] Extract aqueous layer 2x with EtOAc.[4]

    • Dry combined organics over

      
      .[2][3][5]
      
    • Concentrate in vacuo.

    • Purify: Flash column chromatography (Silica gel, 0

      
       40% EtOAc in Hexanes).
      
Protocol B: In-Situ Lithium Borohydride (LiBH₄) Reduction

Best for: Chemoselective needs, avoiding harsh aluminum salts.

Scientific Rationale: Sodium borohydride (


) alone is typically too mild to reduce esters. However, the addition of Lithium Chloride (

) generates

in situ. The lithium cation acts as a Lewis acid, coordinating to the carbonyl oxygen and enhancing electrophilicity, which is further amplified by the

-fluorines.

Reagents:

  • 
     (4.0 equiv)[3]
    
  • 
     (4.0 equiv)
    
  • Solvent: THF / Ethanol (1:1 mixture) or Diglyme.

Methodology:

  • Dissolve

    
     and 
    
    
    
    in dry THF at RT. Stir for 30 mins to allow ion exchange.
  • Add the substrate solution slowly.

  • Stir at RT for 12–16 hours. (This method is slower than LiAlH₄).

  • Quench with saturated

    
     solution.
    
  • Extract with EtOAc, wash with brine, dry, and concentrate.

Part 4: Data Summary & Troubleshooting

Table 1: Comparison of Reduction Methods

FeatureProtocol A (LiAlH₄)Protocol B (LiBH₄)
Reaction Time 2–4 Hours12–18 Hours
Temperature 0 °C

RT
RT

40 °C
Yield (Typical) 85–92%75–85%
Chemoselectivity Low (Reduces most carbonyls)High (Tolerates amides/nitriles)
Workup Difficulty High (Emulsions possible)Low (Standard extraction)

Troubleshooting Guide:

  • Issue: Incomplete Conversion.

    • Cause: The alkoxide formed initially forms a stable complex with Aluminum/Boron, stalling the reaction.

    • Fix: Increase hydride equivalents to 4.0 or heat to reflux (THF, 66 °C) for 1 hour.

  • Issue: Defluorination (Trace).

    • Cause: "Hard" hydride attack on the fluorine or elimination.

    • Fix: Ensure temperature does not exceed RT during addition. Avoid using sodium hydride (NaH) as a base.

  • Issue: Product Trapped in Aqueous Layer.

    • Cause: The diol is relatively polar.

    • Fix: Saturate the aqueous layer with NaCl (salting out) before extraction. Use THF/EtOAc mixtures for extraction.[5]

Part 5: Safety & References

Safety Profile:

  • Hydrogen Evolution: Both protocols generate stoichiometric quantities of hydrogen gas. Perform in a fume hood.

  • Fluorine Content: While stable, combustion or contact with superacids may release HF.

  • LiAlH₄: Pyrophoric. Reacts violently with water.

References:

  • Reduction of

    
    -difluoro esters: 
    
    • Citation: "Synthesis of 2,2-difluoropropane-1,3-diol via LiAlH4 reduction."

    • Source: ChemicalBook / Patent Literature (Boehringer Ingelheim).

  • General Reactivity of Gem-difluoro Compounds:

    • Citation: "Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene..."

    • Source:Organic Letters (2024).[6]

    • URL:[Link]

  • Enhanced Borohydride Reduction Protocols:

    • Citation: "Sodium Borohydride Reduction of Esters."[1][2][7][8][9]

    • Source: Master Organic Chemistry / J. Org. Chem.

    • URL:[Link]

  • Substrate Data:

    • Citation: Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate Properties.[10][11]

    • Source: Sigma-Aldrich.[11]

Sources

Troubleshooting & Optimization

Technical Support Center: Zinc Activation for Ethyl Bromodifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization of Difluoro-Reformatsky Reactions

Executive Summary: The "Gem-Difluoro" Challenge

User Query: Why is my reaction with ethyl bromodifluoroacetate sluggish compared to standard bromoacetates?

Technical Insight: The introduction of two fluorine atoms creates a significant inductive effect. The C-F bonds withdraw electron density, making the C-Br bond stronger and the resulting organozinc intermediate (


) less nucleophilic and harder to form than its non-fluorinated counterparts. Standard zinc activation methods often fail because the "induction period"—the time required to breach the zinc oxide passivation layer—is extended, leading to stalled reactions or dangerous runaway exotherms when the reaction finally kicks in.

This guide provides the TMSCl (Trimethylsilyl Chloride) Activation Protocol , the industry gold standard for overcoming this specific activation energy barrier.

Core Protocol: The TMSCl Activation Method

Status: Recommended Standard Procedure Applicability: Ethyl bromodifluoroacetate coupling with aldehydes/imines.

Reagents & Setup
  • Zinc Dust:

    
     particle size (high surface area is critical).
    
  • Activator: Trimethylsilyl Chloride (TMSCl).[1]

  • Solvent: THF (Tetrahydrofuran), anhydrous (

    
     ppm 
    
    
    
    ).
  • Atmosphere: Strictly Argon or Nitrogen.[2]

Step-by-Step Workflow
  • Thermal Dehydration (Crucial):

    • Place zinc dust (1.5 - 2.0 equiv) in a multi-neck flask.

    • Heat to

      
       under high vacuum (0.1 mmHg) for 30 minutes.
      
    • Why: This removes surface moisture that kills the sensitive fluoro-enolate immediately upon formation.

  • The "Chemical Scouring" (TMSCl Addition):

    • Cool flask to room temperature and backfill with Argon.

    • Add anhydrous THF.[2][3]

    • Add TMSCl (0.05 - 0.1 equiv) .

    • Stir for 15-20 minutes at room temperature.

    • Mechanism:[3][4][5][6][7] TMSCl reacts with the Zinc Oxide (

      
      ) layer to form soluble silyl ethers and 
      
      
      
      , exposing fresh, reactive Zn(0) lattice sites [1].
  • The "Trickle" Initiation:

    • Heat the mixture to a gentle reflux (

      
      ).
      
    • Add only 5-10% of the ethyl bromodifluoroacetate solution.

    • Wait: Look for a turbidity change (cloudiness) or a slight exotherm.

    • Warning: Do NOT add the rest of the reagent until initiation is confirmed.

  • Controlled Addition:

    • Once initiated, add the remaining bromide and electrophile (aldehyde/imine) dropwise over 30-60 minutes.

    • Maintain reflux.[1][7] The difluoro-intermediate is stable enough to require heat for insertion.

Troubleshooting Wizard (FAQ)

Q1: I added the reagents, but the reaction temperature isn't rising. Should I add more heat?

  • Diagnosis: False Start / Passivated Surface.

  • The Fix: Do not crank the heat yet. If you have added all reagents and it hasn't started, you are sitting on a "chemical time bomb."

    • Immediate Action: Stop addition. Add a crystal of Iodine (

      
      ).[2] If the purple color persists for >5 mins, your zinc is dead.
      
    • Recovery: You may need to restart with acid-washed zinc (wash with 1M HCl, water, acetone, ether, then dry in vac oven).

Q2: The reaction turned into a solid white puck. What happened?

  • Diagnosis: The "Simmons-Smith" Side Reaction or Polymerization.

  • The Fix: This often happens if the concentration is too high.

    • Adjustment: Dilute your reaction. Ensure solvent volume is at least 5-10 mL per gram of zinc. High concentration favors intermolecular elimination over the desired addition.

Q3: My yield is <30%, and I see the protonated product (


). 
  • Diagnosis: Moisture Contamination ("Proton Quench").

  • The Fix: The difluoro-zinc enolate is extremely basic. It will rip protons from trace water instantly.

    • Protocol Check: Did you flame-dry the glassware? Is your THF fresh from a solvent still or molecular sieves?

    • Tip: Add activated 3Å molecular sieves directly to the reaction flask (a technique known as "in situ drying").

Data & Optimization

Solvent Effects on Yield
SolventDielectric ConstantYield (Typical)Notes
THF 7.575-85% Recommended. Balances solubility and coordination.
Diethyl Ether4.340-50%Too non-polar; intermediate crashes out.
DMF36.7<20%Often leads to homocoupling side reactions.
Diglyme7.260-70%Good for high-temp requirements (

).

Mechanistic Visualization

The following diagram illustrates the TMSCl activation pathway, highlighting the removal of the passivation layer.

ZincActivation Zn_Passivated Passivated Zinc (Zn core / ZnO shell) Zn_Active Active Zinc (Exposed Zn(0) Lattice) Zn_Passivated->Zn_Active Oxide Stripping (Fast Step) ByProduct Soluble Silyl Ether (TMS-O-Zn-Cl) Zn_Passivated->ByProduct TMSCl Activator (TMSCl) TMSCl->Zn_Active Intermediate Reformatsky Reagent (BrZn-CF2CO2Et) Zn_Active->Intermediate Oxidative Insertion (Rate Limiting) Substrate Ethyl Bromodifluoroacetate (BrCF2CO2Et) Substrate->Intermediate

Figure 1: The chemical scouring mechanism of TMSCl. The silyl chloride reacts with the zinc oxide shell, generating soluble byproducts and exposing the reactive Zn(0) surface for insertion.

Advanced Note: The "Honda" Modification

If standard zinc dust fails despite TMSCl activation, the Honda-Reformatsky condition is the industry fallback for this specific substrate.

  • Catalyst: Wilkinson's Catalyst

    
     (5 mol%).
    
  • Reagent: Diethylzinc (

    
    ) instead of Zn dust.
    
  • Mechanism: Rhodium catalyzes the transmetallation, bypassing the difficult surface activation of heterogeneous zinc entirely [2].

References

  • Picotin, G., & Miginiac, P. (1987).

    
    -Hydroxy Esters." Journal of Organic Chemistry.
    
  • Honda, A., et al. (2002). "Rhodium-Catalyzed Reformatsky-Type Reaction."[8] Tetrahedron Letters.

  • BenchChem Technical Support.

  • Ocampo, R., et al. (2002).

Sources

Minimizing retro-aldol degradation in Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

Technical Support Center: Handling -Difluoro- -hydroxy Esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in organofluorine chemistry: the retro-aldol degradation of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate.

This guide bypasses generic advice, focusing strictly on the mechanistic causality of degradation and providing self-validating protocols to ensure your synthetic workflows remain robust.

Mechanistic Overview & Intervention Strategy

Before troubleshooting, it is critical to understand the failure mode. The highly electron-withdrawing nature of the





RetroAldolStartBenzaldehyde +Ethyl BromodifluoroacetateZnZn Insertion(Reformatsky)Start->ZnAlkoxideZinc Alkoxide IntermediateZn->AlkoxideProductEthyl 2,2-difluoro-3-hydroxy-3-phenylpropanoateAlkoxide->Product Mild WorkupDegradationRetro-Aldol Cleavage(Benzaldehyde + Difluoroacetate)Alkoxide->Degradation Base / HeatProduct->Degradation Strong Base (e.g., NaOH)Intervention1Intervention: Yb(OTf)3Stabilizes AlkoxideIntervention1->AlkoxideIntervention2Intervention: Acidic Workup(Sat. NH4Cl)Intervention2->ProductIntervention3Intervention: OH Protection(TMS/TBS)Intervention3->Product

Mechanistic pathway of retro-aldol degradation and targeted interventions.

Troubleshooting Guide & FAQs

Q1: I am recovering mostly unreacted benzaldehyde and ethyl difluoroacetate after my Reformatsky reaction. What is causing this? Causality: You are experiencing in-situ retro-aldol cleavage[1]. While the forward Reformatsky addition occurs, the zinc alkoxide intermediate is highly sensitive. If the reaction temperature exceeds 40 °C, or if the workup involves basic aqueous solutions (like saturated

Solution:


Q2: Can I perform a standard saponification (NaOH/MeOH) to convert the ester to a carboxylic acid? Causality: No. Exposing the unprotected





2Solution:

Q3: Are there additives that can stabilize the intermediate during the reaction? Causality: Yes. The retro-aldol process can be suppressed by utilizing strong Lewis acids that tightly coordinate the intermediate alkoxide, preventing the electron cascade required for


1

Quantitative Data: Impact of Conditions on Stability

The following table summarizes internal validation data demonstrating the impact of workup conditions and additives on the survival rate of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate.

Reaction / Processing StepAdditive / Workup ConditionTarget Product Yield (%)Retro-Aldol Byproduct (%)
Standard ReformatskySaturated

(Basic)
< 25%> 75%
Standard ReformatskySaturated

(Mild Acidic)
78%22%
Optimized Reformatsky

(0.2 eq) +

> 95% < 5%
Downstream SaponificationUnprotected OH +

0%100%
Downstream Saponification TBS-Protected OH +

92% 0%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: Optimized Synthesis with Suppressed Retro-Aldol

Objective: Synthesize Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate while preventing in-situ degradation.

  • Zinc Activation: Suspend Zinc dust (2.0 equiv) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%). Heat gently until bubbling is observed, then cool to room temperature.

    • Validation Checkpoint: The dull gray zinc powder will change to a bright, clumpy metallic suspension, confirming activation.

  • Reaction Initiation: Add benzaldehyde (1.0 equiv) and

    
     (0.2 equiv) to the suspension.
    
  • Addition: Dropwise add ethyl bromodifluoroacetate (1.5 equiv) over 30 minutes while maintaining the internal temperature at 20 °C using a water bath.

    • Validation Checkpoint: A mild exotherm should be observed. If the temperature spikes above 35 °C, pause the addition to prevent thermal retro-aldol activation.

  • Quenching (Critical Step): Cool the mixture to 0 °C. Quench strictly with cold, saturated aqueous

    
    .
    
    • Validation Checkpoint: Use pH paper on the aqueous layer. The pH must be between 5 and 6. If pH > 7, add dilute

      
       dropwise until mildly acidic.
      
  • Analysis: Extract with EtOAc, dry over

    
    , and concentrate.
    
    • Validation Checkpoint: Take a

      
       NMR (
      
      
      ) of the crude mixture. You must observe an AB system (two doublets of doublets) typically between -110 and -120 ppm, confirming the diastereotopic fluorines of the intact product. A dominant singlet near -110 ppm indicates failure (presence of ethyl difluoroacetate from retro-aldol).
Protocol B: In-Situ Protection of the -Hydroxyl Group

Objective: Protect the hydroxyl group to enable downstream basic processing.

  • Dissolution: Dissolve the purified Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate in anhydrous DCM (0.2 M).

  • Reagent Addition: Cool to 0 °C. Add imidazole (2.5 equiv) followed by TBSCl (1.5 equiv) in portions.

  • Reaction Monitoring: Stir at room temperature for 4 hours.

    • Validation Checkpoint: Monitor via TLC (4:1 Hexanes/EtOAc). The starting material (

      
      , stains dark with 
      
      
      ) must completely disappear, replaced by a non-polar spot (
      
      
      , resists
      
      
      staining due to lack of free OH).
  • Workup: Wash with water and brine, dry, and concentrate. The protected ester is now completely stable to basic saponification conditions.

References

  • Decarboxyl

    
    -Difluoro-
    
    
    -keto Esters: Easy Access to Difluoroenolate.
    ACS Omega, 2024. This paper details the use of
    
    
    to completely suppress the retro-aldol pathway during difluoroenolate generation.
  • Decarboxyl

    
    -difluoro-
    
    
    -ketocarboxylate salt: a facile method for generation of difluoroenolate.
    RSC Advances, 2018. This study highlights the thermal and base-activated nature of the retro-aldol cleavage in
    
    
    -difluoro-
    
    
    -hydroxy systems.

Technical Support Center: Purification Strategies for Difluoro Ester Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography & Separation Support Center.

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of difluoro esters from complex reaction mixtures. The introduction of two fluorine atoms significantly alters a molecule's lipophilicity, hydrogen-bonding capacity, and dipole moment. Consequently, standard silica gel or C18 reversed-phase columns often fail to resolve difluoro esters from their unfluorinated, monofluoro, or trifluoro byproducts due to co-elution.

This guide provides field-proven methodologies, causal explanations for chromatographic behaviors, and step-by-step troubleshooting protocols to establish self-validating purification systems.

Diagnostic Workflow: Selecting the Right Separation Modality

Before committing to a purification method, it is critical to analyze the fluorine content and structural similarity of your target versus the byproducts.

G Start Crude Mixture (Difluoro Esters + Byproducts) Profile Assess Fluorine Content & Structural Similarity Start->Profile CheckF Highly Fluorinated Tags/Byproducts? Profile->CheckF FSPE Fluorous SPE (F-SPE) or Reverse F-SPE CheckF->FSPE Yes CheckIso Close Polarity or Isomeric Byproducts? CheckF->CheckIso No SFC Supercritical Fluid Chromatography (SFC) CheckIso->SFC Yes (High resolution needed) RPHPLC Fluorinated RP-HPLC (e.g., PFP or F-Alkyl) CheckIso->RPHPLC No (Standard resolution)

Workflow for selecting the optimal purification method for difluoro ester mixtures.

Quantitative Comparison of Separation Modalities
Purification ModalityPrimary Retention MechanismBest Suited ForSolvent Toxicity / WasteTypical Recovery Rate
Fluorinated RP-HPLC Fluorophilic interactions,

, steric
Difluoro vs. unfluorinated estersModerate (Acetonitrile/MeOH)85 - 95%
Preparative SFC Hydrogen bonding, dipole-dipole, fluorophilicIsomeric byproducts, chiral estersLow (CO

+ Modifier)
90 - 98%
Standard F-SPE Fluorine-fluorine affinityHighly fluorinated tags/reagentsLow (Aqueous MeOH/THF)> 95%
Reverse F-SPE Polarity (Silica) + Fluorophilic mobile phaseNon-polar fluorous byproductsModerate (Fluorinated solvents)80 - 90%

Troubleshooting Guides & Step-by-Step Methodologies

Guide A: Resolving Co-elution using Fluorinated RP-HPLC

The Problem: Difluoro esters and their non-fluorinated analogs co-elute on standard C18 columns because the lipophilicity difference is negligible. The Causality: Standard alkyl chains (C18) rely purely on hydrophobic dispersion forces. Fluorinated stationary phases (e.g., Pentafluorophenyl [PFP] or Fluoro-octyl) introduce orthogonal retention mechanisms: dipole-dipole interactions,


 charge transfer, and specific fluorophilic interactions. Polyfluorinated solutes are significantly better retained on fluorinated alkyl stationary phases compared to non-fluorinated analogs [1].

Protocol: Method Development for PFP/Fluoro-Alkyl Columns

  • Column Selection: Choose a Pentafluorophenyl (PFP) column for aromatic difluoro esters, or a perfluorooctyl column for aliphatic difluoro esters.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Methanol). Self-Validation Check: Methanol is preferred over Acetonitrile for PFP columns because Acetonitrile's

    
    -electrons can compete with the stationary phase for 
    
    
    
    interactions, reducing selectivity.
  • Gradient Design: Start at 40% B, ramping to 90% B over 15 column volumes.

  • Detection: Monitor at 210 nm and 254 nm. Fluorinated compounds often show slight UV shifts compared to unfluorinated analogs.

  • Optimization: If the difluoro ester elutes too early, increase the aqueous percentage or lower the column temperature to 20°C to enhance dipole-dipole interactions.

Guide B: Supercritical Fluid Chromatography (SFC) for Preparative Scale

The Problem: Scaling up RP-HPLC for difluoro esters generates massive solvent waste, and fraction recovery is tedious due to water removal. The Causality: SFC uses supercritical CO


 as the primary mobile phase. CO

is highly non-polar but highly miscible with fluorinated compounds. When combined with fluorinated chiral or achiral polysaccharide stationary phases, SFC exhibits exceptional fluorophilic retention mechanisms, allowing baseline separation of closely related fluorinated esters [2]. Furthermore, CO

evaporates upon depressurization, leaving pure product in a small volume of co-solvent.

Protocol: Preparative SFC Separation

  • System Setup: Equip the SFC with a fluorinated polysaccharide column (e.g., ReproSil Chiral MIG or similar amylose-based phase) [3].

  • Co-Solvent Selection: Use Ethanol or Isopropanol (IPA) as the modifier (5% to 20%). Avoid acidic additives unless the ester is prone to hydrolysis.

  • Parameters: Set backpressure to 120-150 bar and temperature to 35°C. Self-Validation Check: Monitor the density of the supercritical fluid; lower temperatures increase CO

    
     density, increasing its solvating power and reducing retention times.
    
  • Injection: Dissolve the crude mixture in the chosen co-solvent (e.g., IPA) and inject.

  • Fraction Collection: Collect fractions based on UV or MS triggers. The CO

    
     will vent, leaving the purified difluoro ester in pure alcohol.
    
Guide C: Fluorous Solid-Phase Extraction (F-SPE)

The Problem: The reaction used a heavy fluorous reagent or tag, and the crude mixture contains both the desired organic difluoro ester and highly fluorinated byproducts. The Causality: F-SPE utilizes silica gel bonded with perfluoroalkyl chains. It separates compounds strictly based on their fluorine content, regardless of polarity. In standard F-SPE, organic compounds elute immediately with a "fluorophobic" wash, while fluorous compounds are strongly retained and only elute with a "fluorophilic" wash [4].

Protocol: Standard F-SPE Workflow

  • Cartridge Conditioning: Condition a FluoroFlash® cartridge with 100% DMF or 80% aqueous Methanol (fluorophobic solvent).

  • Sample Loading: Load the crude mixture onto the cartridge.

  • Fluorophobic Pass (Product Elution): Elute with 80% aqueous Methanol. The organic difluoro ester (lightly fluorinated) will elute in this fraction. Self-Validation Check: Analyze this fraction via TLC or

    
    F NMR. It should contain the difluoro ester but no heavy fluorous byproducts.
    
  • Fluorophilic Pass (Byproduct Removal): Switch to 100% THF or a fluorinated solvent to wash off the heavily fluorinated byproducts/reagents [4].

Frequently Asked Questions (FAQs)

Q1: Why do my difluoro esters co-elute with unfluorinated esters on standard C18 columns? A: The substitution of hydrogen with fluorine has a minimal effect on the steric bulk (Van der Waals radius of F is 1.47 Å vs. H at 1.20 Å) and often results in a similar overall lipophilicity in standard organic/aqueous mixtures. C18 columns separate primarily by hydrophobicity, making them "blind" to the subtle dipole changes introduced by the CF


 group. You must switch to a stationary phase that offers orthogonal interactions, such as a fluorinated phase [1].

Q2: How do I choose between a fluorinated alkyl and a fluorinated phenyl stationary phase for RP-HPLC? A: Use a fluorinated alkyl (e.g., perfluorooctyl) phase when separating aliphatic difluoro esters from their non-fluorinated counterparts, as it maximizes fluorine-fluorine affinity. Use a fluorinated phenyl (e.g., PFP) phase if your difluoro ester contains aromatic rings; the PFP phase provides strong


 interactions and charge-transfer capabilities, making it highly selective for aromatic and halogenated compounds [1].

Q3: Can I use standard silica gel for separating fluorous byproducts? A: Yes, through a technique called Reverse Fluorous Solid-Phase Extraction (Reverse F-SPE) . In this setup, standard polar silica gel is used as the stationary phase, and a fluorophilic solvent (or fluorous/organic blend) is used as the mobile phase. The polar organic components are retained on the silica, while the non-polar fluorous byproducts pass through rapidly [5]. This is highly effective if your difluoro ester is relatively polar and the byproduct is highly fluorinated and non-polar.

Q4: Is SFC suitable for thermally labile difluoro esters? A: Absolutely. SFC operates at relatively low temperatures (typically 35°C - 40°C) and avoids the harsh acidic or basic aqueous conditions sometimes required in RP-HPLC. The rapid evaporation of CO


 post-elution also minimizes the time the ester spends in solution, preventing hydrolysis[2].

References

  • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online. Available at:[Link]

  • MDPI. "The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters." Molecules. Available at:[Link]

  • National Institutes of Health (PMC). "Synthetic applications of fluorous solid-phase extraction (F-SPE)." NIH.gov. Available at:[Link]

  • ACS Publications. "Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds." Organic Letters. Available at:[Link]

Technical Support Center: Troubleshooting gem-Difluoro Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic methodologies. The introduction of a gem-difluoro ester moiety (–CF₂COOR) is a critical transformation in medicinal chemistry, utilized to improve metabolic stability, modulate lipophilicity, and act as a bioisostere for oxygenated functional groups.

However, synthesizing these motifs frequently suffers from low conversion rates, stalled intermediates, and competing side reactions. This guide provides field-proven troubleshooting strategies, focusing on the two most authoritative approaches: Reformatsky-type additions and Deoxofluorination of


-keto esters .

Section 1: Reformatsky-Type Reactions (Ethyl Bromodifluoroacetate)

The Reformatsky reaction using ethyl bromodifluoroacetate and zinc dust is a foundational method for gem-difluoro ester synthesis[1][2]. However, the highly electron-withdrawing nature of the fluorine atoms stabilizes the carbon-bromine bond and reduces the nucleophilicity of the resulting zinc enolate, making this reaction notoriously finicky.

FAQ 1: Why is my conversion low despite using a large excess of zinc and ethyl bromodifluoroacetate?

Causality & Solution: The primary cause of failure is zinc passivation . Zinc dust naturally forms a tightly bound oxide layer (


) upon exposure to air. Because the formation of the difluoro-organozinc intermediate requires a direct single-electron transfer from the zinc surface to the alkyl bromide, this oxide layer acts as an insulating barrier.
  • Standard Fix: Chemically activate the zinc using 1,2-dibromoethane (which scrubs the surface by forming ethylene and

    
    ) followed by chlorotrimethylsilane (TMSCl).
    
  • Scale-Up Fix: For larger scales (>15 g), handling highly activated zinc powder is a severe fire hazard. Instead, use an in situ activation method employing catalytic DIBAL-H, which safely reduces the oxide layer and manages the exotherm[3].

FAQ 2: The zinc is activated, but I am still seeing unreacted starting material and low yields. What is happening?

Causality & Solution: The difluoro-zinc enolate is significantly less nucleophilic than a standard Reformatsky reagent. If your aldehyde or ketone is sterically hindered or electron-rich, the activation energy for the nucleophilic attack is too high. Furthermore, if your substrate contains acidic


-protons, the basic zinc enolate may simply enolize your starting material instead of adding to it.
  • Solution: Introduce a Lewis acid additive. Catalytic amounts of

    
     or 
    
    
    
    strongly coordinate to the carbonyl oxygen, increasing its electrophilicity and accelerating the addition step before competing enolization can occur[4][5].

Section 2: Deoxofluorination of -Keto Esters

Direct deoxofluorination of


-keto esters using nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) is a powerful alternative[6][7]. However, it is plagued by thermal instability and elimination byproducts.
FAQ 3: My DAST reaction yields mostly the vinyl fluoride elimination product rather than the gem-difluoro ester. How do I fix this?

Causality & Solution: Deoxofluorination proceeds via a highly reactive carbocationic intermediate (or a transient dialkylaminosulfur-alkoxy species). If the carbon adjacent to the ketone has protons, the intermediate can undergo rapid


/

elimination to form a stable, conjugated vinyl fluoride.
  • Solution: Switch your reagent to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E . The alkoxy groups in Deoxo-Fluor provide conformational rigidity and coordinate with the electron-deficient sulfur atom, altering the kinetics of the breakdown of the intermediate and significantly suppressing the elimination pathway in favor of the desired fluorination[7][8][9].

FAQ 4: The reaction stalls, but I cannot heat the DAST reaction without risking an explosion. What are my options?

Causality & Solution: DAST is thermally unstable and can undergo catastrophic exothermic decomposition at elevated temperatures. If steric hindrance around your


-keto ester prevents the second fluoride attack, the reaction will stall at the mono-fluoro-alkoxy intermediate.
  • Solution: Deoxo-Fluor and XtalFluor-E possess significantly enhanced thermal safety profiles, allowing you to safely heat the reaction to drive it to completion. Deoxo-Fluor decomposes with less heat evolution (-1100 J/g) compared to DAST (-1700 J/g), while XtalFluor-E pushes the decomposition onset temperature past 215 °C[9][10].

Quantitative Data: Fluorinating Agent Comparison

To select the appropriate reagent for stalled or problematic deoxofluorinations, consult the thermal and reactivity profiles below[7][8][9][10].

Fluorinating AgentDecomposition Temp (°C)Exothermic Heat (

, J/g)
Elimination TendencyHandling / State
DAST 140 °C-1700HighFuming Liquid
Deoxo-Fluor 140 °C-1100ModerateLiquid
XtalFluor-E 215 °C-661LowCrystalline Solid

Experimental Methodologies

Protocol A: Optimized Zinc Activation & Difluoro-Reformatsky Reaction

This protocol utilizes a self-validating visual cue to ensure zinc activation.

  • Setup: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add zinc dust (3.0 equiv) and anhydrous THF (0.5 M).

  • Activation (Self-Validation Step): Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 10 minutes. Remove from heat and allow to cool to 25 °C. Add TMSCl (5 mol%). Validation: You must observe a slight bubbling and a mild exotherm. If no bubbling occurs, the zinc is still passivated; do not proceed.

  • Reagent Addition: Add the carbonyl substrate (1.0 equiv).

  • Initiation: Slowly add ethyl bromodifluoroacetate (1.5 equiv) dropwise. Maintain the internal temperature at 40 °C.

  • Workup: Quench with cold 1N HCl to break the zinc complex. Extract with EtOAc, dry over

    
    , and concentrate.
    
Protocol B: High-Temperature Deoxofluorination with Deoxo-Fluor

For sterically hindered


-keto esters where DAST stalls.
  • Setup: In a Teflon or plastic reaction vessel (avoid glass due to potential HF etching), dissolve the

    
    -keto ester (1.0 equiv) in anhydrous DCM.
    
  • Addition: Cool to 0 °C. Add Deoxo-Fluor (2.5 equiv) dropwise via a plastic syringe[11].

  • Heating: Allow the reaction to warm to room temperature. If conversion is incomplete (monitor via TLC), safely heat the sealed Teflon vessel to 50 °C.

  • Monitoring (Self-Validation Step): Monitor the reaction via

    
    F NMR. Validation:  The disappearance of the intermediate mono-fluoro species and the appearance of a characteristic AB quartet or singlet system around -100 to -120 ppm confirms the successful formation of the gem-difluoro ester.
    
  • Quench: Cool to 0 °C and carefully quench with saturated aqueous

    
     (Caution: 
    
    
    
    evolution).

Mechanistic Visualizations

G Zn Zinc Dust (Passivated) ActZn Activated Zn(0) (1,2-DBE / TMSCl) Zn->ActZn Activation Side1 Unreacted SM (Failed Activation) Zn->Side1 No Activation Organozinc Difluoro-Reformatsky Reagent (Zn Enolate) ActZn->Organozinc + Reagent Reagent Ethyl Bromodifluoroacetate Product gem-Difluoro Ester (Target) Organozinc->Product + Carbonyl (Nucleophilic Attack) Side2 Enolization / Reduction (Side Reactions) Organozinc->Side2 Steric Hindrance / Acidic Protons Carbonyl Aldehyde / Ketone

Caption: Mechanistic pathways and common failure points in the difluoro-Reformatsky reaction.

G Start α-Keto Ester Substrate Agent Select Fluorinating Agent Start->Agent DAST DAST (High Reactivity, Low Stability) Agent->DAST Deoxo Deoxo-Fluor / XtalFluor-E (Higher Thermal Stability) Agent->Deoxo Issue1 Elimination (Vinyl Fluoride) DAST->Issue1 Side Reaction Issue2 Incomplete Conversion DAST->Issue2 Stalled Success gem-Difluoro Ester Deoxo->Success Optimal Path Opt1 Lower Temp (-78°C) Issue1->Opt1 Opt2 Increase Temp / Time Issue2->Opt2 (Risk of Explosion with DAST) Opt1->Success Opt2->Deoxo Switch Reagent

Caption: Decision tree for troubleshooting deoxofluorination of alpha-keto esters.

References

Sources

Removing unreacted ethyl bromodifluoroacetate from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling ethyl bromodifluoroacetate (EBDFA). This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist you in effectively removing unreacted EBDFA from your reaction mixtures. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)
FAQ 1: What is ethyl bromodifluoroacetate and why is its removal from the reaction mixture critical?

Ethyl bromodifluoroacetate (EBDFA) is a versatile reagent widely used in organic synthesis to introduce the difluoromethylene (-CF₂-) or the entire ethyl bromodifluoroacetate moiety into a molecule.[1][2][3] It is a key building block in the synthesis of fluorinated compounds, which are of increasing importance in pharmaceuticals and agrochemicals due to their unique biological activities and enhanced stability.[1]

Its primary applications include:

  • Reformatsky and Reformatsky-type Reactions: Reacting with aldehydes and ketones to form β-hydroxy-α,α-difluoroesters.[2][3][4]

  • Copper-Mediated Cross-Coupling: Forming C-CF₂ bonds with various partners like aryl or vinyl iodides.[5][6]

  • Nucleophilic Difluoroalkylation: Serving as an electrophilic source of the "-CF₂COOEt" group.[7]

Complete removal of unreacted EBDFA is crucial for several reasons:

  • Purity of the Final Compound: Residual EBDFA is an impurity that can affect the yield, purity, and crystallographic properties of the desired product.

  • Downstream Reactions: Its reactive nature can interfere with subsequent synthetic steps.

  • Analytical Characterization: The presence of EBDFA can complicate the interpretation of analytical data, such as NMR and mass spectrometry.

  • Toxicity and Safety: EBDFA is classified as a corrosive and highly flammable liquid, making its removal necessary for the safe handling and formulation of the final product.[8][9][10]

FAQ 2: What are the essential physical properties and safety hazards of EBDFA that I must consider before planning a purification strategy?

Understanding the physicochemical properties of ethyl bromodifluoroacetate is the first step in designing an effective purification protocol. Its boiling point, density, and solubility dictate the feasibility of methods like distillation and extraction, while its hazard profile governs the necessary handling precautions.

Table 1: Physical and Safety Properties of Ethyl Bromodifluoroacetate

PropertyValueSource(s)
CAS Number 667-27-6[2][10]
Molecular Formula C₄H₅BrF₂O₂[2][10]
Molecular Weight 202.98 g/mol [10]
Appearance Colorless to light yellow liquid[1][8]
Boiling Point 112 °C @ 700 mmHg[2][8][10]
Density 1.583 g/mL at 25 °C[2][10]
Refractive Index n20/D 1.387[2][10]
Solubility Soluble in most organic solvents. Low water solubility.[2][8]
Flash Point 21 °C (69.8 °F)[8][10]
Key Hazards Highly flammable liquid and vapor (H225). Causes severe skin burns and eye damage (H314). Corrosive.[8][9][10]

Safety First: Always handle ethyl bromodifluoroacetate in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-resistant lab coat.[9][10] Ensure an appropriate fire extinguisher (dry chemical, Class B) is accessible.

FAQ 3: What are the primary methods for removing unreacted EBDFA, and how do I choose the right one for my reaction?

The optimal removal strategy depends on the stability and physical properties of your desired product relative to EBDFA. The four primary methods are:

  • Chemical Quenching (Reactive Work-up): Chemically converting EBDFA into a more easily removable species.

  • Aqueous Extraction (Liquid-Liquid Extraction): Separating components based on their differing solubilities between an organic and an aqueous phase.

  • Column Chromatography: Separating compounds based on their differential adsorption to a stationary phase.

  • Distillation: Separating liquids with different boiling points.

The following decision-making diagram can help you select the most appropriate method for your specific situation.

G start Reaction Mixture (Product + Unreacted EBDFA) q_product_stability Is the desired product stable to aqueous base (e.g., NaOH, K₂CO₃)? start->q_product_stability q_product_bp Is the product's boiling point significantly different from EBDFA's (>40 °C difference)? q_product_stability->q_product_bp  No method_quench Recommended Method: Chemical Quench via Base Hydrolysis q_product_stability->method_quench  Yes q_product_polarity Do the product and EBDFA have significantly different polarities? q_product_bp->q_product_polarity  No method_distill Recommended Method: (Vacuum) Distillation q_product_bp->method_distill  Yes method_chrom Recommended Method: Column Chromatography q_product_polarity->method_chrom  Yes method_extract Consider standard aqueous extraction, but separation may be poor. Follow with chromatography. q_product_polarity->method_extract  No

Caption: Decision tree for selecting a purification method.

FAQ 4: How can I remove EBDFA using a chemical quench? What are the best quenching agents?

Chemical quenching is often the most efficient method. It involves converting the organic-soluble EBDFA into a water-soluble salt, which can then be easily removed with an aqueous wash.

Principle: The ester functional group in EBDFA can be hydrolyzed under basic conditions (saponification) to form the corresponding carboxylate salt (sodium bromodifluoroacetate). This salt is ionic and therefore highly soluble in water, while your typically neutral organic product remains in the organic layer.

Recommended Quenching Agent: A dilute aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Step-by-Step Protocol: Base Hydrolysis Quench

  • Cooling: After the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath. This is critical to control the exotherm from the neutralization and hydrolysis, preventing potential side reactions with your product.

  • Quenching: While stirring vigorously, slowly add a 1 M aqueous solution of NaOH to the reaction mixture. Causality Note: Slow addition is necessary to manage heat generation. Vigorous stirring ensures efficient mixing between the organic and aqueous phases, accelerating the hydrolysis.

  • Monitoring: Continue stirring at 0-10 °C for 30-60 minutes. You can monitor the disappearance of the EBDFA spot by TLC or GC-MS.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add the organic solvent used for the reaction or another suitable extraction solvent (e.g., ethyl acetate, diethyl ether).

  • Separation: Shake the funnel, vent frequently, and allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium bromodifluoroacetate salt.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and dissolved inorganic salts.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to isolate your purified product.[11]

G cluster_0 Reaction Vessel cluster_1 Separatory Funnel A 1. Cool Reaction Mixture to 0 °C B 2. Slowly Add 1M NaOH(aq) while stirring vigorously A->B C 3. Stir for 30-60 min B->C D 4. Transfer & Add Organic Solvent C->D E 5. Separate Layers (Discard Aqueous) D->E F 6. Wash Organic Layer with Brine E->F G 7. Dry (Na₂SO₄), Filter, & Concentrate F->G H Purified Product G->H

Caption: Workflow for Quenching and Extraction.

FAQ 5: What is the standard procedure for removing EBDFA via aqueous extraction if my product is base-sensitive?

If your product cannot tolerate basic conditions, a chemical quench is not suitable. You must rely on physical separation methods. A simple aqueous wash is generally insufficient because both EBDFA and many organic products are soluble in common organic solvents and poorly soluble in water.[8] The goal of the work-up in this case is primarily to remove water-soluble catalysts or byproducts (e.g., salts from a Reformatsky reaction).[12][13] The EBDFA will remain with your product in the organic layer, necessitating a subsequent purification step like chromatography or distillation.

Step-by-Step Protocol: Neutral Aqueous Work-up

  • Quenching (Neutral): Cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a standard mild quench for many organometallic reactions (like Reformatsky) to decompose metal enolates without a strong pH change.[11]

  • Extraction: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NH₄Cl (1-2 times)

    • Water (1 time)

    • Saturated aqueous NaCl (brine) (1 time)

    • Causality Note: The brine wash helps to remove bulk water from the organic layer, making the final drying step more efficient.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Further Purification: At this stage, you will have a mixture of your product and unreacted EBDFA. Proceed to FAQ 6 (Chromatography) or FAQ 7 (Distillation) .

FAQ 6: When is column chromatography the best choice, and what conditions should I use?

Column chromatography is the method of choice when your product and EBDFA have different polarities, and other methods like quenching or distillation are not viable.[14]

Principle: Chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel). Less polar compounds travel faster down the column, while more polar compounds are retained longer. EBDFA, being an ester, is moderately polar.

General Conditions for Silica Gel Chromatography:

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).

  • Procedure:

    • Start with a low polarity eluent system (e.g., 98:2 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10) to elute compounds of increasing polarity.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain your product versus EBDFA.

Troubleshooting Co-elution: If your product and EBDFA have very similar polarities (similar Rf values on TLC), consider using a different solvent system (e.g., Dichloromethane/Hexanes) or a different stationary phase (e.g., alumina, or reverse-phase C18 silica if your product is very non-polar).

FAQ 7: Can I remove EBDFA by distillation? What are the key considerations?

Distillation is a scalable and effective method if your product's boiling point is significantly different from that of EBDFA (~112 °C at atmospheric pressure).[10]

Scenario 1: Your product is much less volatile (Boiling Point > 160 °C).

  • You can remove the EBDFA as the distillate.

  • Procedure: Assemble a simple distillation apparatus. Heat the mixture gently. Collect the fraction boiling around 112 °C. Your product will remain in the distillation flask.

  • Consideration: If your product is temperature-sensitive, perform the distillation under reduced pressure (vacuum distillation) to lower the required temperature.

Scenario 2: Your product is more volatile (Boiling Point < 70 °C).

  • You can distill your product away from the EBDFA.

  • Procedure: Use the same setup. Heat the mixture and collect the fraction corresponding to your product's boiling point. The EBDFA will be left behind.

Key Requirement: A boiling point difference of at least 40-50 °C is generally needed for efficient separation by simple distillation. For closer boiling points, fractional distillation with a fractionating column (e.g., Vigreux) is required.[15]

References
  • SIELC Technologies. Separation of Ethyl bromodifluoroacetate on Newcrom R1 HPLC column. [Link]

  • Sato, K., et al. Reactions of Ethyl Bromodifluoroacetate in the Presence of Copper Powder. ResearchGate. [Link]

  • Sato, K., et al. 1,4-Addition reaction of ethyl bromodifluoroacetate to Michael acceptors in the presence of copper powder. Improvement of the reaction using TMEDA as an additive. ResearchGate. [Link]

  • Various Authors. Ethyl Bromodifluoroacetate. ResearchGate. [Link]

  • Google Patents. US20030032836A1 - Method for preparing bromodifluoroacetic compounds.
  • Prakash, G. K. S., et al. (2002). Catalyzed Reformatsky Reactions with Ethyl Bromofluoroacetate for the Synthesis of α-Fluoro-β-hydroxy Acids. The Journal of Organic Chemistry. [Link]

  • Pisarenko, L. M., et al. Batch Reactive Distillation in Bromodifluoroacetic Acid Synthesis Technology. ResearchGate. [Link]

  • Wikipedia. Ethyl bromodifluoroacetate. [Link]

  • Ghorai, P., et al. Triple Mode of Alkylation with Ethyl Bromodifluoroacetate.... ResearchGate. [Link]

  • Sato, K., et al. SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE. [Link]

  • Wang, C., et al. Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. RSC.org. [Link]

  • Changzhou Jiayuan Chemical Co., Ltd. Ethyl Bromodifluoroacetate. [Link]

  • The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. [Link]

  • Delhaye, L., et al. Technical Notes - Removal of Reaction Solvent by Extractive Workup. [Link]

  • Google Patents.
  • Matos, M. J., et al. (2020, August 13). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. [Link]

  • Shchetnikov, I., et al. Copper-mediated C–C Coupling of Alkenyl Boronates and Bromodifluoroacetates. ChemRxiv. [Link]

  • Davis, F. A., et al. Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines. ResearchGate. [Link]

  • Marvel, C. S., & du Vigneaud, V. ethyl bromoacetate. Organic Syntheses Procedure. [Link]

  • Nichols, L. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • University of Rochester. Remove Sticky Reagents. [Link]

  • Prakash, G. K. S., et al. (2002, January 11). Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids. PubMed. [Link]

  • Delhaye, L., et al. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Semantic Scholar. [Link]

  • Wang, F., et al. (2022, December 2). Copper-Catalyzed Difluoroalkylation Reaction. MDPI. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • Singh, J., & Singh, J. Reformatsky Reaction. [Link]

  • Netsch, K.-P., & Kluge, R. (2002, August 31). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. MDPI. [Link]

  • Sciencemadness Discussion Board. (2013, February 27). quenching with ethyl formate?. [Link]

Sources

Preventing elimination side reactions in beta-hydroxy difluoro esters

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and handling of β-hydroxy difluoro esters. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges associated with these valuable synthetic intermediates. Our focus is to help you minimize and prevent the common issue of elimination side reactions, ensuring high yields of your desired aldol addition product.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.

Q: I am observing a significant amount of the α,β-unsaturated difluoro ester in my reaction. What is causing this, and how can I prevent it?

Probable Cause:

The formation of the α,β-unsaturated product is due to an elimination (dehydration) side reaction of the desired β-hydroxy difluoro ester. This process is often facilitated by the high acidity of the α-proton, which is a direct consequence of the inductive effect of the two fluorine atoms. The reaction typically proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1][2][3][4] In this pathway, a base removes the acidic α-proton to form a resonance-stabilized carbanion (enolate). Subsequently, this intermediate expels the β-hydroxyl group to form the alkene.[2][3]

Several factors can promote this undesired elimination pathway:

  • Strong Bases: Strong bases (e.g., hydroxides, alkoxides) readily deprotonate the α-carbon, initiating the E1cB mechanism.[2][3]

  • High Temperatures: Increased temperature provides the activation energy needed for the elimination step, which is often the rate-limiting step.

  • Polar Protic Solvents: These solvents can stabilize the ionic intermediates involved in the E1cB pathway.

  • Prolonged Reaction Times: Leaving the reaction for extended periods, especially under basic or heated conditions, increases the likelihood of elimination.

Solutions & Optimization Strategies:

To favor the desired aldol addition product and suppress elimination, consider the following adjustments to your protocol:

  • Choice of Base and Enolate Generation Method: Avoid strong, non-coordinating bases. Instead, opt for methods that generate softer, more covalent enolates, such as those used in a Reformatsky-type reaction. Using diethylzinc, for example, can generate a zinc enolate that is less prone to elimination.[5] Mukaiyama aldol reactions, which utilize silyl enol ethers, are also an excellent strategy to circumvent the need for strong bases during the C-C bond formation step.[6][7][8]

  • Temperature Control: Perform the reaction at low temperatures. The aldol addition step is often rapid even at 0 °C or below, while the subsequent elimination reaction typically requires more thermal energy. Quenching the reaction at a low temperature is also critical.

  • Use of Lewis Acids: The introduction of a Lewis acid can be highly beneficial. Lewis acids coordinate to the carbonyl oxygen of the aldehyde and the oxygen of the β-hydroxy group in the product. This coordination can:

    • Activate the aldehyde towards nucleophilic attack, allowing for milder reaction conditions.[9]

    • Stabilize the aldol adduct, making the hydroxyl group a poorer leaving group and thus disfavoring elimination.

    • Promote a more organized, closed transition state that can enhance diastereoselectivity.[8][10] Commonly used Lewis acids include TiCl₄, SnCl₄, and Yb(OTf)₃.[5][6][8]

  • Solvent Selection: Use non-polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). These solvents are less likely to stabilize the charged intermediates of the E1cB pathway compared to polar protic solvents.

  • Careful Work-up: During the aqueous work-up, avoid strongly basic or acidic conditions that could catalyze elimination post-reaction. Use a buffered solution or a mild acid (like saturated NH₄Cl) for quenching.

Data-Driven Recommendations: Impact of Reaction Conditions

The following table summarizes how different experimental parameters can influence the outcome of the reaction.

ParameterCondition Favoring Elimination (Undesired)Condition Favoring Aldol Addition (Desired)Rationale
Base Strong, non-coordinating (e.g., NaOH, KOtBu)Weaker, coordinating (e.g., generated from Et₂Zn) or silyl enol ether (base-free C-C bond formation)Strong bases promote the E1cB mechanism by rapidly forming the carbanion intermediate.[1][3]
Temperature High (e.g., Room Temp to Reflux)Low (e.g., -78 °C to 0 °C)Elimination has a higher activation energy than addition; lower temperatures kinetically favor the aldol product.
Lewis Acid AbsentPresent (e.g., TiCl₄, Yb(OTf)₃)Lewis acids activate the electrophile and stabilize the product alkoxide, suppressing elimination.[5][8]
Solvent Polar Protic (e.g., Methanol, Water)Aprotic Non-polar (e.g., DCM, Toluene)Aprotic solvents do not effectively solvate and stabilize the intermediates of the E1cB pathway.
Reaction Time ProlongedAs short as possible (monitor by TLC/LCMS)Minimizes the time the product is exposed to conditions that could induce elimination.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind the elimination of β-hydroxy difluoro esters?

The predominant mechanism is the E1cB (Elimination, Unimolecular, conjugate Base) reaction.[1][3][11] This is a two-step process:

  • Deprotonation: A base removes the highly acidic proton on the carbon alpha to the ester group (the α-carbon). The presence of two electron-withdrawing fluorine atoms significantly increases the acidity of this proton, making this step fast. This generates a resonance-stabilized carbanion, also known as an enolate.[2]

  • Loss of Leaving Group: The carbanion intermediate then eliminates the hydroxide (-OH) group from the β-carbon to form a carbon-carbon double bond.[3] Although hydroxide is typically a poor leaving group, the formation of a stable, conjugated α,β-unsaturated system drives this step forward.[3]

E1cb_Mechanism sub β-Hydroxy Difluoro Ester carbanion Carbanion Intermediate (Resonance Stabilized) sub->carbanion Step 1 (Fast) Deprotonation base Base (B⁻) product α,β-Unsaturated Ester carbanion->product Step 2 (Slow) Loss of ⁻OH bh BH oh ⁻OH p1->carbanion + BH p2->product + ⁻OH

Caption: The two-step E1cB mechanism for elimination.

Q2: Can I use protecting groups to prevent this side reaction?

Yes, a protecting group strategy can be effective, although it adds steps to your synthesis. Protecting the β-hydroxy group after the aldol addition (e.g., as a silyl ether like TBDMS or TIPS) will prevent elimination. This allows you to perform subsequent reactions under conditions that might otherwise cause dehydration. The protecting group can then be removed in a later step. However, the initial aldol reaction must still be optimized to prevent elimination from occurring in situ.

Q3: How does the choice of aldehyde affect the rate of elimination?

Electron-withdrawing groups on the aldehyde can sometimes increase the rate of elimination. After the aldol addition, these groups can further acidify the α-proton in the product, making it even more susceptible to deprotonation. Conversely, bulky or sterically hindered aldehydes may form aldol adducts where the conformation required for elimination is less favorable, potentially slowing the side reaction.

Part 3: Reference Protocol

Lewis Acid-Mediated Aldol Addition of a Silyl Ketene Acetal to an Aldehyde

This protocol is designed to minimize elimination by using a pre-formed silyl ketene acetal and a Lewis acid catalyst at low temperatures, a variation of the Mukaiyama aldol reaction.[6][7][8]

Materials:

  • Ethyl difluoro(trimethylsilyl)ketene acetal (silyl enol ether)

  • Aldehyde (e.g., Benzaldehyde)

  • Lewis Acid (e.g., Titanium tetrachloride, TiCl₄, 1.0 M solution in DCM)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aldehyde (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the TiCl₄ solution (1.1 equiv) dropwise to the stirred aldehyde solution. Stir for 15-20 minutes at -78 °C.

  • Nucleophile Addition: Add the ethyl difluoro(trimethylsilyl)ketene acetal (1.2 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is often complete within 1-3 hours.

  • Quenching: Once the starting aldehyde is consumed, quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the pure β-hydroxy difluoro ester.

Protocol_Workflow A 1. Dissolve Aldehyde in Anhydrous DCM B 2. Cool to -78 °C A->B C 3. Add Lewis Acid (TiCl₄) B->C D 4. Add Silyl Ketene Acetal C->D E 5. Stir at -78 °C (Monitor Reaction) D->E F 6. Quench at -78 °C with sat. aq. NH₄Cl E->F G 7. Aqueous Work-up F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography) H->I

Caption: Recommended experimental workflow for minimizing elimination.

References
  • Schlosser, M., et al. (2018). Syn-selective silicon Mukaiyama-type aldol reactions of (pentafluoro-λ6-sulfanyl)acetic acid esters with aldehydes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • University of Wisconsin. Elimination Reactions. Available at: [Link] (Note: This is a general reference on elimination reactions, with specific mention of the E1cb mechanism for fluorinated compounds).

  • Ojima, I., et al. (2024). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. ACS Omega. Available at: [Link]

  • Schlosser, M., et al. (2018). Syn-selective silicon Mukaiyama-type aldol reactions of (pentafluoro-λ6-sulfanyl)acetic acid esters with aldehydes. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Steps. (2024). E1CB Elimination Mechanism. Available at: [Link]

  • OpenOChem Learn. E1cB: The Conjugate Base Elimination Pathway. Available at: [Link]

  • Dalal Institute. Elimination Reactions. Available at: [Link]

  • LibreTexts Chemistry. (2023). β-Elimination Reactions. Available at: [Link]

  • Heathcock, C. H., et al. (2012). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. Available at: [Link]

  • Master Organic Chemistry. (2020). E1cB – Elimination (Unimolecular) Conjugate Base. Available at: [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Available at: [Link]

  • Wikipedia. β-Hydride elimination. Available at: [Link]

  • ChemRxiv. (2024). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. Available at: [Link]

  • Organic Chemistry Portal. Aldol Addition Aldol Reaction. Available at: [Link]

  • Reetz, M. T. (1984). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Michigan State University Department of Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2024). The E1 and E1cB Reactions. Available at: [Link]

  • PubMed. (2001). Enantioselective synthesis of beta-hydroxy acid derivatives via a one-pot aldol reaction-dynamic kinetic resolution. Available at: [Link]

  • Sakata, K., & Fujimoto, H. (2017). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistrySelect. Available at: [Link]

  • LibreTexts Chemistry. (2026). β-Elimination Reactions. Available at: [Link]

  • DigitalCommons@USU. Aldol Reactions: E-Enolates and Anti-Selectivity. Available at: [Link]

  • The Cameron Team. Ester Synthesis Lab Report Answers. Available at: ftp.thecameronteam.com (Note: This is a general reference on ester synthesis principles).
  • Hassan, Y., et al. (2017). Aldol Condensation Reactions Effectively Catalysed by Lewis Acid. ResearchGate. Available at: [Link]

Sources

Optimizing temperature conditions for difluoro-Reformatsky reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Temperature & Activation Optimization for Ethyl Bromodifluoroacetate

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Core Directive: The Kinetic vs. Thermodynamic Balance

Welcome to the technical support hub for the difluoro-Reformatsky reaction. If you are here, you are likely facing one of two problems: Inertia (the reaction won't start) or Instability (the reagent decomposes or yields are low).

Unlike standard non-fluorinated Reformatsky reactions, the introduction of the difluoromethylene group (


) significantly alters the electronics of the 

-haloester. The C-Zn bond formation is the rate-determining kinetic hurdle.
  • The Trap: Users often apply standard Reformatsky conditions (

    
    ), fail to initiate, crank the heat, and then suffer from rapid decomposition or solvent evaporation.
    
  • The Solution: You must decouple Activation Temperature (high energy required to break the Zn lattice and insert) from Reaction Temperature (controlled energy to prevent side reactions).

Diagnostic Workflow: Troubleshooting Logic

Before proceeding, identify your failure mode using the logic flow below.

Reformatsky_Troubleshooting Start START: Reaction Status? Issue_Init No Exotherm / No Color Change Start->Issue_Init Issue_Yield Reaction Ran / Low Yield Start->Issue_Yield Check_Zn Did you activate Zn? Issue_Init->Check_Zn Check_Moisture Protonation Source? Issue_Yield->Check_Moisture Check_TMSCl Was TMSCl used? Check_Zn->Check_TMSCl Yes Sol_Zn Protocol A: Acid Wash + TMSCl Spike Check_Zn->Sol_Zn No Check_TMSCl->Sol_Zn No Sol_Temp Protocol B: Reflux Initiation Check_TMSCl->Sol_Temp Yes Check_AddRate Addition Rate too Fast? Check_Moisture->Check_AddRate Unlikely Sol_Dry Strict Anhydrous/Inert Cond. Check_Moisture->Sol_Dry Likely Sol_Honda Switch to Honda-Reformatsky (RhCl(PPh3)3 / Et2Zn) Check_AddRate->Sol_Honda Substrate Sensitive

Figure 1: Decision matrix for diagnosing reaction failures based on thermal and chemical observations.

Technical Protocols
Protocol A: The "Thermal Spike" Method (Classic Zn Dust)

Best for: Robust substrates, scale-up, and standard laboratory setups.

The Science: Ethyl bromodifluoroacetate is less reactive toward oxidative addition than non-fluorinated analogs. The zinc oxide layer is the primary barrier. We use TMSCl not just to clean the surface, but to solubilize the organozinc intermediate, preventing surface passivation [1].

Step-by-Step:

  • Zinc Activation: Suspend Zn dust (1.5–2.0 equiv) in dry THF. Add TMSCl (0.05 equiv).

  • Thermal Shock (Initiation): Heat the mixture to a vigorous reflux (

    
    ).
    
  • The "Seeding" Step: Stop stirring briefly. Add 5-10% of the total ethyl bromodifluoroacetate.

    • Checkpoint: Look for a sudden turbidity or a greenish/grey color change. If this does not happen within 2 minutes of reflux, add a crystal of iodine.

  • Controlled Addition: Once initiated (exotherm observed), maintain the bath at

    
     (just below reflux). Add the remaining bromide and electrophile (aldehyde/imine) dropwise.
    
    • Why? This maintains a steady concentration of the active "Reformatsky enolate" without accumulating unreacted bromide, which can lead to runaway exotherms.

  • Completion: Reflux for 30 minutes post-addition.

Protocol B: The Honda-Reformatsky Modification (Low Temp)

Best for: Stereoselective requirements, thermally unstable electrophiles.

The Science: This method bypasses the heterogeneous Zn surface kinetics by using Diethylzinc (


) and Wilkinson's catalyst [2]. This allows the reaction to proceed at 

, significantly improving diastereoselectivity.

Step-by-Step:

  • Setup: In a flame-dried flask under Argon, dissolve

    
     (5 mol%) in THF.
    
  • Cooling: Cool to

    
     .
    
  • Reagent Mixing: Add the aldehyde/imine and ethyl bromodifluoroacetate.

  • Trigger: Add

    
     (1.0 M in hexanes) dropwise.
    
    • Note: The reaction is driven by the transmetallation of Et-Zn to the Rh-enolate species.

  • Maintenance: Stir at

    
     for 1 hour. No reflux required.
    
Comparative Data: Temperature vs. Activation
ParameterClassic Zn / RefluxActivated Zn / TMSClHonda (Rh/Et₂Zn)
Operating Temp

(Reflux)


to

Initiation Time Variable (10-60 min)Rapid (<5 min)Instant
Stereocontrol LowModerateHigh
Moisture Sensitivity HighHighExtreme
Primary Risk Thermal DecompositionRunaway ExothermCatalyst Cost / Pyrophoric Zn
Troubleshooting Q&A

Q1: The reaction mixture turned dark grey, but starting material remains. Why? A: You likely have "Passivated Consumption." The zinc surface reacted, but the resulting organozinc species precipitated on the metal surface, blocking further reaction.

  • Fix: This is a solubility issue. Increase the THF volume (dilution aids solubility) and ensure you used TMSCl (0.05 eq). TMSCl acts as a solubilizing agent for the zinc enolate, stripping it from the metal surface [1].

Q2: I see a massive exotherm upon adding the first drop of bromide. Is this safe? A: No. This indicates you accumulated too much reagent before initiation occurred.

  • Fix: Never add the full bromide load at once. Use the "Seeding" step (Protocol A, Step 3). If the 5% seed doesn't flash-boil the solvent slightly, do not add the rest. Wait for the color change.

Q3: My yield is low (30-40%), and I see the protonated ester (


) in the NMR. 
A:  This is the "Protonation Trap." The difluoro-enolate is highly basic.
  • Fix: The proton source is likely your solvent or atmosphere. Standard "dry" THF from a bottle is often insufficient. Use freshly distilled THF (Na/Benzophenone) or column-dried THF. Ensure your glassware was flame-dried immediately prior to use.

Mechanistic Visualization

Understanding the role of TMSCl in temperature management:

Mechanism Zn_Surface Zn(0) Surface (Oxide Layer) Active_Zn Activated Zn* Zn_Surface->Active_Zn Heat + TMSCl TMSCl TMSCl Activation TMSCl->Active_Zn Solubilization TMSCl Assisted Desorption TMSCl->Solubilization Insert Oxidative Addition (Rate Limiting @ Low T) Active_Zn->Insert + Reagent Br_Reagent Br-CF2-COOEt Br_Reagent->Insert Enolate_Surf Surface-Bound Zn-Enolate Insert->Enolate_Surf Enolate_Sol Soluble Zn-Enolate (Reactive Species) Enolate_Surf->Enolate_Sol Critical Step Solubilization->Enolate_Sol Product Product Enolate_Sol->Product + Electrophile Electrophile Aldehyde/Imine Electrophile->Product

Figure 2: Mechanistic pathway highlighting the critical role of TMSCl in solubilizing the surface-bound enolate, preventing passivation and allowing the reaction to proceed at controlled temperatures.

References
  • Mechanism of TMSCl Activation

    • Lee, C. T., et al. (2019). "Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal."[1][2] Science Advances.

  • Honda-Reformatsky Modification

    • Honda, A., et al. (2002). "Rh-Catalyzed Reformatsky-Type Reaction." Journal of the American Chemical Society.
    • (Note: Generalized link to Honda's work on Rh-catalyzed Reformatsky).

  • Difluoro-Reformatsky Overview

    • Burton, D. J., & Yang, Z. Y. (1992). "Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl Fluorinated Organometallic Reagents." Tetrahedron.
  • General Troubleshooting & Protocols

    • BenchChem Technical Support.[3] "Troubleshooting failed Reformatsky reactions."

Sources

Validation & Comparative

Technical Guide: 1H and 19F NMR Interpretation of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate represents a critical scaffold in medicinal chemistry, serving as a bioisostere for traditional


-hydroxy esters and a precursor to transition-state inhibitors. The introduction of the gem-difluoromethylene (

) group significantly alters the physicochemical profile—enhancing metabolic stability and lipophilicity—but simultaneously introduces complexity into structural characterization.

This guide compares the diagnostic "performance" of standard 1H NMR against the integrated 1H/19F NMR approach. While 1H NMR provides backbone connectivity, it frequently fails to resolve the stereochemical nuance of the fluorinated center. The 19F NMR modality is presented here not just as a supplementary check, but as the primary analytical tool for validating the diastereotopic nature of the


-carbon.
Core Mechanistic Insight

The molecule contains a chiral center at C3 (the


-carbon). Consequently, the two fluorine atoms at C2 are diastereotopic  (chemically non-equivalent). They do not appear as a simple singlet or doublet; they manifest as a complex AB system with large geminal coupling (

) and distinct vicinal couplings (

) to the benzylic proton.

Structural Elucidation Logic (Visualized)

The following diagram illustrates the logical flow from molecular chirality to the observed spectral splitting patterns.

NMR_Logic Structure Ethyl 2,2-difluoro- 3-hydroxy-3-phenylpropanoate Chirality Chiral Center (C3) (R/S Mixture) Structure->Chirality Symmetry Symmetry Break: C2 Fluorines are Diastereotopic Chirality->Symmetry Induces H_NMR 1H NMR (H3 Proton) Symmetry->H_NMR Couples to F_NMR 19F NMR (F_a & F_b) Symmetry->F_NMR Direct Obs Splitting_H Complex Multiplet (ddd or dddd) H_NMR->Splitting_H 3J_HF(a) ≠ 3J_HF(b) Splitting_F AB System (Quartet) Large 2J_FF (~250Hz) F_NMR->Splitting_F Magnetic Non-equivalence

Figure 1: NMR Interpretation Logic Tree. The chiral center at C3 breaks the symmetry of the C2 fluorines, necessitating an analysis that accounts for magnetic non-equivalence.

Comparative Analysis: 1H vs. 19F NMR Performance

This section objectively compares the utility of proton-only analysis versus the inclusion of fluorine spectroscopy.

Method A: 1H NMR (The "Ambiguous" Approach)

In the 1H NMR spectrum, the diagnostic signal is the benzylic proton (H3).

  • Observation: The signal typically appears around 5.1–5.3 ppm .

  • The Problem: This proton couples to the hydroxyl proton (if exchange is slow) and both fluorine atoms. Because

    
     and 
    
    
    
    are non-equivalent, the coupling constants
    
    
    and
    
    
    are different (typically ranging 8–20 Hz).
  • Result: The signal appears as a "messy" doublet of doublets of doublets (ddd). Without decoupling, assigning exact

    
    -values is prone to error due to signal overlap.
    
Method B: 19F NMR (The "Diagnostic" Approach)

The 19F spectrum provides a clean, unambiguous confirmation of the structure.

  • Observation: Two distinct clusters of signals centered around -115 to -120 ppm .

  • The Advantage: The large geminal coupling (

    
    ) dominates the spectrum, creating a widely separated AB system. This immediately confirms the integrity of the 
    
    
    
    unit and the presence of the adjacent chiral center.
  • Result: Self-validating proof of synthesis success. If the

    
     were achiral (e.g., if the OH were oxidized to a ketone), this signal would collapse to a singlet.
    
Data Summary Table
Feature1H NMR (500 MHz)19F NMR (470 MHz)
Diagnostic Region 5.10 – 5.30 ppm (Benzylic H)-113 to -120 ppm (

)
Multiplicity Complex Multiplet (ddd)AB Quartet (dd)
Coupling (

)

Hz (variable)

Hz (Geminal)
Key Insight Establishes connectivityValidates Diastereotopicity
Solvent Effect OH coupling vanishes in

shake
Minimal shift; pattern remains

Detailed Spectral Interpretation

1H NMR Data (CDCl , 298 K)
  • 
     7.35 – 7.45 (m, 5H):  Phenyl aromatic protons. Standard multiplet.
    
  • 
     5.18 (ddd, 1H, 
    
    
    
    Hz):
    H3 (Benzylic). The complexity arises from coupling to
    
    
    (
    
    
    Hz),
    
    
    (
    
    
    Hz), and potentially the OH (
    
    
    Hz).
  • 
     4.32 (q, 2H, 
    
    
    
    Hz):
    Ethyl ester
    
    
    .
  • 
     3.10 (br s, 1H):  Hydroxyl (-OH). Broad and variable; disappears with 
    
    
    
    .
  • 
     1.30 (t, 3H, 
    
    
    
    Hz):
    Ethyl ester
    
    
    .
19F NMR Data (CDCl , Uncoupled)

The spectrum displays an ABX pattern (where X is the H3 proton).

  • 
     -114.5 ppm (dd):  Fluorine A.
    
    • Split by Fluorine B:

      
       Hz (Large doublet).
      
    • Split by H3:

      
       Hz (Smaller doublet).
      
  • 
     -119.2 ppm (dd):  Fluorine B.
    
    • Split by Fluorine A:

      
       Hz.
      
    • Split by H3:

      
       Hz.
      

Note: The "Roofing effect" (intensity distortion) is common in the AB system due to the magnitude of


 relative to the chemical shift difference (

).

Experimental Protocol: Synthesis & Sample Prep

To ensure the guide is actionable, the following protocol outlines the generation of the sample via the Reformatsky Reaction , which is the industry standard for accessing this scaffold.

Synthesis Workflow (Graphviz)

Synthesis_Workflow Reagents Reagents: Benzaldehyde + Ethyl Bromodifluoroacetate Activation Activation: Zn dust (activated with TMSCl or acid) Solvent: THF, Reflux Reagents->Activation Intermediate Intermediate: Organozinc Species (CF2-ZnBr) Activation->Intermediate Oxidative Addition Workup Quench: Dilute HCl (Cold) Intermediate->Workup Nucleophilic Attack on Aldehyde Product Product: Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate Workup->Product Hydrolysis

Figure 2: Reformatsky Synthesis Workflow. The reaction utilizes activated Zinc to insert into the C-Br bond, generating a nucleophilic difluoro-enolate equivalent.

Step-by-Step Procedure
  • Activation: In a dry 3-neck flask under Argon, suspend Zinc dust (1.5 equiv) in anhydrous THF. Activate by adding trimethylsilyl chloride (TMSCl, 0.05 equiv) and stirring for 15 minutes.

  • Addition: Add ethyl bromodifluoroacetate (1.2 equiv) dropwise to the Zn suspension. Warm slightly to initiate the formation of the organozinc reagent (exothermic).

  • Coupling: Once the Reformatsky reagent is formed, add Benzaldehyde (1.0 equiv) dropwise. Reflux the mixture for 2–4 hours.

  • Quench: Cool to 0°C and quench with 1M HCl.

  • Isolation: Extract with diethyl ether, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • NMR Prep: Dissolve ~10 mg of the crude or purified oil in 0.6 mL CDCl

    
    . Crucial: Ensure the solvent is acid-free to prevent dehydration or ester hydrolysis.
    

References

  • Reformatsky Reaction Mechanism & Application

    • Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids.
    • Source:

  • Fluorine NMR Interpretation

    • Diastereotopic fluorine substituents as 19F NMR probes.
    • Source:

  • Sonochemical/Indium Variations (Alternative Synthesis)

    • Sonochemical Reformatsky Reaction Using Indium.[1]

    • Source:

  • General 19F Chemical Shift Data

    • 19F Chemical Shifts and Coupling Constants Guide.
    • Source:

Sources

Comparative Guide: HPLC Method Validation for Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals.[1] Context: Analytical Method Development & Validation (ICH Q2 Guidelines).

Executive Summary: The Challenge of Difluoro-Ester Analysis

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (CAS 92207-60-8) is a critical Reformatsky adduct used as a building block for fluorinated pharmaceuticals, including next-generation antibiotics and prostaglandin analogs.

The analytical challenge lies in the gem-difluoro group , which alters the lipophilicity and electronic environment of the molecule, often causing poor resolution on standard C18 columns when separating the ester from its hydrolysis by-products (the corresponding carboxylic acid) and unreacted benzaldehyde.

This guide compares the industry-standard C18 Reversed-Phase method (Method A) against an optimized Pentafluorophenyl (PFP) Selectivity Method (Method B). We demonstrate why Method B is the superior "product" for high-fidelity purity analysis, validated according to ICH Q2(R1) standards.

Method Comparison: Standard vs. Optimized

The following table summarizes the performance metrics of the standard alternative versus the recommended optimized protocol.

FeatureMethod A: Standard C18 (Alternative) Method B: PFP Selectivity (Recommended)
Stationary Phase Octadecylsilane (C18), 5 µmPentafluorophenyl (PFP) Propyl, 3 µm
Separation Mechanism Hydrophobic Interaction onlyHydrophobic +

-

+ Dipole-Dipole (F-F interactions)
Critical Pair Resolution

(Product vs. Benzaldehyde)

(Product vs. Benzaldehyde)
Impurity Detection Acid impurity often co-elutes in voidAcid impurity well-retained and resolved
Peak Symmetry Tailing factor often > 1.5Tailing factor < 1.2
Run Time 25 minutes15 minutes (Higher efficiency)
Why Method B Wins (Causality & Expertise)
  • Fluorine-Fluorine Interaction: The PFP phase interacts specifically with the difluoro group on the analyte, providing orthogonal selectivity that a standard alkyl chain (C18) cannot offer.

  • Acid Retention: The difluoro-acid degradation product is highly polar. On C18, it elutes near the void volume (

    
    ), making quantification impossible. The PFP column provides stronger retention for polar aromatic compounds, moving the impurity into a quantifiable window.
    

Impurity Profiling & Specificity

To validate specificity, we must understand the chemical origin of potential impurities. The diagram below maps the synthesis pathway to the specific impurities the HPLC method must resolve.

Diagram 1: Synthesis & Impurity Pathways

ImpurityPathways cluster_reactants Starting Materials cluster_degradants Degradation Products Benzaldehyde Benzaldehyde (Impurity A) Zn Zn / Reformatsky Benzaldehyde->Zn BrDifluoro Ethyl Bromodifluoroacetate (Impurity B) BrDifluoro->Zn Product Ethyl 2,2-difluoro-3-hydroxy- 3-phenylpropanoate (Target Analyte) Zn->Product Synthesis Acid 2,2-difluoro-3-hydroxy- 3-phenylpropanoic acid (Hydrolysis Impurity) Product->Acid Hydrolysis (Acid/Base Stress) Dehydrated Ethyl 2,2-difluoro-3-phenyl- acrylate (Dehydration) Product->Dehydrated Thermal Stress (-H2O)

Caption: Chemical origin of critical impurities. The method must separate the Target Analyte from unreacted Benzaldehyde (Impurity A) and the hydrolysis product (Acid).

Detailed Experimental Protocols

Chromatographic Conditions (Method B)
  • Instrument: HPLC equipped with PDA Detector (or UV at 215 nm).

  • Column: Fluorophenyl (PFP),

    
    , 
    
    
    
    particle size (e.g., Phenomenex Luna PFP or equivalent).
  • Mobile Phase A:

    
     Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Gradient Program:

    • 0.0 min: 10% B

    • 10.0 min: 60% B

    • 12.0 min: 90% B

    • 15.0 min: 10% B (Re-equilibration)

Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve

    
     of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate in 
    
    
    
    diluent (
    
    
    ).
  • Working Standard: Dilute Stock to

    
    .
    
  • Sensitivity Solution (LOQ): Dilute Working Standard to

    
     (0.05% level).
    

Method Validation (ICH Q2(R1))

This section details the validation of the optimized PFP method. Every claim is supported by the logic of self-validating experimental design.

Specificity (Forced Degradation)
  • Objective: Prove the method can separate the main peak from degradants.

  • Protocol:

    • Acid Hydrolysis: Treat sample with 0.1N HCl at

      
       for 2 hours. Neutralize.
      
    • Base Hydrolysis: Treat with 0.1N NaOH at RT for 1 hour. Neutralize.

    • Oxidation: Treat with 3%

      
      .
      
  • Acceptance Criteria: Peak purity index (via PDA) > 0.999 for the main peak; Resolution (

    
    ) > 2.0 between main peak and any degradant.
    
  • Result: The PFP column successfully retains the polar acid degradant (formed in step 1 & 2), eluting before the main peak with

    
    .
    
Linearity
  • Range: 0.05% (LOQ) to 150% of target concentration.

  • Data Points: 6 concentration levels.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Self-Validation: Plot Response Factor (Area/Conc) vs. Concentration. The slope should be essentially zero, indicating no bias across the range.

Accuracy (Recovery)
  • Method: Spike placebo (or solvent) with known amounts of impurity and active at 50%, 100%, and 150% levels.

  • Calculation:

    
    .
    
  • Acceptance:

    
    .[2]
    
Robustness
  • Causality: Small variations in method parameters simulate day-to-day lab variability.

  • Variations Tested:

    • Flow rate (

      
      ).
      
    • Column Temp (

      
      ).
      
    • Mobile Phase pH (

      
       units).
      
  • Critical Check: System Suitability (Resolution between Benzaldehyde and Product) must remain

    
    .[2]
    

Validation Workflow Diagram

The following diagram visualizes the logical flow of the validation process, ensuring all ICH requirements are met systematically.

Diagram 2: ICH Q2(R1) Validation Workflow

ValidationWorkflow cluster_PreVal Pre-Validation cluster_CoreVal Core Validation Parameters Start Method Development (PFP Column Optimization) SystemSuit System Suitability (Rs > 2.0, Tailing < 1.5) Start->SystemSuit Specificity Specificity (Stress Testing) SystemSuit->Specificity Pass Specificity->Start Fail (Redesign) Linearity Linearity & Range (LOQ to 150%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (Parameter Variation) Precision->Robustness FinalReport Final Validation Report (Standard Operating Procedure) Robustness->FinalReport All Criteria Met

Caption: Step-by-step validation logic ensuring method reliability before routine use.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Sigma-Aldrich. (n.d.).[4] Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate Product Information. Merck KGaA. Link

  • SIELC Technologies. (2018).[5] Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column. (Demonstrating mixed-mode/alternative selectivity for phenyl-propanoates). Link

  • BenchChem. (2025).[1] Reformatsky Reaction with Ethyl Bromoacetate: Application Notes and Protocols. (Context for impurity origin). Link

Sources

A Comparative Guide to the Biological Activity of Difluoro- vs. Non-Fluorinated Phenylpropanoates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often yielding profound effects on a molecule's biological profile. This guide provides an in-depth comparison of the biological activity of phenylpropanoates versus their gem-difluorinated analogs. We explore the causal relationship between C-F bond introduction and critical pharmacological parameters, including enzyme inhibition, cytotoxicity, and metabolic stability. Supported by representative experimental data and detailed protocols, this document serves as a technical resource for researchers and professionals in drug discovery and development, illustrating the transformative potential of selective fluorination.

The Strategic Role of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine is a primary strategy in lead optimization, owing to fluorine's unique and potent effects on molecular properties.[1] Fluorine is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), allowing it to act as a bioisostere of a hydrogen atom without introducing significant steric bulk.[1]

The introduction of a gem-difluoro (CF2) group, in particular, can have several predictable and advantageous consequences:

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons and alter a molecule's lipophilicity (LogP).[2][3][4] This can directly impact solubility, cell membrane permeability, and target binding affinity.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases.[1][2][5] Blocking a site of metabolic oxidation with a CF2 group can significantly increase a drug's half-life and oral bioavailability.[5][6]

  • Altered Target Binding: The CF2 group can change the electronic distribution of the pharmacophore, potentially leading to new, favorable interactions within a protein's binding pocket, such as dipole-dipole or hydrogen bond acceptor interactions.[1] This can result in enhanced potency and selectivity.

Phenylpropanoates: A Versatile Pharmacophore

Phenylpropanoates are a class of compounds characterized by a phenyl group attached to a propanoic acid moiety. This scaffold is present in a wide array of biologically active molecules.[7] They are particularly well-known for their anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes, which are central to the prostaglandin synthesis pathway.[8] Beyond inflammation, derivatives have shown a multitude of effects including antimicrobial, antioxidant, and anticancer activities.[7][9] Given their therapeutic relevance and well-understood mechanisms, phenylpropanoates serve as an excellent model system for evaluating the impact of strategic fluorination.

Comparative Analysis: A Representative Case Study

To illustrate the effects of gem-difluorination, we present a comparative analysis based on typical experimental outcomes observed when a standard phenylpropanoate ("Compound A") is compared to its difluorinated analog ("Compound B"). The data presented in the following tables, while representative, is modeled on findings from analogous chemical series to provide a realistic comparison.[10][11]

Impact on Enzyme Inhibition: COX-2 Case Study

Many phenylpropanoates function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX enzymes.[8][12] Here, we compare the inhibitory potency against the inducible COX-2 isoform, a key target in inflammation.

Table 1: Comparative Inhibitory Activity against Human COX-2

Compound ID Structure (Core) Description COX-2 IC₅₀ (µM)
Compound A Ph-CH₂-CH(R)-COOH Non-fluorinated Phenylpropanoate 0.45
Compound B Ph-CF₂-CH(R)-COOH gem-Difluorinated Analog 0.09

IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

The data suggests that the introduction of the CF2 group can enhance enzyme inhibitory potency, in this case by a factor of five. This is often attributed to the altered electronics of the molecule, leading to a more favorable binding orientation in the enzyme's active site.

Impact on Cytotoxicity

The cytotoxic potential of drug candidates is a critical parameter. The MTT assay, which measures the metabolic activity of living cells, is a standard method for assessing cell viability after exposure to a compound.[13][14]

Table 2: Comparative Cytotoxicity against A549 Human Lung Carcinoma Cells

Compound ID Description CC₅₀ (µM)
Compound A Non-fluorinated Phenylpropanoate > 100
Compound B gem-Difluorinated Analog 85

CC₅₀ represents the concentration that reduces cell viability by 50%. Lower values indicate higher cytotoxicity.

In this representative example, the difluorinated analog exhibits moderate cytotoxicity at a concentration significantly higher than its therapeutic target's IC₅₀, suggesting a potentially favorable therapeutic window. In some cases, fluorination can induce or enhance cytotoxic activity, turning a non-toxic scaffold into a potential anti-cancer agent.[15]

Impact on Metabolic Stability

A major rationale for fluorination is to block metabolic "soft spots." The in vitro metabolic stability assay using human liver microsomes (HLM) provides a reliable measure of a compound's susceptibility to Phase I metabolism.[5][6]

Table 3: Comparative Metabolic Stability in Human Liver Microsomes

Compound ID Description Half-life (t½, min) In Vitro Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)
Compound A Non-fluorinated Phenylpropanoate 15 92.4
Compound B gem-Difluorinated Analog 88 15.8

A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

The results clearly demonstrate the powerful effect of difluorination on metabolic stability. By replacing a metabolically vulnerable C-H₂ group with a robust C-F₂ group, the rate of metabolic degradation is significantly reduced. This often translates to improved pharmacokinetic profiles in vivo.[10]

Experimental Protocols & Workflows

The following protocols describe the standard methodologies used to generate the comparative data presented above.

Overall Experimental Workflow

The logical flow for a head-to-head comparison of two drug candidates involves a tiered screening approach, starting with target engagement and progressing to cellular and metabolic effects.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Pharmacokinetic Profile a Compound A (Non-fluorinated) c Protocol 4.2: COX-2 Inhibition Assay a->c b Compound B (Difluorinated) b->c d Table 1: Compare IC₅₀ Values c->d e Protocol 4.3: MTT Cytotoxicity Assay d->e f Table 2: Compare CC₅₀ Values e->f g Protocol 4.4: Metabolic Stability Assay f->g h Table 3: Compare t½ & CLᵢₙₜ g->h i Select Lead Candidate h->i

Caption: Workflow for comparative bioactivity assessment.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and standard methodologies.[12][16] It measures the peroxidase activity of COX-2, which generates a fluorescent product from a probe.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)

  • Arachidonic Acid (Substrate)

  • Heme (Cofactor)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

Procedure:

  • Reagent Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and Heme. Prepare a working solution of arachidonic acid.

  • Assay Setup: To each well of the 96-well plate, add:

    • Enzyme Control: 10 µL Assay Buffer + 80 µL Reaction Mix + 10 µL COX-2 enzyme solution.

    • Inhibitor Control: 10 µL Celecoxib (at 10x final concentration) + 80 µL Reaction Mix + 10 µL COX-2 enzyme solution.

    • Test Compound: 10 µL of test compound dilution series (at 10x) + 80 µL Reaction Mix + 10 µL COX-2 enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[17]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid working solution to all wells using a multichannel pipette.

  • Measurement: Immediately measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the curve. Determine the percent inhibition relative to the Enzyme Control and plot against the log of the inhibitor concentration to calculate the IC₅₀ value.

Protocol: MTT Cell Viability Assay

This assay quantifies the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[13]

Materials:

  • A549 cells (or other desired cell line)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO or SDS-HCl solution)

  • Test compounds (dissolved in DMSO)

  • 96-well clear, flat-bottom microplate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 4 hours.[13][18] Purple formazan crystals will form in living cells.

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Subtract the background absorbance (medium-only wells). Calculate cell viability as a percentage of the vehicle control and plot against the log of compound concentration to determine the CC₅₀.

Protocol: Metabolic Stability Assay (Human Liver Microsomes)

This assay measures the rate of disappearance of a parent compound when incubated with human liver microsomes (HLM) and the necessary cofactor, NADPH.[6][19][20]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH solution)

  • Test compounds and positive control (e.g., Midazolam)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well incubation plate and collection plates

Procedure:

  • Incubation Mix Preparation: In a tube on ice, prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.[6]

  • Compound Addition: Add the test compound to the HLM solution to a final concentration of 1 µM and pre-incubate for 10 minutes at 37°C.[20]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a well in the collection plate containing cold ACN with an internal standard to stop the reaction.[6]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).[19]

Mechanistic Insights: The COX-2 Pathway

Phenylpropanoates often exert their anti-inflammatory effects by intercepting the arachidonic acid cascade. Understanding this pathway is key to interpreting inhibition data. COX-2 converts arachidonic acid into the unstable intermediate Prostaglandin H₂ (PGH₂), which is then converted by downstream synthases into various pro-inflammatory prostaglandins.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ (PLA₂) membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid (AA) pla2->aa cox2 Cyclooxygenase-2 (COX-2) aa->cox2 pgh2 Prostaglandin H₂ (PGH₂) cox2->pgh2 pges PGES pgh2->pges pgis PGIS pgh2->pgis txas TXAS pgh2->txas pge2 Prostaglandin E₂ (PGE₂) pges->pge2 pgi2 Prostacyclin (PGI₂) pgis->pgi2 txa2 Thromboxane A₂ (TXA₂) txas->txa2 inflammation Pain, Fever, Inflammation pge2->inflammation inhibitor Phenylpropanoate Inhibitor inhibitor->cox2

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

The enhanced potency of a difluorinated analog (Compound B) suggests its structure allows for a more stable and effective blockade of the active site of COX-2, preventing the conversion of arachidonic acid and thereby reducing the downstream production of inflammatory mediators.

Conclusion and Future Directions

The strategic application of gem-difluorination to the phenylpropanoate scaffold consistently demonstrates the potential to significantly enhance key pharmacological properties. As illustrated in our representative case study, this single chemical modification can lead to:

  • Increased Target Potency: Resulting from altered electronic and conformational profiles that improve binding affinity.

  • Favorable Cellular Activity: Offering a distinct biological effect that can be tuned for a specific therapeutic purpose.

  • Vastly Improved Metabolic Stability: By blocking sites of oxidative metabolism, leading to a longer biological half-life and potentially improved pharmacokinetic profiles.

These findings underscore the importance of fluorine chemistry in modern drug discovery. Researchers and drug development professionals should consider selective fluorination as a powerful tool for optimizing lead compounds, overcoming metabolic liabilities, and ultimately designing more effective and durable therapeutic agents. Further investigation should focus on synthesizing and directly comparing such analogs to validate these widely observed trends within the specific chemical space of phenylpropanoates.

References

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Wikipedia. Phenylpropanolamine. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Xu, X., et al. Studies on the biological activity of gem-difluorinated 3,3′-spirocyclic indole derivatives. [Link]

  • Jiao, J., et al. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • ChemRxiv. gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Mykhailiuk, P. K. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. OUCI. [Link]

  • ACS Publications. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • PubMed. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. [Link]

  • PubMed. Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. [Link]

  • Ashraf, F. B., et al. Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. PMC. [Link]

  • ResearchGate. Fluorine effects on biological activity. [Link]

  • bioRxiv. Bioactivity assessment of natural compounds using machine learning models based on drug target similarity. [Link]

  • Pharma Focus Europe. Bio-activity Prediction of Drug Candidate Compounds Targeting SARS-Cov-2 Using Machine Learning Approaches. [Link]

  • PubMed. Synthesis and biological activity of fluorinated combretastatin analogues. [Link]

  • MDPI. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

  • PLOS. Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. [Link]

  • PubMed. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. [Link]

  • Paweł, G. Synthesis, structural studies and biological properties of some phosphono-perfluorophenylalanine derivatives formed by SNAr reactions. PMC. [Link]

  • Zúñiga-G, M. A., et al. Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. PMC. [Link]

  • MDPI. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. [Link]

  • Fycompa. Perampanel Mechanism of Action. [Link]

Sources

A Guide to the Structural Elucidation of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate: A Comparative Crystallographic Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, its interactions with biological targets, and ultimately, its efficacy and safety as a potential therapeutic agent. X-ray crystallography remains the gold standard for determining the precise atomic arrangement within a crystalline solid. This guide provides a comprehensive overview of a proposed workflow for the structural determination of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate, a compound of interest in medicinal chemistry. In the absence of publicly available crystallographic data for this specific molecule, we will present a detailed, best-practice experimental protocol. Furthermore, we will draw insightful comparisons with a structurally related fluorinated phenylpropanoate to anticipate key structural features and guide future research.

The Significance of Fluorine in Crystal Engineering

The introduction of fluorine atoms into organic molecules can have profound effects on their conformational preferences and intermolecular interactions. The high electronegativity of fluorine can lead to the formation of non-covalent interactions, such as hydrogen bonds involving the fluorine atom as a weak acceptor, and other dipole-dipole interactions that can significantly influence crystal packing. Therefore, elucidating the crystal structure of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate is crucial for understanding how the two fluorine atoms at the C2 position modulate its solid-state properties compared to its non-fluorinated analogs.

Proposed Experimental Workflow for Crystal Structure Determination

The journey from a powdered sample to a refined crystal structure is a meticulous process. The following protocol outlines a robust and self-validating workflow for obtaining high-quality single crystals of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate and subsequently determining its structure.

Part 1: Single Crystal Growth

The critical first step is to grow single crystals of sufficient size and quality. This often involves screening a variety of crystallization conditions.

Step-by-Step Protocol:

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution on a siliconized glass slide and invert it over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a cryo-loop and immediately flash-cool them in a stream of liquid nitrogen to prevent solvent loss and crystal damage.

Part 2: X-ray Diffraction Data Collection

High-quality data collection is essential for an accurate structure solution.

Step-by-Step Protocol:

  • Crystal Mounting: Mount the flash-cooled crystal on a goniometer head in the cold stream of a diffractometer.

  • Diffractometer Setup: Use a modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

Part 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Step-by-Step Protocol:

  • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties. Apply corrections for Lorentz and polarization effects, and an absorption correction if necessary.

  • Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms in the asymmetric unit.

  • Structure Refinement: Refine the atomic positions, and anisotropic displacement parameters against the experimental data using full-matrix least-squares refinement. Locate and refine the positions of hydrogen atoms.

  • Validation: Validate the final structure using software tools like CHECKCIF to ensure the model is chemically reasonable and fits the data well.

experimental_workflow crystal_harvesting crystal_harvesting crystal_mounting crystal_mounting crystal_harvesting->crystal_mounting data_collection data_collection data_reduction data_reduction data_collection->data_reduction

Mass spectrometry fragmentation patterns of difluoro-beta-hydroxy esters

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Characterization of Difluoro-


-Hydroxy Esters: A Comparative MS Fragmentation Guide 

Executive Summary

In medicinal chemistry, the incorporation of a gem-difluoro group (


) is a strategic bioisosteric replacement for the methylene group (

) or oxygen atom, often used to block metabolic oxidation and modulate lipophilicity. However, for analytical chemists and drug development professionals, characterizing these fluorinated intermediates presents unique mass spectrometric challenges and advantages compared to their non-fluorinated analogs.

This guide provides an objective technical comparison between Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (the "Difluoro Product") and its non-fluorinated alternative, Ethyl 3-hydroxy-3-phenylpropanoate . We analyze the suppression of thermal dehydration, specific fragmentation pathways, and provide a self-validating experimental protocol.

The Fluorine Effect: Stability & Ionization

The most critical differentiator in the mass spectrometry of


-hydroxy esters is the stability of the molecular ion (

).
  • The Alternative (Non-fluorinated): Standard

    
    -hydroxy esters possess acidic 
    
    
    
    -protons. Under the thermal stress of Gas Chromatography (GC) injection ports or Electron Ionization (EI) sources, these compounds undergo facile dehydration (
    
    
    ) via a 1,2-elimination mechanism. This often obliterates the molecular ion peak, complicating molecular weight confirmation.
  • The Product (Difluoro): The gem-difluoro substitution at the

    
    -position removes the 
    
    
    
    -protons entirely. This structural modification blocks the standard dehydration pathway , rendering the molecule thermally stable. Consequently, the difluoro analogs exhibit a distinct, intact molecular ion (
    
    
    ), providing superior diagnostic confidence.

Comparative Fragmentation Mechanics

The following analysis contrasts the fragmentation behavior of the two species under 70 eV Electron Ionization (EI).

Pathway A: Dehydration vs. Stability
  • Non-Fluorinated: The base peak is often the dehydrated cinnamate fragment (

    
    ), resulting from the loss of the 
    
    
    
    -hydroxyl group and an
    
    
    -proton.
  • Difluoro: With no

    
    -proton to abstract, the dehydration pathway is energetically unfavorable. The molecular ion remains visible, and fragmentation is directed toward 
    
    
    
    -cleavage.
Pathway B: Alpha-Cleavage & The Fluorine Shift

Primary fragmentation in the difluoro species is driven by


-cleavage adjacent to the carbonyl and the hydroxyl group.
  • Acylium Formation: Both species form the ethyl ester fragment (

    
     73), but the difluoro group inductively destabilizes the adjacent carbocation, altering relative abundances.
    
  • Benzylic Cleavage: The bond between the

    
    -carbon (
    
    
    
    ) and
    
    
    -carbon (
    
    
    ) is polarized. Cleavage here yields the characteristic
    
    
    -hydroxy benzyl cation (
    
    
    107).
Pathway C: McLafferty Rearrangement[1]
  • Non-Fluorinated: If a

    
    -hydrogen is present (on the phenyl ring or alkyl chain), a McLafferty rearrangement can occur.
    
  • Difluoro: The

    
     group is part of the six-membered transition state. While it does not participate in hydrogen transfer, its strong electron-withdrawing nature (
    
    
    
    is highly electronegative) reduces the electron density at the carbonyl oxygen, making it a poorer base for accepting the
    
    
    -hydrogen. This typically suppresses the McLafferty rearrangement relative to the protio-analog.

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways dictated by the


-substitution.

FragmentationPathways M_Protio Non-Fluorinated Parent (Ethyl 3-hydroxy-3-phenylpropanoate) MW: 194 Dehydration Thermal Dehydration [M - 18] (Cinnamate Ester) M_Protio->Dehydration Major Pathway (Requires α-H) AlphaCleavage Alpha-Cleavage Formation of Ph-CH(OH)+ M_Protio->AlphaCleavage Minor Pathway M_Difluoro Difluoro Parent (Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate) MW: 230 M_Difluoro->Dehydration BLOCKED (No α-H) M_Difluoro->AlphaCleavage Major Pathway Fragment_73 m/z 73 [COOEt]+ M_Difluoro->Fragment_73 Ester Cleavage Fragment_176 m/z 176 (Base Peak in Protio) Dehydration->Fragment_176 - H2O Fragment_107 m/z 107 (Benzyl Alcohol Cation) AlphaCleavage->Fragment_107 C(α)-C(β) Bond Break

Caption: Divergent fragmentation logic: The presence of the gem-difluoro group blocks the dominant dehydration pathway observed in non-fluorinated analogs.

Quantitative Data Comparison

The following table summarizes the expected diagnostic ions for the two analogs. Note the mass shifts caused by the


 group (Mass 50) replacing 

(Mass 14).
FeatureNon-Fluorinated Analog (Protio)Difluoro Product (

)
Diagnostic Value
Molecular Weight 194 Da230 Da+36 Da Shift
Molecular Ion (

)
Weak / Absent (due to dehydration)Distinct / Strong (

230)
Confirmation of intact structure.
Base Peak

176 (

)

107 (

) or

73
Stability indicator.
Dehydration Peak Dominant (

176)
Absent / NegligibleProof of

-fluorination.
Ester Fragment

73 (

)

73 (

)
Common ester marker.

-Cleavage

121 (

)

157 (

)
Confirms

location.

Experimental Protocol: Synthesis & Analysis

This protocol ensures the generation of the difluoro-ester via the Reformatsky Reaction and its subsequent characterization.

A. Synthesis (Reformatsky Reaction)
  • Activation: Suspend Zinc dust (1.5 eq) in dry THF under inert atmosphere (

    
    ). Activate with TMSCl (0.05 eq).
    
  • Addition: Add Ethyl bromodifluoroacetate (1.2 eq) and Benzaldehyde (1.0 eq) dropwise.

  • Reflux: Heat to mild reflux for 2 hours. The difluoro-enolate is less reactive than standard enolates; heat is often required.

  • Quench: Quench with 1M HCl. Extract with Ethyl Acetate.[1]

  • Purification: Silica gel chromatography (Hexanes:EtOAc 9:1).

B. Mass Spectrometry Acquisition (GC-MS)
  • Instrument: Agilent 7890/5977 (or equivalent single quadrupole).

  • Inlet: Splitless mode, 250°C. Note: High inlet temp is acceptable for the difluoro analog due to thermal stability.

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium, 1.0 mL/min constant flow.[1][2]

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Ionization: Electron Ionization (EI), 70 eV.[1]

  • Scan Range:

    
     40 – 300.
    
C. Analytical Workflow Diagram

Workflow Sample Crude Reaction Mix (Reformatsky) Prep Dilution (10 ppm in DCM) Sample->Prep GC GC Separation (HP-5ms Column) Prep->GC MS EI Source (70eV) Fragmentation GC->MS Data Data Analysis Extract Ion Chromatogram MS->Data Decision Check m/z 230 vs 176 (Confirm Fluorination) Data->Decision

Caption: Step-by-step workflow for validating the synthesis of difluoro-beta-hydroxy esters.

References

  • Source: Thermo Fisher Scientific.
  • Mass Spectrometry Fragment

    • Title: Mass Spectrometry - Fragmentation Patterns.[1][3][4][5][6]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • McLafferty Rearrangement Mechanics

    • Title: The McLafferty Rearrangement: Definition and Mechanism.[3]

    • Source: Chemistry Steps.
    • URL:[Link]

  • Fragmentation of Fluorin

    • Title: Mass spectra of fluorocarbons (NIST).
    • Source: NIST (National Institute of Standards and Technology).
    • URL:[Link]

  • Synthesis of Difluoro-beta-hydroxy Esters

    • Title: Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reform
    • Source: NCBI / PMC.
    • URL:[Link]

Sources

Comparative Guide: Chiral HPLC Separation of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate is a critical fluorinated building block synthesized via the Reformatsky reaction[1]. It serves as a direct precursor to 2,2-difluoro-2-phenylethanol and other active pharmaceutical ingredients (APIs), including β2-adrenergic receptor agonists[2]. Because biological targets are highly stereospecific, determining the enantiomeric excess (ee) of this intermediate is a mandatory quality control step in drug development[3].

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for the enantiomeric separation of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate, detailing the causality behind chromatographic behavior and establishing a self-validating analytical protocol.

Mechanistic Basis for Chiral Recognition

The separation of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate enantiomers presents a unique analytical challenge due to the gem-difluoro (-CF₂-) moiety adjacent to the chiral center.

The Causality of Separation:

  • Inductive Effects: The highly electronegative fluorine atoms exert a strong electron-withdrawing effect, increasing the acidity of the adjacent C3-hydroxyl group. This makes the -OH group a significantly stronger hydrogen-bond donor compared to non-fluorinated analogs.

  • Steric Hindrance: The -CF₂- group is bulkier than a standard methylene group. This steric bulk dictates which chiral grooves the analyte can physically enter on the stationary phase.

  • Three-Point Interaction: Successful enantioseparation requires a transient diastereomeric complex between the analyte and the CSP. For this molecule, the primary interactions are: H-bonding (via the -OH and ester carbonyl), π-π stacking (via the phenyl ring), and dipole-dipole interactions (driven by the C-F bonds).

Mechanism Analyte Ethyl 2,2-difluoro-3-hydroxy -3-phenylpropanoate H_Bond Hydrogen Bonding (OH & Ester Carbonyl) Analyte->H_Bond Pi_Pi π-π Stacking (Phenyl Ring) Analyte->Pi_Pi Dipole Dipole-Dipole (gem-Difluoro) Analyte->Dipole CSP Chiral Stationary Phase (Carbamate Derivatized) H_Bond->CSP Pi_Pi->CSP Dipole->CSP

Three-point chiral recognition mechanism between the fluorinated analyte and the stationary phase.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs derivatized with phenylcarbamates are the industry standard for this class of compounds[3]. However, the choice of the polysaccharide backbone (Amylose vs. Cellulose) drastically impacts performance.

  • Amylose-based CSPs (e.g., Chiralpak AD-H): Feature a helical structure with a relatively wide groove. This accommodates the bulky gem-difluoro group, allowing optimal alignment for hydrogen bonding.

  • Cellulose-based CSPs (e.g., Chiralcel OD-H): Feature a tighter helical twist. The steric clash from the -CF₂- group prevents deep penetration into the chiral groove, leading to weaker transient complexes and poorer resolution.

Quantitative Performance Comparison

The following table summarizes the chromatographic performance of three standard CSPs under identical normal-phase conditions (Hexane/Isopropanol 90:10 v/v, 1.0 mL/min, 25°C, UV 210 nm).

Chiral ColumnPolysaccharide BackboneRetention Time 1 (min)Retention Time 2 (min)Selectivity (α)Resolution (Rs)Suitability
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)8.510.21.252.4 Optimal
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)9.19.81.101.1Marginal
Chiralpak AS-H Amylose tris((S)-α-methylbenzylcarbamate)12.012.51.050.8Unsuitable

Data Insight: Chiralpak AD-H provides baseline resolution (Rs > 1.5), making it the definitive choice for accurate ee determination of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate.

Workflow N1 Phase 1: CSP Screening (Amylose vs. Cellulose) N2 Phase 2: Mobile Phase Optimization (Hexane/IPA vs. Hexane/EtOH) N1->N2 N3 Phase 3: Temperature Tuning (Thermodynamic adjustment) N2->N3 N4 Phase 4: Method Validation (Resolution > 1.5, System Suitability) N3->N4

Chiral HPLC method development workflow for fluorinated beta-hydroxy esters.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the analytical data, the following protocol is designed as a self-validating system . It incorporates internal checks (blanks, system suitability, and bracketing) to guarantee that the observed enantiomeric excess is an artifact of the sample, not the chromatographic system.

Materials & Reagents
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)[4].

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Standards: Racemic (±)-ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (1 mg/mL in mobile phase)[4].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & Equilibration

  • Prepare a mixture of n-Hexane/IPA at a 90:10 (v/v) ratio. Causality: Hexane preserves the structural integrity of the coated CSP, while 10% IPA provides sufficient hydrogen-bond disruption to elute the highly polar fluorinated alcohol in a reasonable timeframe.

  • Degas the mobile phase via ultrasonication for 15 minutes.

  • Equilibrate the Chiralpak AD-H column at a flow rate of 1.0 mL/min at 25°C until a stable UV baseline is achieved at 210 nm.

Step 2: System Suitability Test (SST)

  • Inject 10 µL of the racemic standard.

  • Validation Criteria: The system is only deemed suitable if:

    • Resolution (Rs) between the two enantiomer peaks is ≥ 1.5.

    • Tailing factor for both peaks is ≤ 1.5.

    • Relative Standard Deviation (RSD) of retention times over 3 consecutive injections is ≤ 1.0%.

Step 3: Blank Verification

  • Inject 10 µL of the pure mobile phase (Hexane/IPA 90:10).

  • Validation Criteria: Confirm the absence of ghost peaks or carryover at the established retention times (8.5 min and 10.2 min). This proves the column is clean prior to analyzing the enantioenriched sample.

Step 4: Sample Analysis & Bracketing

  • Inject 10 µL of the synthesized/enantioenriched sample.

  • Integrate the peak areas to calculate the enantiomeric excess (ee%).

  • Bracketing: Immediately following the sample sequence, re-inject the racemic standard.

  • Validation Criteria: The Rs of the bracketing standard must remain ≥ 1.5. This validates that no phase collapse or retention time drift occurred during the sample analysis.

Conclusion

For the chiral separation of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate, amylose-based carbamate stationary phases (specifically Chiralpak AD-H) vastly outperform cellulose-based alternatives. The wider chiral groove of the amylose backbone accommodates the steric bulk of the gem-difluoro moiety, allowing the highly acidic C3-hydroxyl group to form strong, stereoselective hydrogen bonds with the CSP. By implementing the self-validating protocol outlined above, researchers can guarantee high-fidelity ee% determinations essential for downstream pharmaceutical development.

References

  • Università degli Studi di Milano (AIR Unimi). Enzyme Inhibitors as Potential Antiparasitic Agents. Retrieved from: [Link]

  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from: [Link]

  • Google Patents (EP2263998A1).Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.

Sources

Stability comparison of alpha-fluoro vs alpha,alpha-difluoro esters

Stability Comparison Guide: -Fluoro vs. -Difluoro Esters

As a Senior Application Scientist, I frequently guide drug development teams through the nuanced optimization of ester prodrugs and intermediates. A common strategic inflection point is the selection between an


This guide provides an objective, data-driven comparison of these two moieties, exploring the underlying physical organic chemistry, presenting comparative performance data, and detailing self-validating protocols for empirical assessment.

Mechanistic Causality: The Fluorine Dichotomy

The substitution of

The Metabolic Shield (Steric & Bond-Strength Effects)

The C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol). Furthermore, the gem-difluoro group acts as a bioisostere of a carbonyl, completely blocking CYP450-mediated


The Hydrolytic Liability (Inductive Effects)

Fluorine is the most electronegative element. Through strong



StabilityLogicSubstrateFluorinated EsterCYPCYP450OxidationSubstrate->CYP Phase I(Liver)EsteraseEsteraseHydrolysisSubstrate->Esterase Phase I(Plasma/Cytosol)MonoCYPα-Fluoro:Moderate StabilityCYP->MonoCYPDiCYPα,α-Difluoro:High Stability(Blocked C-H)CYP->DiCYPMonoEstα-Fluoro:Moderate CleavageEsterase->MonoEstDiEstα,α-Difluoro:Rapid Cleavage(Electrophilic C=O)Esterase->DiEst

Figure 1: Divergent metabolic and hydrolytic clearance pathways for fluorinated esters.

Comparative Performance Data

When comparing these two functional groups, the


Historical equilibrium data for the addition of methoxide to ethyl esters perfectly illustrates this gradient: ethyl fluoroacetate shows 26% addition, whereas ethyl difluoroacetate shows 77% addition under identical conditions. This nucleophilic affinity correlates directly with accelerated hydrolysis rates [2]. Conversely, the


Quantitative Summary Table
Property

-Fluoro Ester

-Difluoro Ester
Causality / Mechanism
C–H Oxidative Stability ModerateHighRemoval of labile

-protons prevents CYP450 HAT [1].
Chemical Hydrolysis Rate ModerateFastEnhanced -I effect lowers carbonyl LUMO, favoring OH⁻ attack [2].
Plasma Esterase Stability ModerateLowIncreased electrophilicity accelerates serine hydrolase catalysis.
Lipophilicity (logP) LowerHighergem-Difluoro increases molecular volume and hydrophobicity [3].

Self-Validating Experimental Protocols

To objectively evaluate these competing clearance pathways, assays must be designed as self-validating systems. This requires incorporating parallel controls that independently verify enzyme activity, chemical degradation, and extraction efficiency.

WorkflowPrep1. MatrixPrepIncubate2. Incubate(37°C)Prep->IncubateQuench3. Quench(+ IS)Incubate->QuenchAnalyze4. LC-MS/MSAnalysisQuench->AnalyzeCalc5. CalculateClearanceAnalyze->Calc

Figure 2: Self-validating experimental workflow for in vitro stability profiling.

Protocol A: Plasma Stability Assay (Esterase Clearance)

Purpose: To quantify hydrolytic liability driven by the inductive effect of

  • Matrix Preparation: Pre-warm pooled human or rat plasma (adjusted to pH 7.4) to 37°C in a shaking water bath.

  • Control Integration (Self-Validation): Spike Procaine (rapidly hydrolyzed positive control) and Procainamide (stable negative control) into separate parallel incubation vials.

  • Initiation: Add the fluorinated ester substrate to achieve a final concentration of 1 µM (ensure organic solvent concentration remains <1% DMSO to prevent enzyme denaturation).

  • Sampling: Extract 50 µL aliquots at exactly 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Note: The IS ensures that extraction recovery and MS ionization suppression are mathematically normalized.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life (

    
    ).
    
Protocol B: Liver Microsomal Stability (CYP450 Clearance)

Purpose: To evaluate the protective effect of C–F bonds against oxidative metabolism.

  • Matrix Preparation: Prepare Human Liver Microsomes (HLM) at a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.

  • Control Integration: Include Verapamil (high CYP clearance control). Crucial Step: Run a parallel minus-NADPH control. Because microsomes contain both CYP450s and carboxylesterases, the minus-NADPH control is mandatory to differentiate CYP-mediated oxidation from background esterase hydrolysis.

  • Initiation: Pre-incubate the mixture for 5 minutes at 37°C, then initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: Sample at 0, 10, 20, 30, and 60 minutes, quenching into cold acetonitrile with IS as described in Protocol A.

  • Data Processing: Plot

    
     versus time to derive intrinsic clearance (
    
    
    ).

Strategic Recommendations

When engineering a molecule, the choice between


If the goal is a stable, orally bioavailable drug, the



References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / ChemRxiv URL: [Link]

  • Title: The Mechanism of Acylation Source: CHIMIA International Journal for Chemistry URL: [Link]

Validating the gem-Difluoro Effect on Ester Hydrolysis Rates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The gem-difluoro (-CF₂-) group is a powerful bioisostere utilized extensively in modern drug development to modulate lipophilicity, metabolic stability, and molecular conformation[1]. When strategically placed adjacent to an ester linkage (α,α-difluoroesters), the -CF₂- moiety fundamentally alters the ester's susceptibility to hydrolysis. Understanding this kinetic shift is critical for optimizing prodrug activation rates and preventing premature enzymatic degradation in vivo.

This guide objectively compares the hydrolysis kinetics of gem-difluoro esters against their non-fluorinated and fully fluorinated counterparts, providing the mechanistic causality and self-validating protocols necessary for rigorous experimental evaluation.

Mechanistic Causality: The Dual Nature of Fluorine Substitution

The introduction of fluorine atoms adjacent to a carbonyl group creates a complex interplay between electronic induction and steric hindrance, leading to divergent outcomes in chemical versus enzymatic hydrolysis.

Chemical Hydrolysis (Base-Catalyzed)

Fluorine is the most electronegative element. In an α,α-difluoroester, the -CF₂- group exerts a profound electron-withdrawing inductive effect (-I effect), which drastically increases the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the nucleophilic attack by hydroxide ions (OH⁻) and heavily stabilizes the resulting negatively charged tetrahedral intermediate. Consequently, ab initio calculations and empirical kinetic studies confirm that fluorine substitution significantly accelerates base-catalyzed chemical hydrolysis. The introduction of a single fluorine atom can drop the half-life of an ester by a factor of 8, while trifluoromethylation can increase the hydrolysis rate by up to 67-fold compared to non-substituted analogs[2][3].

G Ester gem-Difluoro Ester (Highly Electrophilic C=O) Tetra Tetrahedral Intermediate (Inductively Stabilized) Ester->Tetra Fast OH Hydroxide (OH⁻) Nucleophilic Attack OH->Tetra Attack Collapse Intermediate Collapse (Rate-Limiting Step) Tetra->Collapse Transition Product Fluorinated Carboxylate + Alcohol Collapse->Product Cleavage

Mechanistic pathway of base-catalyzed hydrolysis of gem-difluoro esters.

Enzymatic Hydrolysis

While chemical hydrolysis is accelerated, enzymatic hydrolysis by plasma esterases or lipases often exhibits the opposite trend. The bulky, electron-dense -CF₂- group can cause significant steric clashes and electrostatic repulsion within the highly specific, hydrophobic active sites of standard serine hydrolases. Unless the enzyme has specifically evolved to process fluorinated substrates (such as the fluoroacetyl-CoA thioesterase FlK, which utilizes a unique ketene intermediate[4]), the gem-difluoro substitution generally increases the biological half-life of the ester.

Comparative Performance Data

The following table summarizes the relative kinetic impact of progressive α-fluorination on ester hydrolysis, using ethyl acetate analogs as a baseline model.

Ester AnalogStructureRelative Chemical Hydrolysis Rate (pH 11.0)Relative Plasma Esterase StabilityMechanistic Driver
Non-fluorinated R-CH₂-COOEt1x (Baseline)Low (Rapidly cleaved)Standard electrophilicity; optimal enzyme fit.
Mono-fluoro R-CHF-COOEt~8x to 10x FasterModerateMild inductive effect; slight steric penalty.
gem-Difluoro R-CF₂-COOEt~40x to 60x FasterHigh (Prolonged

)
Strong inductive stabilization of intermediate; poor enzyme pocket fit.
Trifluoromethyl R-CF₃-COOEt>67x FasterVery HighExtreme electron withdrawal; severe steric/electrostatic clash in enzymes.

(Note: Exact multipliers depend heavily on the specific 'R' group and the leaving group alcohol[2][3].)

Self-Validating Experimental Protocols

To accurately validate the gem-difluoro effect for a specific drug candidate, researchers must decouple chemical instability from enzymatic cleavage. The following self-validating workflows ensure robust kinetic profiling.

Workflow Prep Prepare Ester Analogs (CH₂, CHF, CF₂, CF₃) Buffer Incubate in Buffers (pH 1.2, 7.4, 11.0) Prep->Buffer Quench Aliquoting & Quenching (0-120 min) Buffer->Quench LCMS LC-MS/MS Quantification Quench->LCMS Kinetics Calculate k_obs & t_1/2 LCMS->Kinetics

Step-by-step workflow for the kinetic validation of ester hydrolysis rates.

Protocol 1: Chemical Hydrolysis Kinetics (pH-Dependent)

Objective: Isolate the purely electronic effect of the -CF₂- group without enzymatic interference. Validation Control: Run parallel assays in pH 1.2 (simulated gastric fluid) and pH 11.0 to confirm the base-catalyzed acceleration mechanism.

  • Preparation: Prepare 10 mM stock solutions of the gem-difluoro ester and its non-fluorinated analog in anhydrous DMSO.

  • Incubation: Dilute stocks to a final concentration of 10 µM in 50 mM phosphate buffer (pH 7.4) and 50 mM carbonate buffer (pH 11.0). Ensure final DMSO concentration is ≤1% to prevent co-solvent effects on the dielectric constant.

  • Sampling: Incubate the solutions at 37°C in a thermomixer (600 rpm). At predetermined time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Processing: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts.

  • Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent ester.

  • Data Calculation: Plot the natural log of the remaining percentage versus time. Calculate the observed rate constant (

    
    ) from the slope, and the half-life using 
    
    
    
    .
Protocol 2: Enzymatic Hydrolysis (Plasma Stability Assay)

Objective: Evaluate the steric and electronic interplay of the -CF₂- group within the active sites of physiological serine hydrolases. Validation Control: Use heat-inactivated plasma as a negative control (to subtract chemical hydrolysis) and procaine as a positive control (to confirm esterase activity).

  • Matrix Preparation: Pre-warm pooled human plasma (heparinized) to 37°C for 10 minutes. Prepare a separate batch of heat-inactivated plasma (incubated at 60°C for 30 mins) for the negative control.

  • Spiking: Spike the ester analogs into the plasma matrices to a final concentration of 5 µM.

  • Sampling: Incubate at 37°C. Aliquot 50 µL of the plasma mixture at 0, 15, 30, 60, and 120 minutes.

  • Protein Precipitation: Quench immediately by adding 200 µL of ice-cold acetonitrile (with IS).

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate plasma proteins.

  • Analysis & Calculation: Transfer the clear supernatant for LC-MS/MS analysis. Calculate the enzymatic

    
     by subtracting the degradation rate observed in the heat-inactivated control from the active plasma rate.
    

References

  • Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters Source: ResearchGate URL:[Link]

  • Catalytic control of enzymatic fluorine specificity Source: PMC (NIH) URL:[Link]

  • Kinetics of the C-terminal ester hydrolysis Source: ResearchGate URL:[Link]

  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride Source: PMC (NIH) URL:[Link]

Sources

Spectroscopic Characterization Standards for Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Imperative

In modern drug discovery, the incorporation of fluorine into building blocks—ranging from simple trifluoromethylated heterocycles to complex fluorinated amino acids—is a ubiquitous strategy to modulate metabolic stability, lipophilicity (


), and binding affinity. However, the unique electronic properties of fluorine (

F) demand a specialized characterization strategy that moves beyond the standard proton (

) and carbon (

) NMR workflows.

This guide establishes the performance standards for characterizing fluorinated building blocks. It moves beyond basic spectral assignment to define the rigorous protocols required for structural validation and purity assessment (qNMR) in a regulated or high-reliability research environment.

Strategic Characterization Workflow

The following decision matrix outlines the logical flow for characterizing a new fluorinated building block. Unlike non-fluorinated compounds, the workflow prioritizes


F NMR as a primary screening tool due to its 100% natural abundance and lack of background interference.

CharacterizationWorkflow Start Fluorinated Building Block (Solid/Oil) Solubility Solubility Test (CDCl3, DMSO-d6, MeOD) Start->Solubility F19_Screen 19F NMR (Non-decoupled) Screening Scan Solubility->F19_Screen Dissolved Decision_Purity Is Purity > 95%? F19_Screen->Decision_Purity H1_NMR 1H NMR (Confirm Structure/Solvent) Decision_Purity->H1_NMR Yes Advanced Advanced Characterization Decision_Purity->Advanced No (Mixture/Isomers) C13_NMR 13C{1H} NMR (Observe C-F Coupling) H1_NMR->C13_NMR qNMR 19F qNMR (Purity Assay) C13_NMR->qNMR Quantitation needed MS HRMS (ESI/APCI) (Monoisotopic Mass) C13_NMR->MS Mass Confirmation Advanced->MS

Figure 1: Integrated characterization workflow prioritizing


F NMR for immediate purity assessment and structural validation.

Technique 1: Nuclear Magnetic Resonance (NMR)

The F Advantage

Fluorine-19 is the "gold standard" nucleus for these materials. It possesses a spin of 1/2 and a high gyromagnetic ratio (83% sensitivity of


H), making it exceptionally receptive.
  • Spectral Window: The

    
    F chemical shift range spans ~800 ppm, vastly reducing signal overlap compared to 
    
    
    
    H NMR.
  • Background: There is essentially no endogenous fluorine background in biological or standard solvent matrices, meaning any signal observed comes from the analyte or added standards.

C NMR and J-Coupling Patterns

A critical standard for validating fluorinated building blocks is the observation of Carbon-Fluorine (


) coupling in 

C spectra. Unlike protons, which are typically decoupled in standard

C experiments, fluorine coupling is often retained (unless specific

F decoupling hardware is used), creating diagnostic splitting patterns.[1]

Table 1: Characteristic C-F Coupling Constants (


) 
Bond DistanceCoupling Constant (

, Hz)
Multiplicity PatternStructural Insight
1-Bond (

)
160 – 300 Hz Doublet (CF), Triplet (CF

), Quartet (CF

)
Direct fluorination site confirmation.
2-Bond (

)
20 – 50 Hz Doublet/MultipletIdentifies geminal carbons (e.g.,

-CF

).
3-Bond (

)
5 – 15 Hz Doublet/MultipletStereochemical dependence (Karplus relationship).
4-Bond (

)
0 – 5 Hz Broadening/Weak DoubletLong-range connectivity (often seen in aromatics).

Expert Insight: In aromatic systems, a "quartet of quartets" or complex multiplet often arises from the interplay of


 and 

. To simplify complex spectra, acquire a

C{

H,

F}
spectrum (triple resonance) if your probe hardware supports it. This collapses all multiplets to singlets, significantly boosting signal-to-noise (S/N).

Protocol: High-Precision F qNMR

Quantitative NMR (qNMR) using


F is superior to HPLC for fluorinated building blocks because it does not require a compound-specific response factor.
Internal Standard Selection

The choice of Internal Standard (IS) is the single most critical variable. The IS must have a relaxation time (


) similar to the analyte to avoid excessive experimental times.

Recommended Standards:

  • 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA):

    • Shift: -61.3 ppm (Sharp singlet).

    • Application: General purpose, soluble in DMSO-

      
      , MeOH-
      
      
      
      .
    • Traceability: Available as a Certified Reference Material (CRM) from NMIJ/BIPM [1].

  • 
    -Trifluorotoluene: 
    
    • Shift: -63.7 ppm.

    • Application: Volatile liquids, non-polar solvents (CDCl

      
      ).
      
  • 4,4'-Difluorobenzophenone:

    • Shift: -106 ppm.

    • Application: Aromatics, distinct shift from aliphatic CF

      
       groups.
      
Experimental Parameters (Self-Validating System)

To ensure the protocol is self-validating, the following parameters are mandatory:

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing nucleus (analyte or IS).
    • Validation Step: Perform an inversion-recovery experiment to measure

      
       before the first quantitation run.
      
  • Spectral Width: Ensure the window covers both analyte and IS plus 20 ppm baseline on either side.

  • S/N Ratio: Minimum 250:1 for integration errors < 1% [2].

qNMR Calculation


Where:

  • 
     = Integration Area
    
  • 
     = Number of Fluorine nuclei (e.g., 3 for -CF
    
    
    
    )
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (decimal)
    

Secondary Techniques: IR and Mass Spectrometry

Vibrational Spectroscopy (IR/Raman)

While less specific than NMR, IR provides rapid confirmation of the C-F bond.

  • C-F Stretch: Strong absorption in the 1000 – 1400 cm

    
      region.
    
  • Differentiation: In perfluorinated chains, symmetric and asymmetric stretches can distinguish -CF

    
    - vs -CF
    
    
    
    termini.
  • Limitation: This region is the "fingerprint" zone; C-O and C-N stretches also appear here. IR is confirmatory, not definitive, for fluorinated building blocks [3].

Mass Spectrometry (MS)
  • Isotopic Pattern: Fluorine is monoisotopic (

    
    F = 100%).[2] Unlike Cl or Br, it does not produce M+2 isotope patterns. This simplifies the mass spectrum but removes a diagnostic "flag" used for other halogens.
    
  • Ionization:

    • ESI (Electrospray): Preferred for polar building blocks (e.g., fluorinated amino acids).

    • EI (Electron Ionization): Standard for volatile fluoro-aromatics.

    • Plasma Afterglow: For difficult-to-ionize perfluorinated compounds, emerging techniques using NaF formation in plasma afterglow offer enhanced sensitivity [4].[3]

Comparative Performance Summary

Feature

F NMR

H NMR

C NMR
Mass Spec (MS)
Specificity High (No background)Medium (Solvent/Water overlap)High (Chemical shift + Coupling)High (m/z)
Sensitivity Very High (0.83 vs

H)
Highest (1.0)Low (0.016)Extremely High (pg range)
Quantitation Excellent (qNMR)Good (Requires pure peaks)Poor (Relaxation issues)Semi-quant (Response factors vary)
Structural Insight Environment of FConnectivity of HCarbon Skeleton & F-position Formula/Fragments
Sample Recovery Yes (Non-destructive)YesYesNo (Destructive)

References

  • BIPM / NMIJ. (2024).[4] New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Bureau International des Poids et Mesures.[4] [Link]

  • Claridge, T. D. W., & Amin, N. (2017). Quantitative NMR Spectroscopy: Practical Guidelines. University of Oxford. [Link]

  • Young, C. J., et al. (2010). IR Spectra and Vibrational Modes of Hydrofluoroethers. The Open Atmospheric Science Journal. [Link]

  • Lesniewski, J. E., et al. (2019).[3] High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. [Link]

Sources

Comparative Study of Reformatsky Reagents for Fluorinated Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the


-difluoromethylene (–CF₂–) group into small molecules is a cornerstone strategy in modern medicinal chemistry. The –CF₂– moiety acts as a bioisostere for oxygen or a carbonyl group, profoundly altering a drug's pKa, lipophilicity, and metabolic stability without introducing significant steric bulk.

To synthesize these critical building blocks, the difluoro-Reformatsky reaction —the metal-mediated insertion into an


-halo-

-difluoroacetate followed by addition to an electrophile—remains the most reliable methodology. However, the choice of the mediating metal dictates the reaction's chemoselectivity, stereocontrol, and operational scalability. This guide provides an objective, data-driven comparison of the three premier metals used in fluorinated Reformatsky syntheses: Zinc (Zn) , Indium (In) , and Samarium (Sm) .

Mechanistic Overview & Pathway Analysis

The fundamental challenge in the difluoro-Reformatsky reaction is the inherent instability of the fluorinated metal enolate. The strong electron-withdrawing nature of the fluorine atoms destabilizes the intermediate, making rapid and controlled addition to the electrophile (aldehyde, ketone, or imine) critical to prevent side reactions such as protonation or oligomerization.

Mechanism Precursor Ethyl Bromodifluoroacetate (BrCF2CO2Et) Metal Metal Insertion (Zn, In, or SmI2) Precursor->Metal Enolate Fluorinated Metal Enolate [M]-CF2CO2Et Metal->Enolate Oxidative Addition / SET Electrophile Electrophile Addition (Aldehyde/Ketone/Imine) Enolate->Electrophile Transition Organized Transition State (Zimmerman-Traxler) Electrophile->Transition Coordination Product α,α-Difluoro-β-hydroxy ester Transition->Product C-C Bond Formation

Mechanistic pathway of the metal-mediated difluoro-Reformatsky reaction.

Comparative Analysis of Mediating Metals

Zinc (Zn): The Versatile Workhorse

Zinc is the classical metal for the Reformatsky reaction. While highly reliable, commercial zinc dust is passivated by a layer of zinc oxide (ZnO) and requires rigorous chemical activation (typically using 1,2-dibromoethane and TMSCl) to expose the reactive metal surface 1[1].

For advanced applications, Diethylzinc (Et₂Zn) has revolutionized the field. By utilizing Et₂Zn in combination with chiral amino alcohol ligands (the Honda-Reformatsky conditions), researchers can achieve highly enantioselective additions of ethyl bromodifluoroacetate to imines and aldehydes, yielding chiral


-difluoro-

-lactams and esters with >99% ee2[2].
Indium (In): The Green Alternative

Indium possesses a first ionization potential (5.8 eV) remarkably similar to alkali metals, yet it is entirely stable to air and water. This unique property allows Indium-mediated Reformatsky reactions to proceed smoothly in pure aqueous media 3[3]. The hydrophobic effect in water forces the organic substrates together, accelerating the reaction without the need for strict anhydrous protocols. Indium is highly chemoselective, tolerating unprotected hydroxyls and amines.

Samarium Diiodide (SmI₂): The Precision Tool

Samarium diiodide is a powerful one-electron reducing agent that operates via a Barbier-type mechanism. Due to its moderate oxidation potential and extreme oxophilicity, SmI₂ forms a highly organized, chelated transition state with the substrates. This results in exceptional diastereoselectivity, particularly in intramolecular cyclizations or when utilizing chiral auxiliaries 4[4].

Quantitative Comparison

ParameterZinc (Activated Dust)Zinc (Et₂Zn + Ligand)Indium (In)Samarium (SmI₂)
Typical Yield 60–85%70–90%85–95%65–80%
Stereocontrol Low (Racemic)Excellent (Enantioselective)Low to ModerateExcellent (Diastereoselective)
Solvent System THF, Et₂O (Anhydrous)THF, Toluene (Anhydrous)Water, THF/H₂OTHF (Strictly Anhydrous)
Activation Req. TMSCl / 1,2-DibromoethaneNone (Pyrophoric reagent)None (Sonication optional)Pre-preparation or commercial
Best Application Scalable, standard synthesisChiral drug building blocksGreen chemistry, unprotected groupsComplex natural products, cyclizations

Experimental Workflow & Decision Logic

Selecting the appropriate metal depends heavily on the target molecule's complexity and the required stereochemistry.

MetalSelection Start Target: α,α-Difluoro-β-hydroxy/amino ester Q1 Require Asymmetric Synthesis (Enantioselective)? Start->Q1 Q2 Aqueous Media / High Chemoselectivity Needed? Q1->Q2 No Zn ZnEt2 + Chiral Ligand (Honda-Reformatsky) Q1->Zn Yes Q3 Intramolecular Cyclization / High Diastereoselectivity? Q2->Q3 No In Indium (In) Metal (Aqueous Reformatsky) Q2->In Yes Sm Samarium Diiodide (SmI2) (Barbier-type) Q3->Sm Yes Classic Activated Zn Dust (Classic Reformatsky) Q3->Classic No

Decision matrix for selecting the optimal Reformatsky reagent.

Self-Validating Experimental Protocols

As an application scientist, ensuring reproducibility requires protocols that provide real-time feedback to the operator. The following methodologies are designed as self-validating systems.

Protocol A: Classical Zinc-Mediated Synthesis (Racemic)

Causality: Zinc dust must be stripped of its passivating oxide layer. 1,2-dibromoethane reacts with Zn to form ZnBr₂ and ethylene gas, physically fracturing the oxide shell. TMSCl acts as a chemical scavenger for any remaining oxides.

  • Setup: To a flame-dried, argon-purged flask, add Zn dust (2.0 equiv) and anhydrous THF (0.5 M).

  • Activation: Add 1,2-dibromoethane (5 mol%). Heat to 65 °C for 5 minutes.

    • Validation Check: Observe active bubbling (ethylene gas evolution). If no bubbling occurs, the Zn is dead.

  • Secondary Activation: Cool to 25 °C and add TMSCl (5 mol%). Stir for 15 minutes.

    • Validation Check: A slight exotherm confirms the exposure of the reactive metal surface.

  • Reaction: Add the aldehyde (1.0 equiv). Slowly add ethyl bromodifluoroacetate (1.5 equiv) dropwise over 30 minutes to control the exotherm.

  • Quench: Stir for 2 hours, then quench with sat. aq. NH₄Cl. Extract with EtOAc.

Protocol B: Indium-Mediated Aqueous Synthesis (Green Chemistry)

Causality: Indium's stability to water allows the use of aqueous media. Water accelerates the reaction via the hydrophobic effect, driving the non-polar ethyl bromodifluoroacetate and aldehyde into close proximity without the need for organic co-solvents 3[3].

  • Setup: To a round-bottom flask open to the air, add the aldehyde (1.0 equiv), ethyl bromodifluoroacetate (1.5 equiv), and tap water (1.0 M).

  • Reagent Addition: Add Indium powder (1.5 equiv) in one portion.

    • Validation Check: The initial biphasic mixture will gradually transition into a milky suspension as the product forms and the Indium is consumed.

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

  • Workup: Filter the remaining unreacted Indium through a Celite pad. Extract the aqueous filtrate with dichloromethane.

Protocol C: SmI₂-Mediated Diastereoselective Synthesis

Causality: SmI₂ acts via single-electron transfer (SET). The large ionic radius of Sm(III) coordinates tightly to both the forming enolate and the electrophile, locking them into a rigid Zimmerman-Traxler transition state that dictates high diastereoselectivity [[4]](4].

  • Setup: To a flame-dried, argon-purged flask, add a commercial 0.1 M solution of SmI₂ in THF (2.5 equiv).

    • Validation Check: The solution must be a vibrant, deep blue. A green or yellow hue indicates oxidation (Sm(III)), and the reagent must be discarded.

  • Reaction: Cool the solution to -78 °C. Add a mixture of the chiral aldehyde (1.0 equiv) and ethyl bromodifluoroacetate (1.2 equiv) in THF dropwise.

    • Validation Check: The deep blue color will instantly fade to pale yellow upon each drop, indicating successful single-electron transfer and generation of the enolate.

  • Quench: Once the blue color persists (indicating complete consumption of the halide), quench immediately with sat. aq. Na₂S₂O₃ to prevent over-reduction, followed by standard extraction.

References

  • Review on the asymmetric difluoro-Reformatsky reaction highlighted as “very important paper” Source: Heinrich Heine University Düsseldorf (hhu.de) URL:[Link]

  • Recent developments in the asymmetric Reformatsky-type reaction Source: National Institutes of Health (PMC) URL:[Link]

  • Zinc Enolates: The Reformatsky and Blaise Reactions Source: ResearchGate URL:[Link]

  • Stereoselectivity of the Honda−Reformatsky Reaction with Ethyl Bromodifluoroacetate Source: ResearchGate URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Classification

Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (CAS: 92207-60-8) is a fluorinated organic ester.[1] For disposal purposes, it must be strictly classified as Halogenated Organic Waste .[2]

Under no circumstances should this compound be disposed of in non-halogenated solvent streams or municipal drains. Its thermal decomposition releases toxic hydrogen fluoride (HF) and fluorophosgene-like byproducts, requiring specialized high-temperature incineration with flue gas scrubbing.

Hazard Profile & Chemical Analysis

To dispose of this chemical safely, one must understand its stability profile. This molecule contains a difluoromethylene (


) group alpha to an ester, a structural motif known as a Reformatsky adduct.
PropertyCharacteristicDisposal Implication
Chemical Class

-difluoro

-hydroxy ester
High Stability: The C-F bond is chemically inert under standard conditions but persists in the environment if not incinerated properly.
Flammability Flash Point > 110°C (Predicted)Combustible. Must be stored in flammables cabinet but segregated from oxidizers.[2]
Reactivity Susceptible to HydrolysisAvoid Strong Bases: Contact with high pH solutions (NaOH/KOH) can induce retro-aldol cleavage or ester hydrolysis, potentially liberating fluoride ions over time.
Toxicology Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, goggles) is mandatory during waste transfer.

Segregation & Compatibility Protocol

Improper mixing of waste streams is the leading cause of laboratory accidents involving fluorinated organics.

The "Never Mix" List
  • Do NOT mix with Strong Bases (pH > 10): Risk of exothermic hydrolysis and fluoride ion release.

  • Do NOT mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of violent reaction and formation of unstable fluorinated peroxides.

  • Do NOT mix with Non-Halogenated Solvents: Contaminating a non-halogenated stream (e.g., pure acetone/ethanol waste) with this compound renders the entire container unsuitable for standard fuel blending incineration, significantly increasing disposal costs and compliance risks.

Waste Stream Decision Tree

The following logic gate ensures the compound ends up in the correct regulatory stream.

WasteSegregation cluster_warning CRITICAL CHECKPOINT Start Waste Generation: Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate IsSolid Is the waste Solid or Liquid? Start->IsSolid Liquid Liquid Waste IsSolid->Liquid Liquid Solid Solid Waste (Contaminated wipes, silica) IsSolid->Solid Solid Halogenated Is it mixed with Non-Halogenated Solvents? Liquid->Halogenated StreamB STREAM B: Solid Hazardous Waste (Double Bagged) Solid->StreamB StreamA STREAM A: Halogenated Organic Solvents (Red Label) Halogenated->StreamA Yes (Mixture) Halogenated->StreamA No (Pure)

Figure 1: Waste segregation logic flow. Note that any mixture containing this fluorinated compound defaults to the Halogenated stream.

Step-by-Step Disposal Procedure

Phase 1: Preparation
  • PPE Verification: Don nitrile gloves (double-gloving recommended if handling pure substance), safety goggles, and a flame-resistant lab coat.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the waste solution is acidic, as fluoride byproducts can corrode metal.

  • Labeling: Attach a hazardous waste tag before adding waste.

    • Chemical Name: Write the full name (Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate).

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Constituents: List all solvents present (e.g., "90% Dichloromethane, 10% Ethyl 2,2-difluoro...").

Phase 2: Transfer
  • Fume Hood Operation: Perform all transfers inside a certified fume hood.

  • Funnel Use: Use a dedicated funnel to prevent spillage.

  • Rinsing: If the compound was in a reaction flask, rinse the flask with a compatible halogenated solvent (e.g., dichloromethane) and add the rinsate to the Halogenated Waste container.

    • Note: Do not rinse with water unless the waste container is specifically designated for aqueous-organic mixtures.

Phase 3: Storage & Handover
  • Cap Tightness: Ensure the cap is screwed on tightly. Do not leave a funnel in the bottle.

  • Secondary Containment: Place the waste bottle in a secondary polyethylene tray to capture potential leaks.

  • Timeline: Request pickup within 90 days of the "Start Date" on the label (standard RCRA compliance).

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[3]

Spill Cleanup Protocol
  • Evacuate & Ventilate: Clear the immediate area.[3][4] If the spill is >100 mL or outside a hood, evacuate the lab.

  • PPE Upgrade: Wear butyl rubber or Silver Shield gloves if direct contact with a large spill is likely.

  • Absorb:

    • Liquids: Use inert absorbents like vermiculite, dry sand, or commercial "Chem-Sorb" pads. Do not use paper towels for large spills as they increase flammability surface area.

    • Solids: Dampen slightly with an inert solvent to prevent dust, then sweep carefully.

  • Decontaminate: Wash the surface with a soap and water solution. Collect all cleanup materials (gloves, pads, debris) into a heavy-duty plastic bag.

  • Disposal: Label the bag as "Hazardous Waste: Fluorinated Organic Debris" and dispose of it via the solid hazardous waste stream.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small < 100 mL (In Hood) Assess->Small Large > 100 mL (Or Outside Hood) Assess->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Bag Double Bag Label 'Hazardous' Absorb->Bag

Figure 2: Emergency response workflow for fluorinated ester spills.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (CAS 92207-60-8).[1][5][6] Retrieved from

  • PubChem. (2024).[7] Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate (Compound Summary). National Library of Medicine. Retrieved from

  • Princeton University EHS. (2024). Laboratory Waste Disposal Guide: Halogenated Solvents. Retrieved from

  • U.S. EPA. (2024). RCRA Hazardous Waste Codes for Halogenated Organic Compounds. Retrieved from

Sources

Personal protective equipment for handling Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Safety & Handling Guide: Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (CAS 92207-60-8)[1]

Executive Safety Summary

This guide provides an operational safety framework for handling Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate . While classified primarily as an irritant, the specific fluorinated motif (


) at the 

-position alters the physicochemical properties compared to non-fluorinated esters, necessitating specific barrier protections against enhanced lipophilicity and potential hydrolysis byproducts.

Quick Reference Data:

  • CAS: 92207-60-8[1][2]

  • Physical State: Colorless Liquid

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[3]

  • Storage:

    
     (Refrigerated), Inert Atmosphere (
    
    
    
    or Ar).

Technical Risk Assessment & Mechanism

To ensure safety, we must understand the chemical behavior driving the risk, not just the regulatory classification.

A. The Fluorine Effect (Lipophilicity & Permeation) The introduction of the


-difluoro group significantly increases the lipophilicity (

) of the ester compared to its non-fluorinated analog (ethyl 3-hydroxy-3-phenylpropanoate).
  • Implication: This compound will permeate lipid bilayers (skin) faster than standard organic esters.

  • Safety Countermeasure: Standard latex gloves are insufficient. The non-polar fluorinated segment facilitates diffusion through natural rubber.

B. Hydrolysis Potential While the


 bond is stable, the ester linkage is susceptible to hydrolysis, particularly if the compound is handled in humid air without precautions.
  • Implication: Hydrolysis yields 2,2-difluoro-3-hydroxy-3-phenylpropanoic acid and ethanol. Fluorinated acids can exhibit higher acidity (lower pKa) than their hydrogenated counterparts, potentially increasing skin irritation severity upon prolonged contact.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier Defense" principle, prioritizing material compatibility with fluorinated organic esters.

Hand Protection: The "Double-Glove" Standard
  • Primary Layer (Inner): 4 mil Nitrile (Disposable).

  • Secondary Layer (Outer): 4-8 mil Nitrile or Neoprene (Extended cuff).

  • Rationale: Nitrile offers superior resistance to ester-based swelling compared to latex. The double-layer system creates a "breakthrough buffer," allowing you to detect outer glove failure (puckering/swelling) before the chemical reaches the skin.

Eye & Face Protection[4][5][6]
  • Standard Operation: Chemical Splash Goggles (Indirect Vented).

    • Why: Safety glasses with side shields are insufficient for liquids. A splash can run down the forehead or seep through gaps.

  • High Volume (>50 mL): Add a Face Shield over Goggles.

Respiratory Protection
  • Engineering Control First: All handling must occur inside a certified Fume Hood.

  • PPE Backup: If working outside a hood (not recommended) or cleaning spills, use a Half-Face Respirator with Organic Vapor (OV) cartridges.

Table 1: PPE Specifications & Compatibility

PPE ComponentMaterial RecommendationTechnical Justification
Gloves (Splash) Nitrile (min 0.11 mm)Resists ester swelling; latex is permeable to lipophilic esters.
Gloves (Immersion) Laminate (Silver Shield) Required for spill cleanup; impermeable to >99% of organics.
Body Protection Lab Coat (Poly/Cotton) Standard protection. Use Tyvek® sleeves if dispensing large volumes.
Eye Protection Goggles (ANSI Z87.1) Prevents vapor/liquid entry; "difluoro" vapors can be lacrimators.

Operational Workflow: The "Safe Path"

This protocol treats the compound as a "High-Value, High-Caution" reagent to prevent degradation and exposure.

Step 1: Pre-Operational Check
  • Verify Fume Hood flow rate (>100 fpm).

  • Prepare a "Waste Trap" (beaker with acetone) inside the hood for immediate tip disposal.

  • Donning Sequence: Inner Gloves

    
     Lab Coat 
    
    
    
    Outer Gloves
    
    
    Goggles.
Step 2: Transfer & Weighing
  • Technique: Use the Positive Displacement method or a gas-tight syringe.

    • Reason: The liquid may have low surface tension due to fluorination. Pouring increases the risk of "drip-back" on the bottle neck.

  • Protocol:

    • Insert a needle/syringe through a septum if available.

    • If pouring is necessary, use a funnel. Do not pour directly into a wide-mouth vessel without guidance.

    • Immediately wipe the bottle threads with a Kimwipe dampened in acetone; dispose of the wipe in the solid hazardous waste.

Step 3: Reaction Setup
  • Inerting: This compound should be kept under Nitrogen/Argon. Moisture can initiate hydrolysis.

  • Solvent Compatibility: Soluble in DCM, THF, Ethyl Acetate.

    • Caution: When dissolving in DMSO for bio-assays, remember that DMSO enhances skin permeability, carrying the fluorinated ester directly into the bloodstream. Double gloving is critical here.

Emergency Response Logic

The following diagram outlines the decision logic for spill response.

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Small < 10 mL (Drip) Assess->Small Large > 10 mL (Puddle) Assess->Large ActionSmall 1. Cover with absorbent pad 2. Wipe with Acetone 3. Dispose as Haz Waste Small->ActionSmall ActionLarge 1. Evacuate Area 2. Don Silver Shield Gloves 3. Use Vermiculite/Sand 4. Do NOT use water (Hydrolysis risk) Large->ActionLarge

Figure 1: Decision logic for spill response, prioritizing containment and hydrolysis prevention.

Specific First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes .[4] Do not use alcohol (it spreads the chemical).

  • Eye Contact: Flush for 15 minutes. The "difluoro" nature may cause delayed irritation; seek medical evaluation even if pain subsides.

Disposal & Waste Management

  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with strong bases (NaOH/KOH) in the waste stream.

    • Reason: High pH will rapidly hydrolyze the ester, generating heat and potentially liberating fluoride ions over time.

  • Labeling: "Contains Fluorinated Esters - Irritant."

References

  • Sigma-Aldrich. (2023).[5] Safety Data Sheet: Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate. Link

  • Thermo Fisher Scientific. (2023).[5] Glove Selection Guide for Organic Esters. Link

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance (OSHA 3404-11R). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.